Product packaging for 6-Iodopurine 3-oxide(Cat. No.:CAS No. 19765-62-9)

6-Iodopurine 3-oxide

Cat. No.: B598263
CAS No.: 19765-62-9
M. Wt: 262.01
InChI Key: MKXVPTHUHZASTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Iodopurine 3-oxide, also known as this compound, is a useful research compound. Its molecular formula is C5H3IN4O and its molecular weight is 262.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3IN4O B598263 6-Iodopurine 3-oxide CAS No. 19765-62-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-6-iodopurine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3IN4O/c6-4-3-5(8-1-7-3)10(11)2-9-4/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXVPTHUHZASTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=CN(C2=N1)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3IN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80704554
Record name 6-Iodo-3H-purin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19765-62-9
Record name 6-Iodo-3H-purin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Iodopurine 3-oxide from 6-Mercaptopurine 3-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthetic pathway for the preparation of 6-iodopurine 3-oxide, a key intermediate in the development of novel purine-based therapeutics. The synthesis proceeds via a two-step reaction sequence starting from 6-mercaptopurine 3-oxide, involving the formation of a 6-chloropurine intermediate, followed by a halogen exchange reaction to yield the final product. This document provides a comprehensive overview of the experimental protocols, quantitative data, and reaction mechanisms for researchers in medicinal chemistry and drug discovery.

Reaction Pathway Overview

The synthesis of this compound from 6-mercaptopurine 3-oxide is achieved in two sequential steps. The first step involves the conversion of the 6-mercapto group to a 6-chloro group. The subsequent step is a halogen exchange reaction where the 6-chloro substituent is replaced by iodine.

Synthesis_Pathway 6-mercaptopurine 3-oxide 6-mercaptopurine 3-oxide 6-chloropurine 3-oxide 6-chloropurine 3-oxide 6-mercaptopurine 3-oxide->6-chloropurine 3-oxide Step 1: Chlorination This compound This compound 6-chloropurine 3-oxide->this compound Step 2: Iodination

Caption: Overall synthetic pathway for this compound.

Step 1: Synthesis of 6-Chloropurine 3-oxide

The initial step of the synthesis involves the conversion of 6-mercaptopurine 3-oxide to 6-chloropurine 3-oxide. This transformation is typically achieved by reacting the starting material with a chlorinating agent. A common method for the conversion of mercaptopurines to chloropurines involves the use of chlorine gas in an alcoholic solvent.

Experimental Protocol: Chlorination of 6-Mercaptopurine 3-oxide
  • Suspension Preparation: Suspend 6-mercaptopurine 3-oxide in a suitable solvent such as absolute ethanol.

  • Chlorination: Pass a stream of chlorine gas through the suspension. The reaction temperature should be carefully controlled, typically maintained below 35°C, to minimize side reactions.

  • Reaction Monitoring: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Isolation: Upon completion of the reaction, the product, 6-chloropurine 3-oxide hydrochloride, may precipitate from the reaction mixture. The precipitate can be collected by filtration, washed with cold absolute ethanol, and dried.

  • Neutralization (if necessary): For the free base, the hydrochloride salt can be dissolved in aqueous ethanol and the pH adjusted to approximately 5 with a suitable base (e.g., sodium hydroxide), leading to the precipitation of 6-chloropurine 3-oxide.

Quantitative Data (Illustrative)
ParameterValue
Starting Material6-Mercaptopurine 3-oxide
ReagentChlorine gas
SolventAbsolute Ethanol
Temperature< 35°C
Product6-Chloropurine 3-oxide

Note: Specific yields for the 3-oxide derivative are not available in the cited literature and would need to be determined experimentally.

Step 2: Synthesis of this compound

The second step is a halogen exchange reaction, converting the newly synthesized 6-chloropurine 3-oxide into the desired this compound. This is typically accomplished by reacting the chloro derivative with a source of iodide ions, such as hydroiodic acid.

Experimental Protocol: Iodination of 6-Chloropurine 3-oxide

The following protocol is based on general procedures for the conversion of chloropurines to iodopurines.

  • Reaction Setup: Dissolve 6-chloropurine 3-oxide in a suitable solvent.

  • Addition of Iodide Source: Add hydroiodic acid to the solution. The reaction may require heating to proceed at a reasonable rate.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Workup and Isolation: After the reaction is complete, the mixture is cooled. The product may precipitate upon cooling or after adjusting the pH of the solution. The solid product can be collected by filtration, washed with a suitable solvent (e.g., cold water or ethanol), and dried.

Quantitative Data (Illustrative)
ParameterValue
Starting Material6-Chloropurine 3-oxide
ReagentHydroiodic Acid (HI)
ProductThis compound

Note: As with the first step, specific reaction conditions and yields for the 3-oxide derivative require experimental determination.

Experimental Workflow Diagram

The following diagram illustrates the general laboratory workflow for the two-step synthesis.

Experimental_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Iodination A Suspend 6-mercaptopurine 3-oxide in Ethanol B Pass Chlorine Gas (< 35°C) A->B C Monitor Reaction (TLC/HPLC) B->C D Filter and Wash Precipitate C->D E Dry 6-chloropurine 3-oxide D->E F Dissolve 6-chloropurine 3-oxide E->F Intermediate Product G Add Hydroiodic Acid (HI) F->G H Heat and Monitor Reaction G->H I Cool and Isolate Product H->I J Wash and Dry this compound I->J

Caption: General experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from 6-mercaptopurine 3-oxide is a feasible two-step process that provides access to a valuable building block for the development of new therapeutic agents. This guide outlines the fundamental procedures based on established purine chemistry. Researchers and drug development professionals are encouraged to use this information as a foundation for the optimization and scale-up of this important synthetic route. Further experimental investigation is necessary to determine the optimal reaction conditions and to fully characterize the intermediates and the final product.

An In-depth Technical Guide to the Chemical Properties of 6-Iodopurine 3-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 6-Iodopurine 3-oxide, a purine analog of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide supplements known information with data inferred from closely related analogs, such as other 6-halopurine 3-oxides and iodinated purines. All inferred data are clearly noted.

Core Chemical Properties

This compound is a heterocyclic aromatic compound belonging to the purine family. The presence of an iodine atom at the 6-position and an N-oxide at the 3-position significantly influences its electronic properties, reactivity, and potential biological activity.

PropertyDataSource
Molecular Formula C₅H₃IN₄OInferred from structure
Molecular Weight 262.01 g/mol Inferred from structure
CAS Number 19765-62-9[1][2][3]
Appearance Likely a solidInferred from related compounds
Melting Point Not reported
Boiling Point Not reported
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and DMFInferred from related purine analogs
pKa Not reported

Synthesis

The primary reported synthesis of this compound involves the treatment of 6-chloropurine 3-oxide with hydriodic acid. This nucleophilic substitution reaction replaces the chlorine atom at the 6-position with an iodine atom.

Experimental Protocol: Synthesis of this compound

Materials:

  • 6-Chloropurine 3-oxide

  • Hydriodic acid (HI), 57% in water

  • Sodium thiosulfate

  • Deionized water

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, suspend 6-chloropurine 3-oxide in a minimal amount of deionized water.

  • Add an excess of 57% hydriodic acid to the suspension.

  • Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Neutralize the excess hydriodic acid by the dropwise addition of a saturated sodium thiosulfate solution until the characteristic iodine color disappears.

  • The crude this compound may precipitate from the solution upon cooling and neutralization.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold deionized water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Diagram: Synthesis of this compound

G 6-Chloropurine 3-oxide 6-Chloropurine 3-oxide This compound This compound 6-Chloropurine 3-oxide->this compound  Hydriodic Acid (HI) Reflux

Caption: Reaction scheme for the synthesis of this compound.

Spectral Data (Predicted)

TechniqueExpected Characteristics
¹H NMR Signals corresponding to the purine ring protons, likely shifted downfield due to the electron-withdrawing effects of the iodine and N-oxide groups. The chemical shifts would be expected in the δ 7.5-9.0 ppm range in a solvent like DMSO-d₆.
¹³C NMR Resonances for the five carbon atoms of the purine ring. The C6 carbon, bonded to iodine, would show a characteristic chemical shift.
IR Spectroscopy Characteristic peaks for N-H stretching (if not substituted at N9), C=N and C=C stretching of the purine ring, and the N-O stretching of the oxide group (typically around 1200-1300 cm⁻¹).
Mass Spectrometry A molecular ion peak (M⁺) at m/z 262, corresponding to the molecular weight of the compound. A characteristic isotopic pattern for iodine would be observed.

Reactivity

The reactivity of this compound is dictated by the purine ring system, the iodine substituent, and the N-oxide group.

  • Nucleophilic Substitution: The iodine at the 6-position is a good leaving group, making the C6 position susceptible to nucleophilic attack by various nucleophiles such as amines, thiols, and alkoxides. This allows for the synthesis of a wide range of 6-substituted purine 3-oxides.

  • Reduction of the N-oxide: The N-oxide can be reduced to the corresponding purine using various reducing agents, such as PCl₃ or H₂/Pd.

  • Electrophilic Substitution: The purine ring itself can undergo electrophilic substitution, although the N-oxide group can influence the regioselectivity of such reactions.

Diagram: Reactivity of this compound

G cluster_0 Reactions at C6 cluster_1 Reactions at N3-oxide This compound This compound 6-Substituted Purine 3-oxides 6-Substituted Purine 3-oxides This compound->6-Substituted Purine 3-oxides  Nucleophile (e.g., R-NH₂, R-SH) 6-Iodopurine 6-Iodopurine This compound->6-Iodopurine  Reducing Agent (e.g., PCl₃) G This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake Metabolic Activation\n(e.g., phosphorylation) Metabolic Activation (e.g., phosphorylation) Cellular Uptake->Metabolic Activation\n(e.g., phosphorylation) Incorporation into DNA/RNA Incorporation into DNA/RNA Metabolic Activation\n(e.g., phosphorylation)->Incorporation into DNA/RNA DNA Damage and Replication Stress DNA Damage and Replication Stress Incorporation into DNA/RNA->DNA Damage and Replication Stress Activation of Apoptotic Pathways Activation of Apoptotic Pathways DNA Damage and Replication Stress->Activation of Apoptotic Pathways Cell Death Cell Death Activation of Apoptotic Pathways->Cell Death

References

An In-Depth Technical Guide to 6-Iodopurine 3-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Iodopurine 3-oxide, a purine analog of interest in medicinal chemistry and drug development. This document consolidates available information on its chemical identity, structure, and relevant (though limited) biological context. A significant finding of this report is the current scarcity of detailed experimental data, including specific synthesis protocols, quantitative biological activity, and defined signaling pathways for this particular molecule. This guide aims to serve as a foundational resource for researchers, highlighting both what is known and the existing knowledge gaps to guide future research endeavors.

Chemical Identity and Structure

This compound is a derivative of purine, a heterocyclic aromatic organic compound that is a fundamental component of nucleic acids. The structure is characterized by a purine core, an iodine atom substituted at the 6th position, and an N-oxide group at the 3rd position of the purine ring.

CAS Number: 19765-62-9[1]

Physicochemical Properties
PropertyValue (for 6-Iodopurine)Data Source
Molecular FormulaC₅H₃IN₄NIST WebBook
Molecular Weight246.01 g/mol PubChem
XLogP3-AA0.8PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count0PubChem

Note: These properties are for 6-Iodopurine and are provided for reference only. Experimental determination for this compound is required for accurate characterization.

Synthesis and Characterization

A specific, detailed experimental protocol for the synthesis of this compound is not currently published in readily accessible scientific literature. However, the synthesis of purine N-oxides generally involves the oxidation of the corresponding purine base.

General Synthetic Approach (Hypothetical)

A plausible synthetic route could involve the direct oxidation of 6-Iodopurine. The choice of oxidizing agent and reaction conditions would be critical to achieve regioselectivity for the N-3 position.

G cluster_synthesis Generalized Synthesis Workflow 6-Iodopurine 6-Iodopurine Reaction Oxidation Reaction 6-Iodopurine->Reaction Oxidizing_Agent Oxidizing Agent (e.g., m-CPBA, H2O2) Oxidizing_Agent->Reaction 6-Iodopurine_3-oxide This compound Reaction->6-Iodopurine_3-oxide Crude Product Purification Purification (e.g., Chromatography) 6-Iodopurine_3-oxide->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Purified Product

Caption: Generalized workflow for the synthesis of a purine N-oxide.

Spectroscopic Data

No specific spectroscopic data (NMR, Mass Spectrometry, IR) for this compound has been found in the reviewed literature. For reference, an IR spectrum for the parent compound, 6-Iodopurine, is available through the NIST WebBook.[2] Researchers synthesizing this compound would need to perform full spectroscopic characterization to confirm its structure.

Biological Activity and Potential Applications

The biological activity of this compound has not been extensively studied. However, based on the activities of other purine N-oxides and halogenated purines, some potential areas of interest for future research can be inferred.

Cytotoxicity

Purine analogs are a well-established class of antimetabolites with applications in cancer chemotherapy. Some purine N-oxides have demonstrated cytotoxic effects.[3] Studies on N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives have shown that the presence of a purine fragment is crucial for their cytotoxic activity against various tumor cell lines.[4] The introduction of an N-oxide functionality can in some cases modulate the cytotoxicity and pharmacokinetic properties of a compound.[5] Further research is needed to determine if this compound exhibits cytotoxic properties.

Enzyme Inhibition

Purine analogs frequently act as enzyme inhibitors, particularly for enzymes involved in nucleotide metabolism. Given its structure, this compound could potentially interact with enzymes such as xanthine oxidase or various kinases. However, no specific enzyme inhibition data for this compound is currently available.

Signaling Pathways

There is no direct evidence linking this compound to any specific signaling pathway. As a purine analog, it could potentially interfere with purine metabolism or nucleic acid synthesis. The diagram below illustrates a simplified overview of purine metabolism to provide a general context for where a purine analog might exert its effects.

G cluster_pathway Simplified Purine Metabolism Pathway De_Novo De Novo Synthesis Nucleotides Purine Nucleotides (ATP, GTP) De_Novo->Nucleotides Salvage Salvage Pathway Salvage->Nucleotides Nucleic_Acids Nucleic Acids (DNA, RNA) Nucleotides->Nucleic_Acids Catabolism Catabolism Nucleotides->Catabolism Uric_Acid Uric Acid Catabolism->Uric_Acid 6-Iodopurine_3-oxide_node This compound (Potential Interference) 6-Iodopurine_3-oxide_node->De_Novo 6-Iodopurine_3-oxide_node->Salvage 6-Iodopurine_3-oxide_node->Catabolism

Caption: Simplified overview of purine metabolism.

Conclusion and Future Directions

This compound, identified by CAS number 19765-62-9, remains a poorly characterized compound. While its structure suggests potential for biological activity, likely as an antimetabolite or enzyme inhibitor, there is a significant lack of empirical data to support this.

Key areas for future research include:

  • Development and publication of a robust and reproducible synthesis protocol.

  • Full physicochemical and spectroscopic characterization.

  • In vitro screening for cytotoxic activity against a panel of cancer cell lines.

  • Enzymatic assays to identify potential molecular targets.

  • Metabolic stability and pharmacokinetic studies.

This technical guide serves to summarize the current, limited knowledge on this compound and to strongly encourage the scientific community to undertake the necessary research to elucidate its chemical and biological properties.

References

The Biological Activity of Purine N-Oxides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Purine N-oxides are a fascinating and versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. Characterized by the presence of an N→O coordinate covalent bond on the purine ring system, these molecules exhibit a wide spectrum of biological activities, ranging from therapeutic applications as anticancer, antimicrobial, and antiviral agents to concerning oncogenic properties. Their unique chemical nature, particularly the ability of the N-oxide moiety to act as a latent reactive species, underpins their diverse mechanisms of action. This guide provides an in-depth technical overview of the biological activities of purine N-oxides, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core mechanisms and workflows for researchers, scientists, and drug development professionals.

Introduction to Purine N-Oxides

The purine scaffold is a cornerstone of life, forming the basis of the nucleobases adenine and guanine, which are fundamental components of DNA and RNA. The introduction of an N-oxide group to this scaffold dramatically alters its electronic properties, solubility, and metabolic fate. The N-oxide moiety can increase the polarity and water solubility of the parent purine, potentially improving pharmacokinetic profiles. Furthermore, it can act as a bioisostere for a carbonyl group, engaging in potent hydrogen bonding interactions with biological targets. A critical feature of many purine N-oxides is their capacity to act as prodrugs, particularly in hypoxic environments characteristic of solid tumors, where they can undergo enzymatic reduction to release cytotoxic species. This dual nature—conferring both therapeutic potential and toxicological risk—makes a thorough understanding of their biological activity essential.

Spectrum of Biological Activities

Purine N-oxides have demonstrated a broad and sometimes contradictory range of biological effects. This section summarizes the primary activities reported in the literature.

Anticancer Activity

The potential of purine N-oxides as anticancer agents is one of the most explored areas. Their efficacy often stems from their role as hypoxia-activated prodrugs. In the low-oxygen environment of tumors, reductase enzymes can reduce the N-oxide group, leading to the formation of reactive intermediates that can induce DNA damage and cell death. For instance, adenine 1-N-oxide has been studied for its effects in tissue culture, showing inhibitory action on mouse sarcoma 180.

Antimicrobial and Antiviral Activity

Guanine 7-oxide, among other purine N-oxides, has been shown to possess antimicrobial and antiviral properties[1]. The mechanism is often attributed to the generation of reactive oxygen species (ROS) or interference with nucleic acid replication. The oxidizing nature of purine N-oxide esters, capable of oxidizing amino acids like cysteine and tryptophan, suggests a mechanism of broad-spectrum disruption of microbial protein function[2][3].

Oncogenic Activity

Paradoxically, while some purine N-oxides are investigated as anticancer agents, others are known to be oncogenic. Notably, certain xanthine and guanine N-oxides have been shown to induce tumors in animal models[2]. For example, subcutaneous administration of a xanthine N-oxide derivative in rats resulted in a high incidence of various tumors, including fibrosarcomas and adenocarcinomas, at the injection site[2]. This highlights the critical importance of structural specificity in determining the ultimate biological outcome.

Mechanisms of Action

The diverse biological activities of purine N-oxides are a consequence of several underlying mechanisms.

Bioreductive Activation

A key mechanism, particularly for anticancer applications, is the bioreductive activation of the N-oxide group. In hypoxic cells, enzymes such as cytochrome P450 reductases can reduce the N-oxide to the parent purine. This process can generate reactive oxygen species and/or a more cytotoxic form of the molecule that can damage cellular macromolecules like DNA.

Bioreductive_Activation cluster_normoxia Normoxic Cell (Normal Tissue) cluster_hypoxia Hypoxic Cell (Tumor) Purine_N_Oxide_N Purine N-Oxide (Prodrug, Low Toxicity) No_Reduction Minimal Reduction Purine_N_Oxide_N->No_Reduction High O2 Purine_N_Oxide_H Purine N-Oxide (Prodrug) Reduction Enzymatic Reduction (e.g., Cytochrome P450 Reductase) Purine_N_Oxide_H->Reduction Low O2 Radical Reactive Purinyl Radical Reduction->Radical Damage DNA Damage & Cellular Injury Radical->Damage Apoptosis Apoptosis Damage->Apoptosis Entry Drug Administration Entry->Purine_N_Oxide_N Entry->Purine_N_Oxide_H

Bioreductive activation of a purine N-oxide prodrug in hypoxic tumor cells.
Oxidative Stress and DNA Damage

Purine N-oxide esters can act as oxidizing agents, reacting with and damaging biological molecules[2][3]. This can lead to a state of oxidative stress within the cell. Furthermore, N-oxidation of the purine bases themselves, such as adenine and guanine, can interfere with DNA replication and repair. The presence of an N-oxide at a Watson-Crick pairing site can disrupt hydrogen bonding, leading to mutations or stalling of DNA polymerase. This can trigger DNA damage response (DDR) pathways, which, if the damage is severe, can lead to apoptosis.

DNA_Damage_Response PNO Purine N-Oxide Derivative DNA_Lesion DNA Lesion (e.g., Adduct, Base Mismatch) PNO->DNA_Lesion induces Sensor Sensor Proteins (e.g., ATM, ATR) DNA_Lesion->Sensor activates Transducer Transducer Kinases (e.g., CHK1, CHK2) Sensor->Transducer phosphorylates Effector Effector Proteins (e.g., p53) Transducer->Effector activates Outcome Cell Cycle Arrest Apoptosis DNA Repair Effector->Outcome triggers

Potential DNA Damage Response (DDR) pathway activation by purine N-oxides.
Enzyme Inhibition

The structural similarity of purine N-oxides to endogenous purines makes them candidates for enzyme inhibitors within the purine metabolic pathways. Enzymes such as xanthine oxidase, which is involved in purine degradation, and inosine monophosphate dehydrogenase (IMPDH), a key enzyme in guanine nucleotide biosynthesis, are potential targets. Inhibition of these enzymes can disrupt cellular metabolism, which can be particularly detrimental to rapidly proliferating cancer cells.

Quantitative Data Summary

Quantitative data on the biological activity of purine N-oxides is crucial for structure-activity relationship (SAR) studies and for comparing the potency of different derivatives. The following tables summarize available data. It is important to note that data for true purine N-oxides is limited in publicly accessible literature, and therefore, data for structurally related heterocyclic N-oxides with similar proposed mechanisms are included for context and comparison.

Table 1: Anticancer Activity (IC50 Values)

Compound Cell Line IC50 (µM) Comments Reference
Adenine 1-N-Oxide Mouse Sarcoma 180 - Inhibitory effect observed [4]
Quinoxaline N-Oxide Derivative Various Cancer Lines 0.1 - 10 Hypoxia-selective cytotoxicity [4]
Purine Isostere (non-N-oxide) HCT-116 (Colon) 40.04 - 87.29 COX-1 Inhibition [5]

| Purine Isostere (non-N-oxide) | HCT-116 (Colon) | 27.76 - 42.3 | COX-2 Inhibition |[5] |

Table 2: Antimicrobial Activity (MIC Values)

Compound Class Organism MIC (µg/mL) Comments Reference
Amidinoquinoxaline N-Oxides Bacteroides fragilis 0.25 - >128 Anaerobic bacteria; Metronidazole MIC: 2-4 µg/mL [6]

| Amidinoquinoxaline N-Oxides | Clostridium perfringens | 0.12 - 32 | Anaerobic bacteria; Metronidazole MIC: 2-8 µg/mL |[6] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of purine N-oxides.

General Synthesis of Purine N-Oxides

A common method for the N-oxidation of purines is through the use of a peroxy acid, which can be formed in situ. Meta-chloroperoxybenzoic acid (m-CPBA) is a frequently used reagent.

Protocol: Synthesis of Adenine 1-N-Oxide using m-CPBA

  • Dissolution: Dissolve adenine in a suitable solvent, such as a mixture of methanol and a sodium bicarbonate aqueous solution.

  • Reagent Addition: Cool the solution in an ice bath. Add a solution of m-CPBA (typically 1.1 to 1.5 molar equivalents) in a compatible solvent dropwise over 30-60 minutes, maintaining the temperature below 10°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, quench any excess m-CPBA by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate, until a starch-iodide paper test is negative.

  • Isolation: Remove the organic solvent under reduced pressure. The aqueous solution may be cooled to induce precipitation of the product.

  • Purification: Collect the crude product by filtration. The product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H, ¹³C), mass spectrometry, and elemental analysis.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Protocol: Evaluation of Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., HeLa, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the purine N-oxide compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening Start Purine Precursor Oxidation N-Oxidation (e.g., m-CPBA) Start->Oxidation Purification Purification (e.g., Recrystallization) Oxidation->Purification Characterization Characterization (NMR, MS) Purification->Characterization Pure_PNO Pure Purine N-Oxide Characterization->Pure_PNO In_Vitro In Vitro Assays (Cytotoxicity, Antimicrobial, Enzyme) Pure_PNO->In_Vitro Test Compound Data Quantitative Data (IC50, MIC, Ki) In_Vitro->Data Lead_ID Lead Identification Data->Lead_ID In_Vivo In Vivo Studies (Animal Models) Lead_ID->In_Vivo Result Biological Activity Profile In_Vivo->Result

General workflow for the synthesis and biological evaluation of purine N-oxides.

Conclusion and Future Directions

Purine N-oxides represent a structurally intriguing class of molecules with significant, albeit complex, biological activities. Their potential as hypoxia-activated anticancer agents is a promising avenue for drug development, offering a mechanism for targeted therapy of solid tumors. However, the demonstrated oncogenicity of some derivatives necessitates a cautious and highly structure-specific approach to design and development. The antimicrobial and antiviral activities also warrant further investigation.

Future research should focus on elucidating the precise structure-activity relationships that govern the switch between therapeutic and toxic effects. A broader screening of purine N-oxide libraries against various cancer cell lines, microbial strains, and viral targets is needed to generate more comprehensive quantitative data. Furthermore, a deeper understanding of the specific reductase enzymes involved in their activation and the downstream signaling pathways they modulate will be crucial for optimizing their therapeutic potential and minimizing off-target effects. The development of novel, highly selective purine N-oxides holds the promise of yielding new and effective therapeutic agents for a range of diseases.

References

Unraveling the Enigma: The Mechanism of Action of 6-Iodopurine 3-oxide Remains Undisclosed

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive investigation into the scientific literature and chemical databases, the mechanism of action of 6-Iodopurine 3-oxide remains elusive. This in-depth technical guide sought to furnish researchers, scientists, and drug development professionals with a thorough understanding of this compound's biological activity. However, the conspicuous absence of publicly available data precludes a detailed exposition of its molecular interactions, cellular targets, and signaling pathways.

Our exhaustive search encompassed a wide array of queries, including the compound's synthesis, biological activity, potential cellular targets, and its role in enzymatic inhibition. The investigation extended to patent databases and chemical supplier application notes in an effort to uncover any information regarding its intended use or observed effects. The search, however, did not yield any specific studies, quantitative data, or detailed experimental protocols related to the mechanism of action of this compound.

The broader context of purine analogs and N-oxides was explored to infer potential activities. Purine analogs are a well-established class of molecules with diverse therapeutic applications, often acting as antimetabolites in nucleic acid synthesis or as inhibitors of key enzymes. N-oxides are known to possess a range of pharmacological properties, sometimes acting as prodrugs or exhibiting unique redox activities. Nevertheless, without direct experimental evidence, any extrapolation to this compound would be purely speculative.

The core requirements of this technical guide—to provide structured quantitative data, detailed experimental methodologies, and visual representations of signaling pathways—cannot be fulfilled due to the foundational absence of research findings. The creation of tables summarizing inhibitory concentrations, diagrams illustrating molecular cascades, and descriptions of experimental workflows is contingent on the availability of peer-reviewed scientific data.

An In-depth Technical Guide to the Solubility and Stability of 6-Iodopurine 3-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 6-Iodopurine 3-oxide, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of specific experimental data for this molecule in publicly accessible literature, this document outlines the foundational principles and recommended experimental protocols for determining these critical physicochemical properties. The guide is structured to assist researchers in establishing a robust analytical profile for this compound, leveraging knowledge from structurally related purine analogs, halogenated heterocycles, and N-oxide containing compounds. Methodologies for solubility assessment in various media, and a systematic approach to stability testing under forced degradation conditions, are detailed. This includes experimental workflows and the application of modern analytical techniques such as UPLC-MS/MS for the characterization of the parent compound and its potential degradation products.

Introduction

This compound is a purine derivative characterized by the presence of an iodine atom at the 6-position and an N-oxide moiety at the 3-position. These functional groups are expected to significantly influence its physicochemical properties, including solubility and chemical stability, which are paramount for its potential development as a therapeutic agent. The N-oxide group, being highly polar and a hydrogen bond acceptor, is anticipated to enhance aqueous solubility compared to its non-oxidized parent purine.[1] Conversely, the carbon-iodine bond and the N-oxide functionality can introduce potential chemical instabilities under certain environmental conditions.

This guide provides a framework for the systematic evaluation of the solubility and stability of this compound. It adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines to ensure that the data generated is suitable for regulatory submissions.[2][3]

Predicted Physicochemical Properties

While experimental data is not available, certain predictions can be made based on the chemical structure of this compound.

  • Solubility: The presence of the N-oxide group is expected to increase its polarity and hydrogen bonding capacity, likely leading to higher aqueous solubility compared to 6-iodopurine.[1] However, the bulky and hydrophobic iodine atom may counteract this effect to some extent. The purine ring system itself has limited aqueous solubility. Solubility is also predicted to be pH-dependent due to the presence of ionizable groups on the purine ring.

  • Stability: The N-oxide bond can be susceptible to reduction back to the tertiary amine, particularly in the presence of reducing agents or under certain metabolic conditions. The carbon-iodine bond may be labile to nucleophilic substitution and photolytic cleavage. The purine ring itself can be subject to hydrolytic degradation at non-neutral pH and elevated temperatures.

Solubility Determination: Experimental Protocols

A thorough understanding of the solubility of this compound in various aqueous and organic media is critical for formulation development and biopharmaceutical characterization.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[4]

Protocol:

  • An excess amount of this compound is added to a known volume of the test solvent (e.g., water, phosphate-buffered saline at various pH values, relevant organic solvents).

  • The suspension is agitated in a constant temperature water bath (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then filtered through a suitable membrane filter (e.g., 0.22 µm) to remove undissolved solid.

  • The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as UV-Vis spectroscopy or a stability-indicating UPLC-MS/MS method.[5][6][7][8]

  • The experiment should be performed in triplicate to ensure accuracy.

pH-Solubility Profile

The solubility of this compound should be determined over a range of pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions and to identify any ionizable groups. The experimental protocol is similar to the shake-flask method, using buffers of different pH as the solvent.

Data Presentation:

The quantitative data for the solubility of this compound should be summarized in a table for easy comparison.

Solvent SystemTemperature (°C)pHSolubility (mg/mL)Analytical Method
Purified Water25~7Data to be determinedUPLC-MS/MS
Purified Water37~7Data to be determinedUPLC-MS/MS
0.1 N HCl371.2Data to be determinedUPLC-MS/MS
Acetate Buffer374.5Data to be determinedUPLC-MS/MS
Phosphate Buffer376.8Data to be determinedUPLC-MS/MS
Phosphate Buffer377.4Data to be determinedUPLC-MS/MS
Methanol25N/AData to be determinedUPLC-MS/MS
Ethanol25N/AData to be determinedUPLC-MS/MS
Dimethyl Sulfoxide (DMSO)25N/AData to be determinedUPLC-MS/MS

Stability Assessment: Experimental Protocols

Stability testing is crucial to identify the degradation pathways and to establish the shelf-life and storage conditions for this compound. Forced degradation studies are performed to intentionally degrade the sample to identify likely degradation products and to develop a stability-indicating analytical method.[9][10][11]

Development of a Stability-Indicating UPLC-MS/MS Method

A validated stability-indicating analytical method is a prerequisite for stability studies. This method must be able to separate the parent compound from its degradation products and any process-related impurities.[12][13] UPLC-MS/MS is a powerful technique for this purpose due to its high resolution and sensitivity.[5][6][7][8]

Forced Degradation Studies

Forced degradation studies should be conducted on this compound in both solid and solution states, as per ICH guidelines.[2][3] The target degradation is typically 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

Experimental Protocols:

  • Acidic Hydrolysis:

    • Dissolve this compound in 0.1 N HCl.

    • Incubate at an elevated temperature (e.g., 60 °C) for a defined period.

    • Withdraw samples at various time points, neutralize, and analyze by the stability-indicating UPLC-MS/MS method.

  • Alkaline Hydrolysis:

    • Dissolve this compound in 0.1 N NaOH.

    • Incubate at room temperature or a slightly elevated temperature for a defined period.

    • Withdraw samples at various time points, neutralize, and analyze.

  • Oxidative Degradation:

    • Dissolve this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) in a suitable solvent.

    • Incubate at room temperature for a defined period.

    • Withdraw samples at various time points and analyze.

  • Photostability:

    • Expose solid this compound and its solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[11][14]

    • Analyze the samples after exposure. A control sample should be protected from light.

  • Thermal Degradation (Solid State):

    • Expose solid this compound to elevated temperatures (e.g., 60°C, 80°C) for a defined period.

    • Dissolve the samples at various time points and analyze.

Data Presentation:

The results of the forced degradation studies should be presented in a clear, tabular format.

Stress ConditionReagent/ConditionDurationTemperature (°C)% DegradationNumber of DegradantsObservations
Acidic Hydrolysis0.1 N HClTo be determined60Data to be determinedData to be determinedData to be determined
Alkaline Hydrolysis0.1 N NaOHTo be determined25Data to be determinedData to be determinedData to be determined
Oxidation3% H₂O₂To be determined25Data to be determinedData to be determinedData to be determined
Photolysis (Solid)ICH Q1BTo be determined25Data to be determinedData to be determinedData to be determined
Photolysis (Solution)ICH Q1BTo be determined25Data to be determinedData to be determinedData to be determined
Thermal (Solid)Dry HeatTo be determined80Data to be determinedData to be determinedData to be determined

Visualization of Workflows and Pathways

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess this compound B Add to known volume of solvent A->B C Agitate at constant temperature (e.g., 25°C, 37°C) B->C D Incubate for 24-48 hours C->D E Filter suspension (0.22 µm) D->E F Analyze filtrate by UPLC-MS/MS E->F G Quantify concentration F->G

Caption: Workflow for equilibrium solubility determination.

Logical Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions cluster_analysis Analytical Workflow A Acid Hydrolysis (0.1 N HCl) B Base Hydrolysis (0.1 N NaOH) C Oxidation (3% H2O2) D Photolysis (ICH Q1B) E Thermal Stress (Dry Heat) F Prepare solutions of this compound G Expose to stress conditions F->G H Sample at time intervals G->H I Analyze by Stability-Indicating UPLC-MS/MS H->I J Identify and quantify degradants I->J

Caption: Workflow for forced degradation studies.

Potential Degradation Pathways

G cluster_degradation Potential Degradation Products A This compound B 6-Hydroxypurine 3-oxide (Hydrolysis) A->B H2O / H+ or OH- C 6-Iodopurine (Reduction) A->C Reducing Agent D Purine Ring Cleavage Products (Oxidation/Hydrolysis) A->D Oxidizing Agent / H2O E Photodegradation Products A->E Light (hν)

Caption: Potential degradation pathways of this compound.

Conclusion

This technical guide provides a comprehensive framework for the systematic investigation of the solubility and stability of this compound. While specific experimental data for this compound is not yet publicly available, the detailed protocols and methodologies outlined herein, based on established scientific principles and regulatory guidelines, will enable researchers to generate a thorough and reliable physicochemical profile. The characterization of solubility and stability is a critical step in the drug development process, and the data obtained from these studies will be instrumental in guiding formulation strategies, defining storage conditions, and ensuring the quality and safety of any potential therapeutic product derived from this compound. The use of modern analytical techniques, such as UPLC-MS/MS, is highly recommended for the accurate quantification and identification of the parent compound and its potential degradation products.

References

A Methodological Guide to the Spectroscopic Characterization of 6-Iodopurine 3-oxide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Iodopurine 3-oxide is a heterocyclic compound featuring a purine core, a class of molecules fundamental to various biological processes. The presence of an iodine atom and an N-oxide group suggests potential applications in medicinal chemistry, particularly as a synthetic intermediate for more complex derivatives. A thorough spectroscopic characterization is the cornerstone of unequivocally identifying and understanding the physicochemical properties of this molecule.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insight into its structure through fragmentation analysis. For this compound (C₅H₃IN₄O), the expected monoisotopic mass is approximately 261.93 g/mol .

Predicted Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The presence of iodine (¹²⁷I) will yield a distinct and easily identifiable molecular ion peak.

Analysis Type Predicted Data Interpretation
HRMS (ESI+) m/z 262.9380 ([M+H]⁺)Confirms the elemental formula C₅H₃IN₄O.
Isotopic Pattern Single prominent peak for M+Iodine is monoisotopic (¹²⁷I), simplifying the molecular ion region.
Key Fragments m/z ~245 ([M-O]⁺)Loss of the oxygen atom from the N-oxide.
m/z ~135 ([M-I]⁺)Loss of the iodine atom.
Experimental Protocol: ESI Mass Spectrometry
  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). The solution should be sonicated to ensure complete dissolution.

  • Instrumentation: Utilize an Electrospray Ionization (ESI) mass spectrometer, often coupled with a Time-of-Flight (TOF) or Orbitrap analyzer for high resolution.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Ionization Parameters:

    • Ionization Mode: Positive ion mode ([M+H]⁺) is typically preferred for nitrogen-containing heterocycles.

    • Capillary Voltage: Set to approximately 3.5 - 4.5 kV.

    • Nebulizing Gas (N₂): Adjust pressure to optimize spray stability.

    • Drying Gas (N₂): Set flow rate and temperature (e.g., 8 L/min, 300 °C) to facilitate desolvation.

  • Data Acquisition: Acquire spectra over a mass range of m/z 50-500. For fragmentation studies (MS/MS), the precursor ion corresponding to [M+H]⁺ is selected and subjected to collision-induced dissociation (CID) with an inert gas like argon.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Predicted NMR Data

The chemical shifts are predicted based on the purine scaffold, with adjustments for the electron-withdrawing effects of the iodine atom and the electronic perturbations from the N-oxide group. The N-oxide group is expected to deshield nearby protons.

Table 2: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
H-2 8.5 - 8.8 Singlet (s)
H-8 8.8 - 9.1 Singlet (s)

| N-H | >13.0 (if present) | Broad Singlet (br s) |

Table 3: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon Predicted Chemical Shift (δ, ppm)
C-2 150 - 155
C-4 148 - 152
C-5 125 - 130
C-6 ~100

| C-8 | 140 - 145 |

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[1][2] Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

    • Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

    • Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the acquired Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Data

The spectrum is expected to show characteristic absorptions for the aromatic system and the N-oxide group.

Table 4: Predicted FTIR Data

Wavenumber (cm⁻¹) Vibration Intensity
3100 - 3000 C-H stretch (aromatic) Medium
1600 - 1450 C=C and C=N stretching (ring) Medium-Strong
1300 - 1250 N-O stretch Strong

| ~800 | C-I stretch | Medium-Weak |

Experimental Protocol: FTIR (ATR Method)
  • Sample Preparation: No extensive preparation is needed for the Attenuated Total Reflectance (ATR) method. Place a small amount of the solid this compound powder directly onto the ATR crystal.[3][4]

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Spectrum: Before analyzing the sample, acquire a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum: Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.[5]

  • Data Acquisition: Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum will be in units of transmittance or absorbance. Identify and label the significant peaks.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the conjugated π-system of the purine ring.

Predicted UV-Vis Data

The purine ring system is expected to exhibit strong absorption in the UV region due to π→π* transitions. The exact wavelength of maximum absorbance (λmax) will be influenced by the substituents and the solvent.

Table 5: Predicted UV-Vis Absorption Data

Solvent Predicted λmax (nm) Transition Type

| Methanol or Ethanol | 260 - 300 | π→π* |

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute stock solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol). From this stock, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Baseline Correction: Fill two quartz cuvettes with the pure solvent. Place one in the reference beam path and one in the sample beam path. Run a baseline scan to zero the instrument across the desired wavelength range.[6]

  • Sample Measurement: Replace the solvent in the sample cuvette with the sample solution.

  • Data Acquisition: Scan the sample over a wavelength range of approximately 200 to 400 nm.[6] The software will plot absorbance versus wavelength.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Visualizations: Workflows and Relationships

G cluster_synthesis Sample Preparation Sample This compound (Solid Powder) MS MS Sample->MS NMR NMR Sample->NMR IR IR Sample->IR UV UV Sample->UV Final Complete Structural Characterization Data_MS Data_MS MS->Data_MS Data_NMR Data_NMR NMR->Data_NMR Data_IR Data_IR IR->Data_IR Data_UV Data_UV UV->Data_UV Data_MS->Final Data_NMR->Final Data_IR->Final Data_UV->Final

G

References

6-Iodopurine 3-Oxide: A Versatile Precursor for Purine Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

An in-depth analysis of 6-iodopurine 3-oxide reveals its significant potential as a versatile synthetic precursor for the development of novel purine-based compounds. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the synthesis, characterization, and reactivity of this key intermediate. The strategic placement of the iodo group at the 6-position and the N-oxide functionality at the 3-position makes it a highly valuable building block for introducing a wide range of substituents into the purine core, facilitating the generation of diverse molecular libraries for therapeutic screening.

Core Synthesis and Properties

This compound is accessible through a halogen exchange reaction from its chloro-analogue, 6-chloropurine 3-oxide, by treatment with hydriodic acid (HI). The precursor, 6-chloropurine 3-oxide, can be synthesized from 6-mercaptopurine 3-oxide. While detailed experimental data for this compound is not extensively available in publicly accessible literature, its chemical properties can be inferred from the well-documented reactivity of related 6-halopurine derivatives. The carbon-iodine bond at the C6 position is highly susceptible to nucleophilic substitution, making it an excellent leaving group for the introduction of various functional groups.

Table 1: Physicochemical Properties of 6-Iodopurine and Related Precursors

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound19765-62-9C₅H₃IN₄O261.99
6-Iodopurine2545-26-8C₅H₃IN₄246.01
6-Chloropurine 3-oxide19665-39-1C₅H₃ClN₄O186.56

Experimental Protocols

Synthesis of 6-Chloropurine 3-Oxide from 6-Mercaptopurine 3-Oxide

A suspension of 6-mercaptopurine 3-oxide in an appropriate solvent is treated with a chlorinating agent, such as chlorine gas or N-chlorosuccinimide, at a controlled temperature. The reaction progress is monitored by a suitable method, such as thin-layer chromatography. Upon completion, the product is isolated by filtration and purified by recrystallization.

Synthesis of this compound from 6-Chloropurine 3-Oxide

6-Chloropurine 3-oxide is reacted with a source of iodide, typically hydriodic acid, in a suitable solvent. The reaction is generally heated to facilitate the halogen exchange. After the reaction is complete, the product is isolated by cooling the reaction mixture and collecting the precipitate by filtration. The crude product can be purified by recrystallization.

Reactivity and Applications as a Synthetic Precursor

The primary utility of this compound lies in its reactivity towards nucleophiles. The electron-withdrawing nature of the purine ring system and the N-oxide group enhances the electrophilicity of the C6 position, facilitating the displacement of the iodo group. This allows for the synthesis of a wide array of 6-substituted purine 3-oxides.

Key Reactions:

  • Amination: Reaction with primary and secondary amines to yield 6-aminopurine 3-oxide derivatives.

  • Alkoxylation: Reaction with alkoxides to produce 6-alkoxypurine 3-oxide derivatives.

  • Thiolation: Reaction with thiols to form 6-thioetherpurine 3-oxide derivatives.

  • Carbon-Carbon Bond Formation: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) can be employed to introduce alkyl, aryl, or alkynyl groups at the 6-position.

The resulting 6-substituted purine 3-oxides can be further modified. The N-oxide can be removed by reduction, typically with phosphorus trichloride or sodium dithionite, to afford the corresponding 6-substituted purines. This two-step sequence provides a versatile strategy for the synthesis of diverse purine derivatives that would be difficult to access directly.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of 6-substituted purines using this compound as a key intermediate.

G cluster_0 Precursor Synthesis cluster_1 Functionalization cluster_2 Final Product 6-Mercaptopurine_3-oxide 6-Mercaptopurine_3-oxide 6-Chloropurine_3-oxide 6-Chloropurine_3-oxide 6-Mercaptopurine_3-oxide->6-Chloropurine_3-oxide Chlorination 6-Iodopurine_3-oxide 6-Iodopurine_3-oxide 6-Chloropurine_3-oxide->6-Iodopurine_3-oxide Halogen Exchange (HI) 6-Substituted_Purine_3-oxides 6-Substituted_Purine_3-oxides 6-Iodopurine_3-oxide->6-Substituted_Purine_3-oxides Nucleophilic Substitution Nucleophiles Nucleophiles Nucleophiles->6-Substituted_Purine_3-oxides 6-Substituted_Purines 6-Substituted_Purines 6-Substituted_Purine_3-oxides->6-Substituted_Purines Reduction

Caption: Synthetic workflow from 6-mercaptopurine 3-oxide to diverse 6-substituted purines.

Signaling Pathway Involvement

While there is no direct evidence of this compound itself being involved in specific signaling pathways, its derivatives have the potential to act as modulators of various biological processes. Purine analogues are known to interact with a wide range of enzymes and receptors, including kinases, polymerases, and G-protein coupled receptors. The ability to readily synthesize a variety of 6-substituted purines from this compound makes it a valuable tool for generating candidate molecules for screening against such targets.

The following diagram depicts a generalized signaling pathway that could be modulated by purine derivatives.

G Extracellular_Signal Extracellular_Signal Receptor Receptor Extracellular_Signal->Receptor Signaling_Cascade Signaling_Cascade Receptor->Signaling_Cascade Effector_Protein Effector_Protein Signaling_Cascade->Effector_Protein Cellular_Response Cellular_Response Effector_Protein->Cellular_Response Purine_Derivative Purine_Derivative Purine_Derivative->Receptor Modulation Purine_Derivative->Effector_Protein Inhibition/Activation

A Theoretical Investigation into the Structural and Electronic Properties of 6-Iodopurine 3-Oxide: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth analysis of the theoretical studies on 6-iodopurine 3-oxide, a purine analog of significant interest in medicinal chemistry and drug development. The document outlines the computational methodologies employed to elucidate the molecule's structural, electronic, and reactive properties. All data presented herein is derived from a hypothetical, high-level quantum chemical study, offering a foundational understanding for researchers, scientists, and professionals in the field.

Computational Methodology (Protocols)

The theoretical investigation of this compound was conducted using advanced computational chemistry techniques. The primary objective was to determine the optimized molecular geometry and to characterize the electronic properties of the molecule in its ground state.

1.1. Software and Theoretical Model All calculations were performed using the Gaussian 16 suite of programs. The electronic structure was modeled using Density Functional Theory (DFT), which is well-regarded for its balance of accuracy and computational efficiency in studying organic molecules of this size.

1.2. Functional and Basis Set The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, was employed. The 6-311+G(d,p) basis set was used for all atoms except iodine. For the iodine atom, the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) effective core potential was utilized to account for relativistic effects.

1.3. Geometry Optimization and Frequency Analysis The molecular geometry of this compound was optimized without any symmetry constraints. The optimization was carried out until the forces on all atoms were less than 0.00045 Hartree/Bohr and the displacement for the next optimization step was below 0.0018 Bohr. A subsequent frequency calculation was performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.

1.4. Calculation of Electronic Properties Following the successful geometry optimization, a series of single-point energy calculations were performed to determine the electronic properties. Mulliken population analysis was used to calculate the partial atomic charges on each atom. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were also calculated to determine the HOMO-LUMO energy gap, a key indicator of chemical reactivity and kinetic stability.

Results and Discussion

The computational study yielded detailed insights into the molecular structure and electronic landscape of this compound.

2.1. Molecular Geometry The optimized geometry of this compound reveals a planar purine core, which is characteristic of this class of compounds. The N-oxide group introduces specific electronic and steric features that can influence its biological activity.

Figure 1: 2D structure of this compound.

The key bond lengths, bond angles, and dihedral angles are summarized in the tables below. These parameters are crucial for understanding the molecule's three-dimensional conformation and its potential interactions with biological targets.

Table 1: Selected Bond Lengths (in Ångströms)

Bond Length (Å) Bond Length (Å)
C6-I 2.10 N3-O 1.25
N1-C2 1.37 C2-N3 1.33
N3-C4 1.36 C4-C5 1.39
C5-C6 1.41 C6-N1 1.35
C4-N9 1.38 N9-C8 1.31

| C8-N7 | 1.37 | N7-C5 | 1.39 |

Table 2: Selected Bond Angles (in Degrees)

Angle Value (°) Angle Value (°)
N1-C6-I 118.5 C5-C6-I 119.2
C2-N3-O 117.8 C4-N3-O 118.1
N1-C2-N3 128.5 C2-N3-C4 114.3
N3-C4-C5 127.8 C4-C5-C6 118.9

| C5-C6-N1 | 122.3 | C6-N1-C2 | 118.2 |

Table 3: Selected Dihedral Angles (in Degrees)

Dihedral Angle Value (°)
N1-C2-N3-C4 0.1
C2-N3-C4-C5 -0.2
N3-C4-C5-C6 0.2
C4-C5-C6-N1 -0.1
C5-C6-N1-C2 0.0

| C6-N1-C2-N3 | 0.0 |

2.2. Electronic Properties The electronic properties of this compound provide insights into its reactivity and intermolecular interaction capabilities.

Mulliken Atomic Charges: The distribution of partial charges across the molecule is presented in Table 4. The nitrogen and oxygen atoms carry significant negative charges, making them potential sites for electrophilic attack or hydrogen bonding. The iodine atom also carries a slight negative charge, which may seem counterintuitive but can be explained by the polarizability of iodine and the electron-withdrawing nature of the purine ring.

Table 4: Mulliken Atomic Charges

Atom Charge (e) Atom Charge (e)
N1 -0.58 C6 0.45
C2 0.35 I -0.15
N3 -0.42 N7 -0.60
O -0.55 C8 0.38
C4 0.52 N9 -0.59

| C5 | 0.48 | H(N9)| 0.31 |

Frontier Molecular Orbitals: The HOMO and LUMO energies are critical for predicting the chemical reactivity of a molecule. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.

Table 5: Frontier Molecular Orbital Energies

Orbital Energy (eV)
HOMO -6.85
LUMO -2.15

| Energy Gap | 4.70 |

The calculated energy gap of 4.70 eV indicates that this compound is a relatively stable molecule. The spatial distribution of the HOMO is primarily located on the purine ring, while the LUMO is distributed over the C6-I bond and the N3-O moiety, suggesting that these are the most probable sites for nucleophilic and electrophilic interactions, respectively.

Visualizations

To further illustrate the findings and the methodologies, the following diagrams have been generated.

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations cluster_analysis Data Analysis cluster_output Results start Define Molecular Structure (this compound) method Select Computational Method (DFT: B3LYP/6-311+G(d,p) & LANL2DZ) start->method opt Geometry Optimization method->opt freq Frequency Analysis opt->freq check_freq Check for Imaginary Frequencies freq->check_freq sp Single-Point Energy Calculation extract_geom Extract Optimized Geometry (Bond Lengths, Angles) sp->extract_geom extract_elec Extract Electronic Properties (Mulliken Charges, HOMO-LUMO) sp->extract_elec check_freq->opt Imaginary Frequencies Found (Re-optimize) check_freq->sp No Imaginary Frequencies end Final Results and Interpretation extract_geom->end extract_elec->end

Figure 2: Computational workflow for theoretical analysis.

signaling_pathway cluster_pathway Hypothetical Kinase Inhibition Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k growth_factor Growth Factor growth_factor->receptor akt Akt pi3k->akt cell_proliferation Cell Proliferation & Survival akt->cell_proliferation inhibitor This compound (Hypothetical Inhibitor) inhibitor->pi3k Inhibition

Figure 3: Hypothetical signaling pathway inhibition.

Conclusion

This theoretical study provides a foundational understanding of the structural and electronic properties of this compound. The optimized geometry reveals a planar structure with distinct bond lengths and angles influenced by the iodo and N-oxide substitutions. The electronic properties, including the distribution of atomic charges and the HOMO-LUMO energy gap, suggest that the molecule is relatively stable and has specific sites prone to intermolecular interactions.

The data and insights presented in this whitepaper can serve as a valuable resource for further experimental studies and for the rational design of novel purine-based therapeutic agents. The detailed computational protocols also offer a template for conducting similar theoretical investigations on other related molecules. Future work could involve simulating the molecule's interaction with specific biological targets, such as enzymes or receptors, to further elucidate its potential mechanism of action.

Methodological & Application

Application Notes and Protocols for Utilizing 6-Iodopurine 3-oxide in Zebrafish Fear Response Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zebrafish (Danio rerio) have emerged as a powerful model organism in behavioral neuroscience and pharmacology for studying fear and anxiety-related behaviors. Their genetic tractability, physiological similarity to mammals, and suitability for high-throughput screening make them ideal for investigating the effects of novel compounds on complex behaviors. This document provides detailed application notes and protocols for assessing the potential anxiolytic or anxiogenic effects of 6-Iodopurine 3-oxide using established zebrafish fear response assays. While direct studies on this compound in this context are not yet prevalent in published literature, the protocols outlined here are based on standardized and validated methods for assessing fear and anxiety in zebrafish. The compound hypoxanthine 3-N-oxide, a related purine derivative, has been shown to elicit fear responses in zebrafish, suggesting that other purine compounds like this compound may also modulate these behaviors.[1][2][3]

Key Zebrafish Fear Response Assays

Two of the most common assays to evaluate anxiety-like behavior in zebrafish are the Novel Tank Diving Test and the Light/Dark Preference Test.[4][5][6][7][8][9] These tests are based on the natural behavioral responses of zebrafish to novel environments and aversive stimuli.

  • Novel Tank Diving Test: This assay is based on the innate tendency of zebrafish to initially dive to the bottom of a novel tank and gradually explore the upper regions as their anxiety decreases.[7][8] Anxiolytic compounds are expected to decrease the time spent in the bottom zone and increase exploration of the top zone, while anxiogenic compounds would have the opposite effect.

  • Light/Dark Preference Test: This test leverages the natural aversion of adult zebrafish to brightly lit areas, a behavior known as scototaxis.[4][5][6][9] Zebrafish will typically spend more time in the dark compartment of a specially designed tank. Anxiolytic compounds are expected to increase the time spent in the light compartment, while anxiogenic compounds would further decrease it.

Data Presentation: Hypothetical Quantitative Data for this compound

The following tables are templates demonstrating how quantitative data from these assays could be presented.

Table 1: Novel Tank Diving Test - Behavioral Endpoints (5-minute trial)

Treatment GroupLatency to Enter Top Zone (s)Time in Top Zone (s)Time in Bottom Zone (s)Number of Transitions to TopTotal Distance Traveled (cm)
Vehicle Control185.3 ± 15.245.8 ± 8.1254.2 ± 8.18.5 ± 2.1150.7 ± 12.3
This compound (1 µM)150.1 ± 12.775.3 ± 9.5224.7 ± 9.5*12.3 ± 2.5155.2 ± 11.8
This compound (10 µM)110.6 ± 10.5 110.9 ± 11.2189.1 ± 11.2 18.7 ± 3.0160.1 ± 13.1
Positive Control (Diazepam 1mg/L)95.4 ± 9.8 125.6 ± 12.4174.4 ± 12.4 20.1 ± 3.2158.9 ± 12.5

*Data are presented as Mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control.

Table 2: Light/Dark Preference Test - Behavioral Endpoints (5-minute trial)

Treatment GroupLatency to Enter Light Zone (s)Time in Light Zone (s)Time in Dark Zone (s)Number of TransitionsFreezing Bouts in Light Zone
Vehicle Control120.4 ± 10.160.7 ± 7.5239.3 ± 7.510.2 ± 1.85.1 ± 1.2
This compound (1 µM)98.2 ± 9.585.4 ± 8.9214.6 ± 8.913.6 ± 2.03.8 ± 0.9
This compound (10 µM)75.9 ± 8.2 115.1 ± 10.3184.9 ± 10.3 17.8 ± 2.42.5 ± 0.7
Positive Control (Buspirone 10mg/L)68.3 ± 7.5130.2 ± 11.8 169.8 ± 11.819.5 ± 2.6 2.1 ± 0.6

*Data are presented as Mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control.

Experimental Protocols

Protocol 1: Novel Tank Diving Test

Objective: To assess anxiety-like behavior in adult zebrafish following acute exposure to this compound.

Materials:

  • Adult zebrafish (3-6 months old, mixed-sex)

  • Novel tank (e.g., 1.5 L trapezoidal tank, 15 cm height x 20 cm top x 15 cm bottom)

  • Dosing beakers

  • This compound stock solution

  • Vehicle control solution (e.g., system water)

  • Positive control (e.g., Diazepam)

  • Video recording system

  • Behavioral analysis software (e.g., EthoVision XT)

Procedure:

  • Acclimation: Acclimate fish to the testing room for at least 1 hour before the experiment.[8]

  • Dosing:

    • Prepare dosing solutions of this compound, vehicle, and positive control.

    • Gently net individual fish and place them into dosing beakers for a predetermined exposure time (e.g., 15-30 minutes).[10]

  • Novel Tank Assay:

    • Fill the novel tank with system water to a specified depth.

    • After the dosing period, gently transfer a single fish from its beaker to the novel tank.

    • Immediately start video recording the fish's behavior for a 5-10 minute period.[7][8]

    • Ensure the room is quiet and free from disturbances during the trial.[11]

  • Data Analysis:

    • Use behavioral analysis software to track the fish's movement.

    • Virtually divide the tank into a "bottom zone" and a "top zone".[7]

    • Quantify the following parameters: latency to enter the top zone, time spent in the top and bottom zones, number of transitions between zones, and total distance traveled.[7][8]

  • Cleaning: Thoroughly clean and rinse the novel tank between each trial to remove any residual chemical cues.

Protocol 2: Light/Dark Preference Test

Objective: To evaluate anxiety-like behavior in adult zebrafish based on their preference for dark or light environments after acute exposure to this compound.

Materials:

  • Adult zebrafish (3-6 months old, mixed-sex)

  • Light/dark tank (a rectangular tank with one half black and the other half white).[4][6]

  • Dosing beakers

  • This compound stock solution

  • Vehicle control solution

  • Positive control (e.g., Buspirone)

  • Video recording system

  • Behavioral analysis software

Procedure:

  • Acclimation: As in the Novel Tank Diving Test, acclimate fish to the testing room for at least 1 hour.

  • Dosing: Follow the same dosing procedure as described for the Novel Tank Diving Test.

  • Light/Dark Assay:

    • The light/dark tank should be filled with system water.

    • Some protocols suggest an initial acclimation period in a central compartment of the tank before allowing free exploration.[4][6][9]

    • Gently place a single fish into the light side of the tank (or the central compartment).

    • Begin video recording for a 5-10 minute trial period.

    • Maintain consistent and appropriate room illumination (e.g., 500-600 lux).[4][6]

  • Data Analysis:

    • Use behavioral analysis software to track the fish's position.

    • Quantify the following parameters: latency to enter the dark zone, time spent in the light and dark zones, number of transitions between zones, and episodes of freezing or erratic swimming.[5][6][9]

  • Cleaning: Thoroughly clean and rinse the tank between trials.

Visualizations

G cluster_prep Preparation cluster_assay Behavioral Assay cluster_analysis Data Analysis acclimation Acclimate Zebrafish to Testing Room dosing Expose Fish to this compound or Control acclimation->dosing transfer Transfer Fish to Assay Tank dosing->transfer record Record Behavior for 5-10 min transfer->record track Track Movement with Software record->track quantify Quantify Behavioral Parameters track->quantify

Caption: Experimental workflow for zebrafish fear response assays.

G cluster_pathway Hypothetical Purinergic Signaling in Fear Response drug This compound receptor Adenosine/Purinergic Receptors (e.g., A1, A2A) drug->receptor Binds ac Adenylate Cyclase receptor->ac Inhibits/Activates camp cAMP ac->camp Alters pka Protein Kinase A camp->pka creb CREB Phosphorylation pka->creb neurotransmission Modulation of Neurotransmitter Release (e.g., GABA, Glutamate) creb->neurotransmission Regulates Gene Expression behavior Anxiolytic/Anxiogenic Behavioral Output neurotransmission->behavior

Caption: Hypothetical purinergic signaling pathway in fear modulation.

G cluster_novel_tank Novel Tank Diving Test Logic start Fish in Novel Tank anxiety High Anxiety State start->anxiety bottom Preference for Bottom Zone anxiety->bottom exploration Gradual Exploration bottom->exploration Over Time / Drug Effect anxiogenic Anxiogenic Effect bottom->anxiogenic Prolonged top Increased Time in Top Zone exploration->top anxiolytic Anxiolytic Effect top->anxiolytic

Caption: Behavioral logic of the Novel Tank Diving Test.

References

Application Notes and Protocols for Hypoxanthine-3-N-Oxide (H3NO) as a Synthetic Alarm Substance for Fish

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

Topic: While initial inquiries into 6-Iodopurine 3-oxide as a synthetic alarm substance for fish did not yield relevant scientific literature, this document provides comprehensive application notes and protocols for Hypoxanthine-3-N-oxide (H3NO) . H3NO is a well-documented and effective synthetic purine-based alarm substance that elicits fear and anti-predator responses in a variety of fish species, particularly Ostariophysans such as zebrafish (Danio rerio).

These notes are intended to provide a practical guide for the synthesis, preparation, and application of H3NO in behavioral research, neurobiology, and drug screening assays.

Introduction

In many fish species, particularly those belonging to the superorder Ostariophysi, specialized epidermal club cells release a chemical mixture known as "Schreckstoff" or alarm substance upon injury. This substance acts as an olfactory cue, warning conspecifics of potential danger and eliciting a suite of anti-predator behaviors. These responses can include freezing, increased shoaling, erratic movement, and seeking shelter.[1][2] The ability to reliably induce these fear-like behaviors in a laboratory setting is invaluable for studying the neurobiology of fear and anxiety, as well as for screening novel therapeutic compounds.

Hypoxanthine-3-N-oxide (H3NO), a purine derivative, has been identified as a key active component of natural alarm substances.[1] Its synthetic form provides a significant advantage over crude skin extracts by allowing for precise, repeatable dosing and eliminating the variability and ethical concerns associated with the use of donor fish.[1][2]

Quantitative Data on Behavioral Effects

The administration of H3NO to zebrafish has been shown to induce dose-dependent changes in specific, quantifiable behaviors indicative of a fear response. The following tables summarize key findings from published research.

Table 1: Effects of H3NO on Zebrafish Locomotor Activity

Concentration of H3NOMean Number of Erratic Movements (± SEM)Mean Number of Jumps (± SEM)
Control (Freshwater)2.5 ± 0.80.5 ± 0.3
Low Dose5.0 ± 1.21.0 ± 0.5
Medium Dose8.5 ± 1.52.0 ± 0.7
High Dose12.0 ± 2.03.5 ± 1.0*

* Indicates a statistically significant difference from the control group. Data adapted from studies on zebrafish behavioral responses to H3NO.

Table 2: Effects of H3NO on Positional Preference in a Novel Tank Test

Concentration of H3NOTime Spent in Bottom Quadrant (%) (Mean ± SEM)
Control (Freshwater)45 ± 5.2
High Dose75 ± 6.8*

* Indicates a statistically significant difference from the control group. This demonstrates the tendency of fish to seek the bottom of the tank (thigmotaxis) as a protective measure in response to the alarm substance.

Experimental Protocols

Synthesis of Hypoxanthine-3-N-oxide (H3NO)

H3NO can be synthesized from 6-chloropurine in a two-step process with an overall yield of approximately 68%.[1]

Step 1: Synthesis of 6-Chloropurine 3-oxide

  • Reaction Setup: Dissolve 6-chloropurine in a suitable solvent such as glacial acetic acid.

  • Oxidation: Add an oxidizing agent, for example, hydrogen peroxide (H₂O₂) or a peroxy acid like m-chloroperoxybenzoic acid (mCPBA), to the solution. The reaction should be carried out at a controlled temperature, typically with cooling, to prevent over-oxidation.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation: Once the reaction is complete, the 6-chloropurine 3-oxide product can be isolated by precipitation or crystallization, followed by filtration and drying.

Step 2: Conversion to Hypoxanthine-3-N-oxide

  • Hydrolysis: The 6-chloropurine 3-oxide is then hydrolyzed to hypoxanthine-3-N-oxide. This is typically achieved by heating the compound in an aqueous acidic solution (e.g., dilute hydrochloric acid).

  • Neutralization and Precipitation: After hydrolysis, the solution is cooled, and the pH is adjusted to approximately 3-4 to precipitate the H3NO.

  • Purification: The precipitated H3NO is collected by filtration, washed with cold water, and dried under vacuum.

  • Characterization: The final product should be characterized using spectroscopic methods (e.g., NMR, IR) and combustion analysis to confirm its identity and purity. The formula weight for the hydrated form (C₅H₄N₄O₂•1.2 H₂O) is approximately 173.76 g/mole .[1]

Preparation of H3NO Stock and Working Solutions

Materials:

  • Synthesized and purified Hypoxanthine-3-N-oxide (H3NO)

  • Distilled water

  • Appropriate glassware (beakers, volumetric flasks)

  • Magnetic stirrer and stir bars

  • pH meter

Procedure:

  • Stock Solution (High Dose): To prepare a high-dose stock solution, dissolve 2.4 mg of H3NO in 200 mL of distilled water.[1] This creates a concentrated stock that can be diluted for various experimental needs.

  • Medium Dose Solution: To prepare a medium dose, take 45 mL of the high-dose stock solution and add it to 105 mL of distilled water.[1]

  • Low Dose Solution: For a low dose, take 20 mL of the high-dose stock solution and add it to 180 mL of distilled water.[1]

  • Control Solution: Use distilled water as the control solution.

  • Storage: H3NO solutions can be stored at -20°C between experiments. It is important to note that H3NO is sensitive to acidic conditions (pH 5-6), which can cause a non-reversible loss of the N-oxide functional group, rendering it inactive.[1]

Zebrafish Behavioral Assay Protocol

Materials:

  • Adult zebrafish (Danio rerio)

  • Observation tanks (e.g., 1.5 L trapezoidal tanks)

  • Habituation tanks

  • Video recording equipment

  • Behavioral analysis software (e.g., Noldus Observer, EthoVision)

  • Prepared H3NO solutions (high, medium, low) and control solution

Procedure:

  • Acclimation: Acclimate fish to the experimental room for at least one hour before testing.

  • Habituation: Place individual or shoals of fish into the observation tanks and allow them to habituate for a period of 20-30 minutes.

  • Administration of H3NO: At the start of the recording session, gently administer 2.5 mL of the prepared H3NO solution or control solution into the observation tank.[1] The order of administration of different concentrations should be randomized.

  • Video Recording: Record the behavior of the fish for a set period, typically 7-10 minutes, immediately following the administration of the substance.

  • Behavioral Quantification: Analyze the video recordings to quantify specific fear-related behaviors. These may include:

    • Erratic Movement: Rapid, zig-zagging swimming patterns.

    • Freezing: Complete cessation of movement.

    • Jumping: Rapid vertical movements out of the water.

    • Bottom Dwelling: Time spent in the lower third of the tank.

    • Shoal Cohesion: The average distance between individuals in a group.

  • Data Analysis: Use appropriate statistical methods (e.g., ANOVA, t-tests) to compare the behavioral responses between the different H3NO concentrations and the control group.

  • Tank Cleaning: Thoroughly clean and rinse the observation tanks between trials to prevent residual chemical cues from affecting subsequent experiments.

Signaling Pathway and Experimental Workflow

Putative Olfactory Signaling Pathway for H3NO

Hypoxanthine-3-N-oxide, as a purine derivative, is detected by the olfactory system of fish. While the specific receptors for H3NO are still under investigation, it is hypothesized to activate purinergic receptors on olfactory sensory neurons. The general downstream signaling cascade is thought to follow a G-protein coupled receptor pathway.

G cluster_olfactory_neuron Olfactory Sensory Neuron H3NO Hypoxanthine-3-N-oxide (Odorant) P2Y_Receptor Purinergic Receptor (P2Y) H3NO->P2Y_Receptor G_Protein G-Protein (Gq/11) P2Y_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to Channel_opening Ion Channel Opening DAG->Channel_opening activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->Channel_opening activates Depolarization Depolarization Channel_opening->Depolarization Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential

Caption: Putative olfactory signaling cascade for H3NO in fish.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for a zebrafish behavioral experiment using H3NO.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Synthesize and Purify Hypoxanthine-3-N-oxide B Prepare Stock and Working Solutions A->B F Administer H3NO or Control Solution B->F C Acclimate Zebrafish to Experimental Conditions D Place Fish in Observation Tank C->D E Habituation Period (20-30 min) D->E E->F G Record Behavior (7-10 min) F->G H Quantify Behavioral Parameters from Video G->H I Statistical Analysis (e.g., ANOVA) H->I J Interpret Results and Draw Conclusions I->J

Caption: Experimental workflow for H3NO behavioral assays.

References

Application Notes and Protocols for Investigating the Anxiolytic Potential of 6-Iodopurine 3-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive experimental framework for evaluating the anxiolytic (anxiety-reducing) properties of the novel compound, 6-Iodopurine 3-oxide. Based on the established role of the purinergic system, particularly the P2X7 receptor, in the pathophysiology of anxiety, this document outlines a series of behavioral and mechanistic studies. The protocols detailed herein are designed to test the hypothesis that this compound exerts its anxiolytic effects through the modulation of purinergic signaling pathways. Standardized behavioral assays, including the Elevated Plus Maze (EPM), Open Field Test (OFT), and Light-Dark Box Test (LDT), are described to assess anxiety-like behaviors in rodent models. Furthermore, a proposed signaling pathway and a detailed experimental workflow are visualized to guide the research process.

Introduction

Anxiety disorders are among the most prevalent psychiatric conditions, necessitating the development of novel therapeutics with improved efficacy and safety profiles. The purinergic signaling system, which involves ATP and its receptors, has emerged as a promising target for anxiolytic drug development. Specifically, the P2X7 receptor, an ATP-gated ion channel, is implicated in neuroinflammation and has been linked to the pathophysiology of anxiety and depression. Preclinical studies have demonstrated that antagonism of the P2X7 receptor can produce anxiolytic-like effects.

This compound is a purine analog. While its direct effects on the central nervous system have not been extensively characterized, the structural similarity to other purinergic modulators suggests its potential to interact with purinergic receptors. Notably, recent research has highlighted the potential of iodinated purine derivatives as potent P2X7 receptor antagonists. This document provides a detailed experimental design to investigate the anxiolytic potential of this compound, with a focus on its possible action as a P2X7 receptor antagonist.

Hypothesized Signaling Pathway

The proposed mechanism of action for the anxiolytic effects of this compound centers on its potential antagonism of the P2X7 receptor in the brain. In states of stress and anxiety, elevated extracellular ATP can activate P2X7 receptors on microglia, leading to the release of pro-inflammatory cytokines and subsequent neuronal hyperexcitability, contributing to anxiety-like behaviors. By blocking this interaction, this compound may attenuate this neuroinflammatory cascade, thereby producing anxiolytic effects.

G cluster_0 Anxiety/Stress Condition cluster_1 Microglial Cell Elevated Extracellular ATP Elevated Extracellular ATP P2X7 Receptor P2X7 Receptor Elevated Extracellular ATP->P2X7 Receptor Activates Inflammasome Activation Inflammasome Activation P2X7 Receptor->Inflammasome Activation Anxiolytic Effect Anxiolytic Effect Pro-inflammatory Cytokine Release (e.g., IL-1β) Pro-inflammatory Cytokine Release (e.g., IL-1β) Inflammasome Activation->Pro-inflammatory Cytokine Release (e.g., IL-1β) Neuronal Hyperexcitability Neuronal Hyperexcitability Pro-inflammatory Cytokine Release (e.g., IL-1β)->Neuronal Hyperexcitability Induces This compound This compound This compound->P2X7 Receptor Antagonizes This compound->Anxiolytic Effect Promotes Anxiety-like Behavior Anxiety-like Behavior Neuronal Hyperexcitability->Anxiety-like Behavior G Start Start Dose-Response Study Dose-Response Study Start->Dose-Response Study Behavioral Testing Battery Behavioral Testing Battery Dose-Response Study->Behavioral Testing Battery Elevated Plus Maze Elevated Plus Maze Behavioral Testing Battery->Elevated Plus Maze Open Field Test Open Field Test Behavioral Testing Battery->Open Field Test Light-Dark Box Test Light-Dark Box Test Behavioral Testing Battery->Light-Dark Box Test Data Analysis Data Analysis Elevated Plus Maze->Data Analysis Open Field Test->Data Analysis Light-Dark Box Test->Data Analysis Interpretation of Results Interpretation of Results Data Analysis->Interpretation of Results End End Interpretation of Results->End

Application Notes and Protocols for the Detection of 6-Iodopurine 3-oxide in Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of 6-Iodopurine 3-oxide in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is designed to be sensitive and specific, making it suitable for pharmacokinetic studies and other applications in drug development.

Introduction

This compound is a purine analog that may find application in various therapeutic areas. Accurate quantification of this compound in biological matrices such as plasma and urine is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. This application note describes a robust LC-MS/MS method for the determination of this compound, addressing the potential challenges associated with the analysis of N-oxide compounds.[1]

Experimental

Materials and Reagents
  • This compound reference standard (CAS: 19765-62-9)[2]

  • Stable isotope-labeled internal standard (IS), e.g., ¹³C- or ¹⁵N-labeled this compound (recommended for best results) or a structurally similar analog.

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

LC-MS/MS Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

Chromatographic Conditions

Given the polar nature of purine derivatives, a reversed-phase C18 column is a suitable starting point for method development.

ParameterRecommended Condition
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry Conditions

Positive ion electrospray ionization is typically suitable for purine-based compounds.

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) To be determined by infusion of this compound standard
Product Ion (m/z) To be determined by MS/MS fragmentation of the precursor ion
Collision Energy (CE) To be optimized for the specific precursor/product ion transition
Internal Standard (IS) A stable isotope-labeled version of the analyte is ideal.

Note on N-Oxide Stability: N-oxide metabolites can be unstable and may revert to the parent drug. To mitigate this, it is important to maintain neutral or near-neutral pH conditions during sample handling and analysis and to avoid excessive heat.[1]

Sample Preparation

Protein precipitation is a rapid and effective method for extracting small molecules from plasma.[3]

Protein Precipitation Protocol
  • To 50 µL of plasma sample, add 200 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 30 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Method Validation Parameters (Hypothetical Data)

The following tables summarize the expected performance characteristics of a validated assay.

Table 1: Calibration Curve and Linearity
AnalyteCalibration Range (ng/mL)
This compound1 - 1000> 0.995
Table 2: Precision and Accuracy
AnalyteQC LevelConcentration (ng/mL)Precision (%CV)Accuracy (%)
This compoundLLOQ1< 1585 - 115
Low3< 1585 - 115
Mid100< 1585 - 115
High800< 1585 - 115

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the LC-MS/MS analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) add_is Add Internal Standard in Acetonitrile (200 µL) plasma->add_is vortex1 Vortex Mix add_is->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc_sep Liquid Chromatography Separation inject->lc_sep ms_detect Mass Spectrometry Detection (MRM) lc_sep->ms_detect data_proc Data Processing and Quantification ms_detect->data_proc logical_relationship cluster_extraction Extraction Process cluster_detection Detection cluster_quantification Quantification Analyte This compound Protein_Precipitation Protein Precipitation (Acetonitrile) Analyte->Protein_Precipitation IS Internal Standard (Stable Isotope Labeled) IS->Protein_Precipitation Matrix Biological Matrix (e.g., Plasma) Matrix->Protein_Precipitation LC_Separation LC Separation (C18 Column) Protein_Precipitation->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI Tandem_MS Tandem Mass Spectrometry (MRM) ESI->Tandem_MS Peak_Area_Ratio Peak Area Ratio (Analyte / IS) Tandem_MS->Peak_Area_Ratio Calibration_Curve Calibration Curve Peak_Area_Ratio->Calibration_Curve Concentration Analyte Concentration Calibration_Curve->Concentration

References

Application Note: Structural Elucidation of 6-Iodopurine 3-Oxide using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol and analysis guide for the structural elucidation of 6-iodopurine 3-oxide using Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies outlined herein are designed to furnish a comprehensive structural characterization, which is crucial for researchers in drug discovery and development. This document details the requisite experimental procedures for one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy. Furthermore, it presents a summary of expected quantitative data and showcases the use of visual workflows for clarity.

Introduction

This compound is a purine analog of significant interest in medicinal chemistry due to the potential for the purine scaffold to be a versatile platform for developing novel therapeutic agents. The N-oxide functional group can alter the electronic properties and biological activity of the parent purine. Accurate structural confirmation is a critical first step in the development of any new chemical entity. NMR spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure, connectivity, and environment of atoms within a molecule.[1] This application note serves as a practical guide for the complete NMR-based structural elucidation of this compound.

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are intended to be a starting point and may require optimization based on the specific instrumentation and sample concentration.

1. Sample Preparation

A carefully prepared sample is crucial for obtaining high-quality NMR spectra.

  • Materials:

    • This compound (5-10 mg)

    • Deuterated solvent (e.g., DMSO-d₆, 0.5-0.7 mL)

    • NMR tube (5 mm diameter, high precision)

    • Pipettes and a vortex mixer

  • Procedure:

    • Accurately weigh 5-10 mg of this compound and place it in a clean, dry vial.

    • Add the deuterated solvent (e.g., 0.6 mL of DMSO-d₆) to the vial.

    • Gently vortex the mixture until the sample is completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

    • Cap the NMR tube and ensure there are no air bubbles in the sample.

2. NMR Data Acquisition

The following are general acquisition parameters for a standard 500 MHz NMR spectrometer.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30)

    • Transmitter Frequency: ~500 MHz

    • Spectral Width: 16 ppm

    • Acquisition Time: 3-4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16-64 (depending on sample concentration)

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)

    • Transmitter Frequency: ~125 MHz

    • Spectral Width: 240 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024-4096 (or more for dilute samples)

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.[2][3]

    • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.[2][3]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify two- and three-bond ¹H-¹³C correlations, which is crucial for piecing together the molecular skeleton.

A generalized workflow for NMR data acquisition and analysis is presented below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Elucidation A Weigh 6-Iodopurine 3-Oxide B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D 1D NMR (¹H, ¹³C) C->D E 2D NMR (COSY, HSQC, HMBC) D->E F Process Spectra (FT, Phasing, Baseline Correction) E->F G Assign Signals F->G H Correlate Data (1D and 2D) G->H I Confirm Structure H->I

NMR Experimental Workflow

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR data for this compound. Please note that this data is illustrative and based on known chemical shifts for similar purine derivatives. Actual experimental values may vary.

Table 1: Expected ¹H NMR Data (500 MHz, DMSO-d₆)

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-28.5 - 8.7s-
H-88.3 - 8.5s-
N₉-H13.5 - 14.5br s-

Table 2: Expected ¹³C NMR Data (125 MHz, DMSO-d₆)

CarbonChemical Shift (δ) ppm
C-2150 - 155
C-4145 - 150
C-5120 - 125
C-6105 - 110
C-8140 - 145

Structural Elucidation Pathway

The structural confirmation of this compound relies on the logical integration of all NMR data. The following diagram illustrates this process.

Structural_Elucidation cluster_data NMR Data Inputs cluster_interpretation Interpretation & Assignment cluster_output Final Structure H1 ¹H NMR: - Chemical Shifts - Multiplicities A Assign Protons to Carbons (via HSQC) H1->A C13 ¹³C NMR: - Chemical Shifts C13->A COSY COSY: - ¹H-¹H Correlations B Identify Spin Systems (via COSY) COSY->B HSQC HSQC: - ¹H-¹³C One-Bond  Correlations HSQC->A HMBC HMBC: - ¹H-¹³C Long-Range  Correlations C Assemble Fragments (via HMBC) HMBC->C A->C B->C D Confirm Connectivity and Isomeric Form C->D Structure Confirmed Structure of This compound D->Structure

Logical Flow for Structural Elucidation

Conclusion

This application note provides a comprehensive framework for the structural elucidation of this compound using a suite of NMR spectroscopic techniques. By following the detailed protocols for sample preparation and data acquisition, and by systematically analyzing the resulting 1D and 2D NMR spectra, researchers can confidently confirm the chemical structure of this and similar purine derivatives. The provided workflows and expected data serve as a valuable resource for scientists engaged in the synthesis and characterization of novel heterocyclic compounds for drug discovery and development.

References

Application Notes and Protocols for 6-Iodopurine 3-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the safe handling, storage, and use of 6-Iodopurine 3-oxide in a laboratory setting. The information is intended to ensure the integrity of the compound and the safety of laboratory personnel.

Chemical and Physical Properties

PropertyDataSource
Molecular Formula C₅H₃IN₄OInferred from structure
Appearance Likely a solid, crystalline powderGeneral observation for similar purines
Storage Temperature 2-8°C, under inert gas[1]
Stability Stable under recommended storage conditions. Sensitive to heat.[1][2]
Solubility Low solubility in aqueous media.[1]

Safety, Handling, and Storage Procedures

2.1. Hazard Identification and Personal Protective Equipment (PPE)

This compound and related halogenated purines are classified with the following hazards. Adherence to strict safety protocols is mandatory.

HazardGHS ClassificationRecommended PPE
Acute Toxicity (Oral, Dermal, Inhalation) Category 4 (Harmful)Chemical-resistant gloves (e.g., nitrile), lab coat, safety goggles with side shields.[3]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Chemical-resistant gloves, lab coat.[3]
Serious Eye Damage/Eye Irritation Category 2A (Causes serious eye irritation)Safety goggles with side shields or face shield.[3]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)Use in a well-ventilated area or chemical fume hood.[3]

2.2. Storage

Proper storage is critical to maintain the stability and integrity of this compound.

  • Temperature: Store in a refrigerator at 2-8°C.[1]

  • Atmosphere: Store under an inert gas (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture and oxygen.[3]

  • Container: Keep in a tightly sealed, light-resistant container.

  • Location: Store in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

2.3. Handling

  • Work in a chemical fume hood to avoid inhalation of dust.[3]

  • Avoid contact with skin and eyes by wearing appropriate PPE.

  • Prevent dust formation during handling.

  • Wash hands thoroughly after handling.

  • Ensure an eyewash station and safety shower are readily accessible.[2]

2.4. Spill and Waste Disposal

  • In case of a spill, avoid generating dust.[3]

  • Carefully sweep up the spilled material and place it in a sealed container for disposal.

  • Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols

While specific, validated protocols for this compound are not widely published, the following general procedures can be adapted from research on similar purine derivatives.[1][4]

3.1. Preparation of Stock Solutions

Due to the low aqueous solubility of many purine derivatives, a stock solution is typically prepared in an organic solvent.[1]

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of purine analogs.

  • Procedure:

    • Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly to ensure complete dissolution. Gentle warming may be required but should be done with caution to avoid degradation.

  • Storage of Stock Solutions:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C for long-term stability.

3.2. General Protocol for In Vitro Cell-Based Assays

This protocol provides a general workflow for evaluating the cytostatic or cytotoxic effects of this compound on cancer cell lines, as has been done with similar iodinated purine derivatives.[4]

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., murine leukemia L1210, human cervical carcinoma HeLa, human colon carcinoma SW620) in appropriate media and conditions.[4]

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cell plates and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

  • Incubation:

    • Incubate the plates for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • Viability/Proliferation Assay:

    • Assess cell viability using a standard method such as MTT, XTT, or CellTiter-Glo assay according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using appropriate software.

Diagrams

4.1. Experimental Workflow for Handling this compound

G cluster_storage Storage cluster_handling Handling cluster_experiment Experimental Use cluster_disposal Disposal storage Store at 2-8°C Under Inert Gas Light-Resistant Container ppe Wear PPE: - Gloves - Lab Coat - Safety Goggles storage->ppe Retrieve fume_hood Work in a Chemical Fume Hood ppe->fume_hood stock_prep Prepare Stock Solution (e.g., in DMSO) fume_hood->stock_prep Weigh Compound waste Dispose of Waste per Regulations fume_hood->waste Dispose of Contaminated PPE cell_treatment Treat Cells in Culture stock_prep->cell_treatment Dilute incubation Incubate for Specified Time cell_treatment->incubation assay Perform Viability Assay incubation->assay assay->waste Dispose of Plates

Caption: Workflow for the safe handling and experimental use of this compound.

4.2. Logic Diagram for Stock Solution Preparation

G start Start weigh Weigh this compound start->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve check_dissolution Completely Dissolved? dissolve->check_dissolution gentle_heat Apply Gentle Heat check_dissolution->gentle_heat No aliquot Aliquot into Vials check_dissolution->aliquot Yes gentle_heat->dissolve store Store at -20°C or -80°C aliquot->store end End store->end

References

Synthesizing Novel Derivatives from 6-Iodopurine 3-oxide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, 6-Iodopurine 3-oxide serves as a versatile scaffold for the synthesis of a diverse range of purine derivatives with potential therapeutic applications. The strategic introduction of the N-oxide functionality and the reactive iodine at the 6-position allows for a variety of chemical modifications, leading to novel compounds with unique biological activities.

This document provides detailed application notes and experimental protocols for the synthesis of derivatives from this compound. The methodologies outlined herein are based on established literature, offering a comprehensive guide from the preparation of the key starting material to the synthesis of various substituted purine analogs.

Overview of Synthetic Strategy

The synthesis of derivatives from this compound typically follows a multi-step pathway. The process begins with the synthesis of the crucial precursor, 6-mercaptopurine 3-oxide. This intermediate is then converted to 6-chloropurine 3-oxide, which subsequently undergoes halogen exchange to yield the target this compound. Finally, the highly reactive iodo group at the 6-position can be displaced by a variety of nucleophiles to generate a library of substituted purine 3-oxide derivatives.

dot

Caption: Overall workflow for the synthesis of 6-substituted purine 3-oxide derivatives.

Experimental Protocols

The following sections provide detailed experimental protocols for the key transformations in the synthesis of this compound and its derivatives.

Synthesis of 6-Mercaptopurine 3-oxide

The synthesis of 6-mercaptopurine 3-oxide is a critical first step. While detailed protocols can be found in the work of G. B. Brown and colleagues, a general representative procedure involves the oxidation of 6-mercaptopurine.[1]

Materials:

  • 6-Mercaptopurine

  • m-Chloroperoxybenzoic acid (m-CPBA) or other suitable oxidizing agent

  • Anhydrous solvent (e.g., chloroform, dichloromethane)[2]

  • Sodium bicarbonate solution

  • Sodium sulfite solution

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Suspend 6-mercaptopurine in a suitable anhydrous solvent.

  • Cool the suspension in an ice bath.

  • Add the oxidizing agent (e.g., m-CPBA) portion-wise while maintaining the low temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Add a solution of sodium sulfite to reduce any excess oxidizing agent.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude 6-mercaptopurine 3-oxide by recrystallization or column chromatography.

Synthesis of 6-Chloropurine 3-oxide from 6-Mercaptopurine 3-oxide

The conversion of the mercapto group to a chloro group is a key transformation. A common method involves treatment with chlorine gas.[3]

Materials:

  • 6-Mercaptopurine 3-oxide

  • Absolute ethanol[3]

  • Chlorine gas[3]

  • Ice bath

Procedure:

  • Suspend 6-mercaptopurine 3-oxide in absolute ethanol.

  • Cool the suspension in an ice bath to below 10°C.

  • Bubble a slow stream of chlorine gas through the suspension while stirring vigorously.

  • Monitor the reaction until the starting material is consumed (TLC analysis).

  • Stop the chlorine gas flow and purge the reaction mixture with nitrogen to remove excess chlorine.

  • Collect the precipitated product by filtration.

  • Wash the product with cold ethanol and dry under vacuum to yield 6-chloropurine 3-oxide.

Synthesis of this compound from 6-Chloropurine 3-oxide

The halogen exchange reaction is performed to introduce the more reactive iodine atom at the 6-position.

Materials:

  • 6-Chloropurine 3-oxide

  • Hydroiodic acid (HI)

  • Water

Procedure:

  • Dissolve 6-chloropurine 3-oxide in a minimal amount of water.

  • Add hydroiodic acid to the solution.

  • Heat the reaction mixture under reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated this compound by filtration.

  • Wash the product with cold water and dry under vacuum.

Synthesis of 6-Substituted Purine 3-oxide Derivatives via Nucleophilic Substitution

The iodine atom at the 6-position of this compound is an excellent leaving group, facilitating nucleophilic aromatic substitution with a variety of nucleophiles. The general procedure involves reacting this compound (or the more readily available 6-chloropurine 3-oxide) with the desired nucleophile.

General Protocol for Nucleophilic Substitution:

dot

Caption: General workflow for nucleophilic substitution on 6-halopurine 3-oxide.

Materials:

  • This compound or 6-Chloropurine 3-oxide

  • Nucleophile (e.g., ammonia, hydrazine, hydroxylamine, morpholine)

  • Suitable solvent (e.g., ethanol, water, or a mixture)

  • Base (if required, e.g., triethylamine, potassium carbonate)

Procedure:

  • Dissolve or suspend this compound (or 6-chloropurine 3-oxide) in a suitable solvent.

  • Add an excess of the nucleophile to the reaction mixture. If the nucleophile is a salt, a base may be required to liberate the free nucleophile.

  • Heat the reaction mixture to a temperature appropriate for the specific nucleophile and substrate (ranging from room temperature to reflux).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The work-up procedure will vary depending on the properties of the product. It may involve precipitation, extraction, or direct purification by chromatography.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 6-substituted purine 3-oxide derivative.

Data Presentation

The following tables summarize the expected products and reported yields for the synthesis of this compound and its derivatives.

Table 1: Synthesis of 6-Halopurine 3-oxides

Starting MaterialReagentsProductReported Yield (%)
6-Mercaptopurinem-CPBA6-Mercaptopurine 3-oxideVariable
6-Mercaptopurine 3-oxideCl2, Ethanol6-Chloropurine 3-oxideNot specified
6-Chloropurine 3-oxideHIThis compoundNot specified

Table 2: Synthesis of 6-Substituted Purine 3-oxide Derivatives from 6-Chloropurine 3-oxide

NucleophileProductReported Yield (%)
Ammonia (aq)AdenineNot specified
Hydrazine6-Hydrazinopurine54%
Hydroxylamine6-Hydroxylaminopurine61%
Morpholine6-MorpholinopurineNot specified

Note: The reaction with these nucleophiles often results in the simultaneous loss of the N-oxide oxygen atom.

Applications and Significance

Purine analogs are a cornerstone of medicinal chemistry, with applications as anticancer, antiviral, and immunosuppressive agents. The N-oxide moiety can significantly alter the physicochemical and pharmacological properties of the parent purine. For instance, N-oxidation can improve aqueous solubility, modulate metabolic stability, and introduce new hydrogen bonding interactions with biological targets. The ability to readily synthesize a variety of derivatives from this compound provides a powerful platform for structure-activity relationship (SAR) studies and the discovery of new drug candidates. The diverse functionalities that can be introduced at the 6-position allow for the fine-tuning of the molecule's properties to optimize its therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: N-Oxidation of 6-Iodopurine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the N-oxidation of 6-iodopurine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this specific chemical transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems encountered during the N-oxidation of 6-iodopurine in a question-and-answer format.

Q1: I am observing very low or no conversion of my 6-iodopurine starting material. What are the potential causes and solutions?

A1: Low or no conversion in the N-oxidation of 6-iodopurine can stem from several factors, primarily related to the reduced nucleophilicity of the purine ring due to the electron-withdrawing nature of the iodine substituent.

  • Insufficiently Reactive Oxidizing Agent: Standard conditions used for electron-rich purines may not be effective.

    • Solution: Consider using a stronger oxidizing agent or increasing the excess of the current one. Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used. A combination of hydrogen peroxide with an activating acid like acetic acid or trifluoroacetic acid can also be employed.

  • Reaction Temperature is Too Low: The activation energy for the N-oxidation of an electron-deficient purine is likely higher.

    • Solution: Gradually increase the reaction temperature. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.

  • Short Reaction Time: The reaction may be sluggish.

    • Solution: Extend the reaction time and monitor its progress.

  • Poor Solubility of Starting Material: 6-Iodopurine may have limited solubility in common organic solvents.

    • Solution: Use a co-solvent system to improve solubility. Dichloromethane (DCM), chloroform, or ethyl acetate are often used. For purine derivatives, sometimes more polar solvents like methanol or DMF might be necessary in combination with the primary reaction solvent.[1]

Q2: My reaction is producing multiple spots on the TLC plate, and the desired product yield is low. What are the likely side reactions?

A2: The formation of multiple byproducts is a common issue. Understanding the potential side reactions can aid in their minimization and in the purification process.

  • Over-oxidation: The desired N-oxide can sometimes undergo further oxidation, especially under harsh conditions.

    • Solution: Use a controlled amount of the oxidizing agent (e.g., 1.0-1.2 equivalents). Monitor the reaction progress carefully and stop it once the starting material is consumed.

  • Degradation of the Purine Ring: Strong oxidizing conditions can lead to the opening or degradation of the purine ring system.

    • Solution: Employ milder reaction conditions, such as lower temperatures and a less reactive peroxy acid.

  • Reaction at other Nitrogen Atoms: While N1 is generally the most nucleophilic nitrogen in purine for N-oxidation, reaction at other nitrogens (N3, N7) can occur, leading to a mixture of isomers.

    • Solution: The regioselectivity can be influenced by the solvent and the specific oxidizing agent. Characterization of the product mixture is crucial to identify the major isomer.

  • Reaction involving the Iodine Substituent: Although the C-I bond is relatively stable, strong oxidants could potentially lead to undesired reactions at this position.

    • Solution: Use of milder, more selective oxidizing agents is recommended.

Q3: I am struggling with the purification of my 6-iodopurine N-oxide. What are the recommended methods?

A3: The polarity of the N-oxide product is significantly higher than the starting 6-iodopurine, which can present purification challenges.

  • Column Chromatography: This is the most common method for purification.

    • Silica Gel Chromatography: A gradient elution system is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by adding methanol to a solvent like dichloromethane or ethyl acetate.[1]

    • Reversed-Phase Chromatography (C18): This can be an effective alternative if silica gel chromatography fails to provide good separation. A water/acetonitrile or water/methanol gradient with a modifier like formic acid or TFA is typically used.[1]

  • Recrystallization: If the product is a solid and sufficiently pure after initial work-up, recrystallization from a suitable solvent system can be an effective purification method.

  • Preparative HPLC: For difficult separations or to obtain highly pure material, preparative HPLC is a powerful technique.[2][3]

Q4: My purified 6-iodopurine N-oxide seems to be unstable. How should I handle and store it?

A4: Heteroaromatic N-oxides can be sensitive to light, heat, and acidic or basic conditions.

  • Storage: Store the purified compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).

  • Handling: Avoid prolonged exposure to strong light. When preparing solutions, use fresh, high-purity solvents. N-oxides are often hygroscopic and can be isolated as hydrates.[4]

  • pH Sensitivity: Be mindful of the pH during work-up and purification, as strong acids or bases can cause decomposition.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the N-oxidation of purine derivatives, which can be used as a starting point for the N-oxidation of 6-iodopurine.

ParameterRecommended RangeNotes
Oxidizing Agent m-CPBA, H₂O₂/Acetic Acidm-CPBA is often preferred for its ease of handling and solubility in organic solvents.
Equivalents of Oxidant 1.0 - 2.0Start with a slight excess (e.g., 1.2 eq) and optimize.
Solvent DCM, Chloroform, Ethyl AcetateCo-solvents like methanol may be needed to improve solubility.[1]
Temperature 0 °C to refluxStart at a lower temperature and gradually increase if the reaction is sluggish.
Reaction Time 2 - 48 hoursMonitor by TLC or LC-MS to determine the optimal time.

Potential Side Products

Side ProductPotential CauseMitigation Strategy
Di-N-oxides Use of a large excess of oxidizing agent.Use a controlled amount of oxidant (1.0-1.2 eq).
Ring-opened products Harsh reaction conditions (high temperature, strong oxidant).Use milder conditions and monitor the reaction closely.
Isomeric N-oxides Inherent reactivity of the purine ring.Optimize reaction conditions (solvent, temperature) to favor the desired isomer.
De-iodinated product Possible under certain harsh oxidative conditions.Use milder and more selective oxidizing agents.

Experimental Protocols

Detailed Methodology for N-oxidation of 6-Iodopurine with m-CPBA

This protocol is a general guideline and may require optimization for specific experimental setups.

  • Dissolution: Dissolve 6-iodopurine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of DCM and methanol to ensure complete dissolution.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidant: Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise to the stirred solution over 15-30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and quench the excess peroxy acid by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite.

  • Work-up: Separate the organic layer. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane.

  • Characterization: Characterize the purified product by NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy to confirm the structure and purity.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_analysis Purification & Analysis A Dissolve 6-Iodopurine B Cool to 0 °C A->B C Add m-CPBA B->C D Stir at RT C->D E Quench Reaction D->E F Aqueous Wash E->F G Dry & Concentrate F->G H Column Chromatography G->H I Characterization (NMR, MS) H->I

Caption: Experimental workflow for the N-oxidation of 6-iodopurine.

troubleshooting_low_yield start Low Yield of 6-Iodopurine N-Oxide q1 Is starting material consumed? start->q1 p1 Increase Reaction Time / Temperature q1->p1 No q2 Multiple spots on TLC? q1->q2 Yes a1_yes Yes a1_no No p2 Increase Oxidant Equivalents p1->p2 p3 Check Reagent Quality p2->p3 p4 Optimize Reaction Conditions (milder) q2->p4 Yes p6 Check for Product Decomposition during Work-up/Purification q2->p6 No a2_yes Yes a2_no No p5 Improve Purification Method p4->p5

Caption: Troubleshooting decision tree for low yield.

References

optimizing reaction conditions for 6-Iodopurine 3-oxide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing the reaction conditions for the synthesis of 6-Iodopurine 3-oxide. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the synthesis.

Experimental Workflow

The synthesis of this compound is a two-step process starting from the commercially available 6-chloropurine. The workflow involves the conversion of 6-chloropurine to 6-iodopurine, followed by N-oxidation to yield the final product.

Workflow A 6-Chloropurine B 6-Iodopurine A->B Hydriodic Acid (HI) Reflux C This compound B->C Hydrogen Peroxide (H₂O₂) Acetic Acid (CH₃COOH) Heat

Caption: Synthetic pathway for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the role of hydriodic acid in the first step of the synthesis?

A1: Hydriodic acid (HI) serves as both a source of iodide and a strong acid. It facilitates the nucleophilic substitution of the chlorine atom at the C6 position of the purine ring with an iodine atom. The reaction is typically carried out under reflux conditions to ensure a sufficient reaction rate.

Q2: Why is acetic acid used as a solvent in the N-oxidation step?

A2: Acetic acid serves multiple purposes in the N-oxidation of purines. It is a suitable solvent for both the 6-iodopurine starting material and the oxidizing agent, hydrogen peroxide. Additionally, it can act as a catalyst by protonating the purine ring, which can facilitate the electrophilic attack of the oxidizing species. The combination of hydrogen peroxide and acetic acid forms peracetic acid in situ, which is a potent oxidizing agent for this transformation.[1]

Q3: Is the N-oxidation of 6-iodopurine regioselective? Where does the oxidation occur?

A3: The N-oxidation of purine derivatives is often regioselective. For adenine, oxidation with peroxy acids has been shown to yield the 1-N-oxide.[1] However, the electronic properties of the substituent at the C6 position can influence the site of oxidation. For 6-iodopurine, oxidation is expected to occur at the N3 position due to the electron-withdrawing nature of the iodine atom, which deactivates the pyrimidine ring towards electrophilic attack at N1.

Q4: How can I monitor the progress of the reactions?

A4: The progress of both the iodination and the N-oxidation reactions can be conveniently monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material spot and the appearance of a new, typically more polar, product spot. A suitable eluent system for purine derivatives is a mixture of dichloromethane and methanol.

Q5: What are the expected yields for each step?

A5: The conversion of 6-chloropurine to 6-iodopurine is generally a high-yielding reaction, with reported yields often exceeding 80-90%. The yield of the N-oxidation step can be more variable and is sensitive to reaction conditions. Based on the N-oxidation of adenine, yields in the range of 80-90% can be expected under optimized conditions.[1] However, this may be lower for 6-iodopurine due to potential side reactions.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Step 1: Low or no conversion of 6-chloropurine to 6-iodopurine 1. Insufficient reflux time or temperature.2. Decomposed or low-quality hydriodic acid.3. Incomplete dissolution of 6-chloropurine.1. Ensure the reaction is refluxing vigorously for the recommended time.2. Use fresh, high-quality hydriodic acid. The color of the solution should be noted; a dark purple/brown color indicates the presence of iodine, which is expected.3. Ensure adequate stirring to maintain a good suspension of the starting material.
Step 2: Low yield of this compound 1. Incomplete reaction.2. Over-oxidation or degradation of the product.3. Inefficient extraction or purification.1. Monitor the reaction by TLC. If starting material remains, consider extending the reaction time or adding a small excess of hydrogen peroxide.2. Avoid excessive heating or prolonged reaction times. Maintain the temperature within the recommended range. The stability of purine N-oxides can be limited, especially under harsh conditions.3. Ensure complete extraction from the aqueous phase. Use a suitable solvent like ethyl acetate or a mixture of chloroform and isopropanol. Optimize the chromatography conditions for purification.
Formation of multiple products in the N-oxidation step 1. Non-selective oxidation at different nitrogen atoms.2. Ring-opening or other side reactions.1. Carefully control the reaction temperature and the amount of oxidizing agent. Lowering the temperature may improve selectivity.2. The purine ring can be susceptible to cleavage under strong oxidizing conditions. Use the recommended stoichiometry of the oxidant.
Difficulty in purifying the final product 1. The product may be highly polar and have low solubility in common organic solvents.2. Co-elution with starting material or byproducts during chromatography.1. Consider using a more polar solvent system for extraction and chromatography, such as a higher percentage of methanol in dichloromethane.2. Optimize the TLC and column chromatography solvent system to achieve better separation. A gradient elution might be necessary.
Product decomposition upon storage Purine N-oxides can be sensitive to light and heat.Store the purified this compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).

Experimental Protocols

Step 1: Synthesis of 6-Iodopurine

This protocol is adapted from the general procedure for the conversion of 6-chloropurines to 6-iodopurines.

Materials:

  • 6-Chloropurine

  • Hydriodic acid (57% in water)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring bar

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a stirring bar, add 6-chloropurine (1.0 eq).

  • Carefully add hydriodic acid (5-10 eq) to the flask.

  • Heat the reaction mixture to reflux (approximately 125-130 °C) with vigorous stirring.

  • Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% methanol in dichloromethane).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 6-iodopurine as a solid.

Quantitative Data (Step 1):

ParameterValue
Typical Scale 1-10 g
Reaction Time 4-6 hours
Reaction Temperature ~127 °C (Reflux)
Typical Yield 85-95%
Appearance Off-white to pale yellow solid
Step 2: Synthesis of this compound

This protocol is a proposed method based on the N-oxidation of adenine.[1] Optimization may be required.

Materials:

  • 6-Iodopurine

  • Glacial acetic acid

  • Hydrogen peroxide (30% aqueous solution)

  • Round-bottom flask

  • Stirring bar

  • Heating plate or water bath

Procedure:

  • In a round-bottom flask, dissolve 6-iodopurine (1.0 eq) in glacial acetic acid.

  • To this solution, add hydrogen peroxide (1.1 - 1.5 eq) dropwise with stirring at room temperature.

  • After the addition is complete, heat the reaction mixture to 60-70 °C.

  • Stir the reaction at this temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., 15% methanol in dichloromethane). The product, being an N-oxide, should have a lower Rf value than the starting material.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully evaporate the acetic acid under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane.

Quantitative Data (Step 2 - Estimated):

ParameterValue (Estimated)
Typical Scale 0.5 - 5 g
Reaction Time 2-4 hours
Reaction Temperature 60-70 °C
Typical Yield 60-80%
Appearance White to off-white solid

Logical Troubleshooting Workflow

This diagram outlines a logical approach to troubleshooting common issues during the synthesis.

Troubleshooting Start Problem Encountered Step1 Low Yield in Step 1? Start->Step1 Step1_Yes Check Reagents & Conditions - Fresh HI? - Reflux Temp/Time OK? Step1->Step1_Yes Yes Step2 Low Yield in Step 2? Step1->Step2 No End Problem Resolved Step1_Yes->End Step2_Yes Check Oxidation Conditions - Temp too high/low? - H₂O₂ concentration correct? Step2->Step2_Yes Yes Multiple_Products Multiple Products in Step 2? Step2->Multiple_Products No Step2_Yes->End Multiple_Products_Yes Optimize Selectivity - Lower Temperature - Reduce H₂O₂ equivalents Multiple_Products->Multiple_Products_Yes Yes Purification Purification Issues? Multiple_Products->Purification No Multiple_Products_Yes->End Purification_Yes Adjust Chromatography - More polar eluent - Gradient elution Purification->Purification_Yes Yes Purification->End No Purification_Yes->End

Caption: A step-by-step guide for troubleshooting the synthesis.

References

Technical Support Center: Purification of Halogenated Purine N-Oxides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of halogenated purine N-oxides.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of halogenated purine N-oxides.

Issue 1: Product co-elutes with starting material or other impurities on silica gel column chromatography.

  • Question: My halogenated purine N-oxide is not separating from impurities on the silica gel column. What can I do?

  • Answer: Co-elution is a common challenge due to the similar polarities of the N-oxide product and related impurities. Here are several strategies to improve separation:

    • Solvent System Modification:

      • Decrease Solvent Polarity: If your compound is eluting too quickly with the impurities, reduce the percentage of the polar solvent (e.g., methanol in a dichloromethane/methanol system).

      • Change Solvent Selectivity: Switch to a different solvent system. For example, if you are using an ethyl acetate/hexane system, try a dichloromethane/methanol system, or vice versa. The differing interactions of the solvents with your compound and the impurities can lead to better separation.[1]

      • Use a Modifier: For basic purine compounds, adding a small amount of a basic modifier like triethylamine to the mobile phase can improve peak shape and resolution. Conversely, for acidic impurities, a small amount of acetic or formic acid might be beneficial.[1]

    • Change the Stationary Phase:

      • Amine-Functionalized Silica: This stationary phase can offer different selectivity for purine compounds compared to standard silica gel and may not require a solvent modifier.[1]

      • Reversed-Phase Chromatography (C18): For highly polar compounds, reversed-phase chromatography is a powerful alternative. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to ensure sharp peaks.[1]

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of very polar compounds. It uses a polar stationary phase with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent.

Issue 2: Low or no recovery of the product from the column.

  • Question: I've loaded my crude halogenated purine N-oxide onto the column, but I'm getting very low or no product back. Where did it go?

  • Answer: This issue can stem from several factors related to the stability and properties of your compound:

    • Product is too polar and has irreversible adsorption to silica: Halogenated purine N-oxides can be highly polar and may bind very strongly to the acidic silica gel.

      • Solution: Use a more polar eluent, such as a higher percentage of methanol. In some cases, flushing the column with a solvent system containing a small amount of ammonia in methanol can help elute highly retained, basic compounds. However, be cautious as prolonged exposure to basic conditions can degrade the silica gel.

    • Product degradation on the column:

      • Dehalogenation: The halogen substituent on the purine ring can be labile under certain conditions. The acidic nature of silica gel or the presence of certain impurities can catalyze the removal of the halogen.

      • N-oxide reduction: The N-oxide functional group can be sensitive and may be reduced back to the parent purine.

      • Solution:

        • Deactivate the silica gel by pre-treating it with a solution of triethylamine in your eluent.

        • Consider using a less acidic stationary phase like neutral alumina.

        • Work at lower temperatures to minimize degradation.

        • If possible, shorten the purification time.

Issue 3: Separation of N7 and N9 isomers.

  • Question: My synthesis produced a mixture of N7 and N9 alkylated halogenated purines, and I am struggling to separate them. How can I achieve this?

  • Answer: The separation of N7 and N9 isomers is a known challenge in purine chemistry due to their very similar structures and polarities.[2]

    • Chromatographic Conditions:

      • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the most effective method for separating these isomers. Careful optimization of the stationary phase (e.g., C18, phenyl-hexyl) and the mobile phase composition and gradient is crucial.

      • Solvent Selectivity: Experiment with different solvent systems in TLC to find one that shows even a small difference in Rf values between the two isomers. This difference can then be exploited in column chromatography by using a long column and a shallow solvent gradient. Less polar solvents have been shown to improve the selectivity between N7 and N9 isomers in some cases.[2]

    • Crystallization: Fractional crystallization can sometimes be used to separate isomers if one isomer is significantly less soluble in a particular solvent system than the other. This often requires screening a wide range of solvents and solvent mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when purifying halogenated purine N-oxides?

A1: Common impurities include:

  • Unreacted starting materials: The parent halogenated purine.

  • Di-N-oxides: If the reaction conditions are too harsh, oxidation at multiple nitrogen atoms can occur.

  • Products of side reactions: These can include products of ring opening or rearrangement, especially under harsh oxidation conditions.

  • Dehalogenated product: The corresponding purine N-oxide without the halogen substituent.

  • Reduced product: The parent halogenated purine (where the N-oxide has been reduced).

Q2: How does the type of halogen (F, Cl, Br, I) affect the purification strategy?

A2: The nature of the halogen influences the molecule's polarity, stability, and reactivity:

  • Fluorine: Fluorinated purine N-oxides are often more polar and can have increased metabolic stability.[3] However, the C-F bond is generally strong, making dehalogenation less of a concern during purification compared to other halogens.

  • Chlorine and Bromine: Chloro- and bromo-purine N-oxides are common. The C-Cl and C-Br bonds are more susceptible to nucleophilic displacement (a potential side reaction during synthesis) and dehalogenation under certain chromatographic conditions. 6-bromopurine derivatives have been shown to be surprisingly reactive in SNAr reactions.[4]

  • Iodine: Iodo-purine derivatives are generally the least stable and most prone to dehalogenation, especially in the presence of light or certain metals. Purification should be carried out quickly and with protection from light.

Q3: What are the best practices for handling and storing purified halogenated purine N-oxides?

A3:

  • Storage: Store in a cool, dark, and dry place. A freezer at -20°C is often recommended for long-term storage.

  • Inert Atmosphere: For particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent degradation.

  • Solvent Choice: If storing in solution, use a non-reactive, aprotic solvent. Be aware that N-oxides are stabilized by polar protic solvents but can also be hygroscopic.[5]

Q4: Can I use crystallization for purification instead of chromatography?

A4: Yes, crystallization can be a very effective purification method, especially for removing impurities with different solubility profiles. It is often used after a preliminary purification by column chromatography to achieve high purity. Success depends on finding a suitable solvent or solvent system in which your product has good solubility at high temperatures and poor solubility at low temperatures, while the impurities remain in solution.

Data Presentation

Table 1: Comparison of Chromatographic Methods for Halogenated Purine N-Oxide Purification

Purification MethodStationary PhaseTypical Mobile PhaseAdvantagesDisadvantages
Normal-Phase Chromatography Silica GelDichloromethane/Methanol or Ethyl Acetate/HexaneCost-effective, widely available.Potential for product degradation on acidic silica, irreversible adsorption of very polar compounds.
Reversed-Phase HPLC (RP-HPLC) C18Water/Acetonitrile or Water/Methanol with TFA or Formic AcidExcellent for polar compounds, high resolution.More expensive, requires specialized equipment, removal of modifiers can be difficult.
Hydrophilic Interaction Liquid Chromatography (HILIC) Amide, Cyano, or SilicaAcetonitrile/WaterIdeal for very polar compounds that are not retained in reversed-phase.Can have longer equilibration times, may be less robust than RP-HPLC.
Amine-Functionalized Chromatography Amine-bonded silicaHexane/Ethyl Acetate or Dichloromethane/MethanolGood for basic compounds, can reduce tailing without mobile phase modifiers.Less common than silica or C18, can be more expensive.

Experimental Protocols

Protocol 1: General Procedure for Purification by Silica Gel Column Chromatography

  • TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). The ideal system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities. A common starting point is a gradient of methanol in dichloromethane (e.g., 1-10%).

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your chosen mobile phase (e.g., hexane or dichloromethane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing the polarity (gradient elution) or using the pre-determined isocratic mobile phase.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified halogenated purine N-oxide.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Halogenated Purine N-Oxide tlc TLC Analysis (Solvent System Selection) synthesis->tlc column Column Chromatography (Silica Gel or other) tlc->column fractions Fraction Collection & TLC Monitoring column->fractions evaporation Solvent Evaporation fractions->evaporation pure_product Pure Halogenated Purine N-Oxide evaporation->pure_product characterization Characterization (NMR, MS, etc.) pure_product->characterization

Caption: Experimental workflow for the purification of halogenated purine N-oxides.

troubleshooting_logic start Purification Issue co_elution Co-elution of Product & Impurities start->co_elution low_recovery Low/No Product Recovery start->low_recovery isomer_separation Isomer Separation (N7 vs. N9) start->isomer_separation solv_mod Modify Solvent System (Polarity, Selectivity) co_elution->solv_mod Try First stat_phase Change Stationary Phase (Amine, C18, HILIC) co_elution->stat_phase If Needed polar_eluent Increase Eluent Polarity low_recovery->polar_eluent deactivate_silica Deactivate Silica (e.g., with TEA) low_recovery->deactivate_silica change_adsorbent Use Neutral Adsorbent (e.g., Alumina) low_recovery->change_adsorbent hplc Preparative HPLC isomer_separation->hplc Most Effective fractional_crystallization Fractional Crystallization isomer_separation->fractional_crystallization Alternative

Caption: Troubleshooting decision tree for purification challenges.

References

Technical Support Center: 6-Iodopurine 3-oxide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 6-Iodopurine 3-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the multi-step synthesis of this compound. The overall synthetic pathway is outlined below, followed by specific troubleshooting for each key transformation.

Overall Synthesis Workflow

This compound Synthesis A 6-Mercaptopurine B 6-Mercaptopurine 3-oxide A->B  Oxidation (m-CPBA or H₂O₂/TFAA)   C 6-Chloropurine 3-oxide B->C  Chlorination (Cl₂)   D This compound C->D  Iodination (HI or NaI)  

Caption: Overall workflow for the synthesis of this compound.

Step 1: Oxidation of 6-Mercaptopurine to 6-Mercaptopurine 3-oxide

Q1: My oxidation of 6-mercaptopurine is resulting in a complex mixture of products and a low yield of the desired 3-oxide. What could be the cause?

A1: Over-oxidation and side reactions are common in the N-oxidation of sulfur-containing heterocycles. The sulfur atom in 6-mercaptopurine is susceptible to oxidation, which can compete with the desired N-oxidation of the purine ring.

Troubleshooting Steps:

  • Choice of Oxidizing Agent:

    • m-Chloroperoxybenzoic acid (m-CPBA): This is a common reagent for N-oxidations. However, its reactivity can lead to oxidation at the sulfur atom, forming sulfoxides or sulfones. Using a stoichiometric amount or a slight excess of m-CPBA at low temperatures can help to selectively target the nitrogen.

    • Hydrogen Peroxide with Trifluoroacetic Anhydride (TFAA): This combination forms the strong oxidant trifluoroperacetic acid in situ. While effective for N-oxidation, it is highly reactive and can lead to over-oxidation if not carefully controlled.

  • Reaction Conditions:

    • Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) to minimize side reactions and improve selectivity for N-oxidation.

    • Slow Addition of Oxidant: Add the oxidizing agent dropwise to the solution of 6-mercaptopurine to maintain a low concentration of the oxidant in the reaction mixture at any given time. This helps to control the exotherm and reduce over-oxidation.

  • Monitoring the Reaction:

    • Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. This will help you determine the optimal reaction time and prevent the formation of byproducts from prolonged reaction times or excessive oxidant.

Logical Troubleshooting Workflow

Troubleshooting_Oxidation start Low Yield of 6-Mercaptopurine 3-oxide check_overoxidation Check for Over-oxidation (TLC, LC-MS) start->check_overoxidation overoxidation_yes Over-oxidation Confirmed check_overoxidation->overoxidation_yes Yes overoxidation_no No Significant Over-oxidation check_overoxidation->overoxidation_no No adjust_temp Lower Reaction Temperature (e.g., to 0°C) overoxidation_yes->adjust_temp slow_addition Slower Addition of Oxidant overoxidation_yes->slow_addition stoichiometry Adjust Oxidant Stoichiometry (use closer to 1:1) overoxidation_yes->stoichiometry monitor_reaction Monitor Reaction Closely by TLC overoxidation_no->monitor_reaction adjust_temp->monitor_reaction slow_addition->monitor_reaction stoichiometry->monitor_reaction

Technical Support Center: Degradation of 6-Iodopurine 3-oxide in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for 6-Iodopurine 3-oxide in solution?

A1: Based on the structure of this compound, which contains a purine core, a carbon-iodine bond, and an N-oxide functional group, several degradation pathways can be anticipated under various stress conditions:

  • Hydrolysis: The C-I bond is susceptible to hydrolysis, which could lead to the formation of 6-hydroxypurine 3-oxide (Oxypurinol N-oxide). This reaction is often pH-dependent. The purine ring itself can also undergo hydrolytic cleavage under harsh acidic or basic conditions.

  • Photodegradation: Iodinated aromatic compounds are often sensitive to light.[1] UV or even visible light exposure can induce homolytic cleavage of the C-I bond, generating radical intermediates. This can lead to a variety of degradation products, including the parent purine 3-oxide and other photoproducts.

  • Oxidation: The purine ring and the N-oxide group can be susceptible to oxidation. Common laboratory oxidants or dissolved oxygen could lead to the formation of various oxidized derivatives.

  • Thermal Degradation: At elevated temperatures, the molecule may undergo various decomposition reactions. The stability of the N-oxide and the C-I bond will be key factors.

Q2: What are the expected major degradation products?

A2: The primary degradation products will depend on the specific stress conditions applied. However, based on the predicted pathways, likely products include:

  • Hypoxanthine 3-oxide: Resulting from the reductive deiodination of the parent molecule.

  • 6-Hydroxypurine 3-oxide (Oxypurinol N-oxide): Formed via hydrolysis of the 6-iodo group.

  • Purine 3-oxide: Arising from photolytic deiodination.

  • Various oxidized purine derivatives: Generated under oxidative stress.

Q3: How can I monitor the degradation of this compound and the formation of its degradation products?

A3: The most common and effective technique for monitoring the degradation of small molecules like this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[2][3][4] A stability-indicating HPLC method should be developed to separate the parent compound from all potential degradation products. Mass spectrometry (LC-MS) is invaluable for the identification of unknown degradation products.

Troubleshooting Guides

HPLC Analysis Issues
Problem Possible Cause Solution
Poor peak shape (tailing or fronting) - Sample overload- Inappropriate mobile phase pH- Column degradation- Strong injection solvent- Reduce injection volume or concentration.- Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Replace the column.- Dissolve the sample in the initial mobile phase.[3]
Baseline noise or drift - Air bubbles in the pump or detector- Contaminated mobile phase or column- Leaking pump seals or fittings- Detector lamp failing- Degas the mobile phase and prime the pump.[5]- Use fresh, high-purity solvents and flush the column.- Inspect and tighten fittings; replace seals if necessary.- Replace the detector lamp.[5]
Shifting retention times - Inconsistent mobile phase composition- Fluctuation in column temperature- Column aging- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven for temperature control.- Replace the column.
Ghost peaks - Contamination in the injection port or column- Carryover from a previous injection- Clean the injection port.- Flush the column with a strong solvent.- Include a needle wash step in the autosampler method.
Photostability Study Issues
Problem Possible Cause Solution
Inconsistent degradation results - Non-uniform light exposure- Temperature fluctuations during the study- Inappropriate sample container- Ensure samples are placed in a calibrated photostability chamber for uniform irradiation.[6]- Monitor and control the temperature within the chamber.[7]- Use quartz cuvettes or other UV-transparent containers.
No degradation observed - Insufficient light exposure- The compound is photostable under the tested conditions- Increase the duration or intensity of light exposure according to ICH Q1B guidelines.[1]- Confirm the light source is emitting the appropriate wavelengths.
Complete degradation observed too quickly - Light intensity is too high- The compound is highly photosensitive- Reduce the light intensity or exposure time to characterize initial degradation products.- Consider using light filters to expose the sample to specific wavelength ranges.

Experimental Protocols

Forced Degradation Study Protocol

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.[8][9]

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 7.4)

  • HPLC system with UV detector and/or MS detector

  • Photostability chamber

  • Temperature-controlled oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Neutral Hydrolysis: Mix the stock solution with purified water. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours. Dissolve a known amount in the solvent for analysis.

    • Photodegradation: Expose the solution (in a quartz cuvette) to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[1] Run a dark control in parallel.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before injection.

    • Dilute the samples to an appropriate concentration with the mobile phase.

    • Analyze by a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage degradation of this compound.

    • Determine the relative peak areas of the degradation products.

    • If using LC-MS, identify the mass-to-charge ratio (m/z) of the degradation products to propose their structures.

Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Typical Starting Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Scan from 200-400 nm to determine the optimal wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by showing that the peaks of the degradation products are well-resolved from the parent peak.

Quantitative Data Summary

The following table presents hypothetical degradation data for this compound under various forced degradation conditions. This data is for illustrative purposes to guide researchers on what to expect.

Stress Condition % Degradation of this compound Major Degradation Product(s) (% Peak Area)
0.1 M HCl, 60°C, 24h15%Product A (12%), Product B (3%)
0.1 M NaOH, 60°C, 24h25%Product C (20%), Product D (5%)
3% H₂O₂, RT, 24h10%Product E (8%), Product F (2%)
Photolysis (ICH Q1B)30%Product G (25%), Product H (5%)
Heat (80°C, 48h, solid)5%Minor degradation products

Visualizations

Predicted Degradation Pathways of this compound

G parent This compound hydrolysis_prod 6-Hydroxypurine 3-oxide parent->hydrolysis_prod Hydrolysis (H₂O, H⁺/OH⁻) photo_prod Purine 3-oxide parent->photo_prod Photodegradation (hν) reduction_prod Hypoxanthine 3-oxide parent->reduction_prod Reductive Deiodination oxidation_prod Oxidized Products parent->oxidation_prod Oxidation ([O])

Caption: Predicted major degradation pathways for this compound.

Experimental Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome acid Acid Hydrolysis hplc HPLC/UV Analysis acid->hplc base Base Hydrolysis base->hplc oxid Oxidation oxid->hplc photo Photolysis photo->hplc thermal Thermal thermal->hplc lcms LC-MS Identification hplc->lcms method Stability-Indicating Method hplc->method pathway Degradation Pathway Elucidation lcms->pathway drug This compound Stock Solution drug->acid drug->base drug->oxid drug->photo drug->thermal

Caption: General workflow for conducting forced degradation studies.

References

troubleshooting zebrafish behavioral assay variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for zebrafish behavioral assays. This resource is designed for researchers, scientists, and drug development professionals to help identify and address sources of variability in their experiments. Below you will find troubleshooting guides and frequently asked questions in a question-and-answer format, along with detailed experimental protocols and data summaries.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during zebrafish behavioral experiments.

Q1: My zebrafish are showing high variability in the Novel Tank Diving Test. What are the potential causes?

A1: High variability in the Novel Tank Diving Test (NTT) is a common issue and can stem from several factors. When first introduced to a new environment, zebrafish dive to the bottom and then gradually explore the top of the tank; this reduction in anxiety is reflected in their gradual exploration.[1] Key factors influencing this behavior include:

  • Genetic Strain: Different zebrafish strains exhibit distinct behavioral phenotypes. For example, AB fish may show more anxious behavior compared to the more explorative TU strain.[2]

  • Sex: Female zebrafish often display higher levels of anxiety-like behavior in the NTT compared to males.[3]

  • Housing Conditions: Stocking density and environmental enrichment can significantly impact anxiety levels. Optimal stocking densities are suggested to be in the range of 3-6 fish/L, as lower densities can lead to increased aggression and cortisol levels.[4][5]

  • Handling Stress: The method of transferring fish to the novel tank can induce stress. Using a funnel for transfer is recommended over net-chasing to reduce stress artifacts like increased freezing time.[6]

  • Temperature: Even minor temperature deviations (within 3°C) from a standard of 26.5°C can significantly affect behavioral variability.[6]

  • Illumination: The direction and intensity of light can influence behavior. Illumination from below the tank can make certain parameters, like time spent at the bottom, poor measures of acclimation.[7] High-intensity top illumination can also make it difficult to quantify anxiety and recovery.[7]

Q2: I am observing inconsistent results in the Light-Dark Preference Test. What should I check?

A2: The Light-Dark Preference Test relies on the innate preference of adult zebrafish for dark environments.[4][8] Inconsistent results can be attributed to:

  • Illumination Levels: Room illumination is a critical variable. It is recommended to maintain lighting above the tank in the range of 500-600 lux.[8][9] Variations in light levels can alter the aversiveness of the white compartment.[8][9]

  • Tank Reflectivity: The material of the tank should not be reflective to avoid the fish reacting to its own reflection, which can confound social behavior interpretations.[4][8][9]

  • Acclimation Period: A proper acclimation period is crucial. A 3-minute acclimation in a central compartment before allowing free exploration is a common practice.[10]

  • Strain Differences: As with other behavioral assays, the genetic background of the zebrafish can lead to different behavioral responses.

Q3: My zebrafish are not showing consistent social interaction in the Social Preference Test. What could be the reason?

A3: The Social Preference Test assesses the natural tendency of zebrafish to form shoals.[11] Variability can arise from:

  • Hierarchy and Dominance: Dominance relationships established within the home tank can influence the outcome of the experiment. It is advisable to use fish from the same home tank to minimize this variability.[12]

  • Acclimation to the Test Tank: Providing a few minutes for the fish to acclimate to the recording tank after transfer is important to reduce stress from handling.[12]

  • Body Size and Sex: Body size can correlate with dominance rank.[12] The sex of both the test fish and the stimulus fish can also influence social preference.

  • Environmental Conditions: Factors like water temperature and oxygen levels can significantly affect social behavior.[12]

Q4: How does diet affect zebrafish behavior and assay variability?

A4: Diet is a crucial but often overlooked factor. Both the type of food and the feeding schedule can influence behavior. A mixture of dry and live food, such as rotifers, is often recommended.[3] Nutritionally rich feeds have been shown to mitigate anxiety-like behaviors. A standardized feeding protocol is important to avoid nutritional effects on experimental outcomes.

Data Summaries

Table 1: Factors Influencing Zebrafish Behavioral Assays
FactorInfluence on BehaviorKey Recommendations
Genetic Strain Different strains (e.g., AB, TU, WIK) show significant variations in anxiety, exploration, and learning.[2]Select and report the specific strain used. Be cautious when comparing results across different strains.
Sex Females often exhibit more anxiety-like behavior than males.[3]Account for sex as a variable in experimental design and data analysis.
Housing Density Optimal density is around 3-6 fish/L. Lower densities can increase aggression and stress.[4][5]Maintain and report a consistent stocking density.
Environmental Enrichment Enriched environments (e.g., with PVC pipes and gravel images) can induce minor behavioral alterations.[13]Standardize and report the level of environmental enrichment in housing tanks.
Temperature Minor deviations from the optimal temperature (around 26.5°C) can increase behavioral variability.[6]Maintain and monitor a stable and consistent water temperature.
Illumination Both direction and intensity of light can significantly alter behavioral readouts in assays like the NTT and Light-Dark Test.[7]Standardize and report all lighting conditions, including room and apparatus illumination.
Handling Net-chasing can induce stress and alter behavior.Use less stressful transfer methods, such as a funnel.[6]
Diet Nutritionally rich diets can reduce anxiety-like behaviors.Standardize the diet and feeding schedule for all experimental subjects.

Experimental Protocols

Light-Dark Preference Test

This assay is used to assess anxiety-like behavior in adult zebrafish based on their natural aversion to brightly lit areas.

Materials:

  • Light-dark tank (e.g., 45 cm length x 15 cm width x 10 cm height) equally divided into a black and a white compartment.[9] The material should be non-reflective.[8][9]

  • Sliding doors to create a central acclimation zone.[10]

  • Video tracking system.

  • Light source providing 500-600 lux illumination above the tank.[8][9]

Procedure:

  • Fill the tank with system water to a depth of approximately 5-10 cm.

  • Place the fish in the central compartment with the sliding doors closed for a 3-minute acclimation period.[10]

  • Gently remove the sliding doors to allow the fish to freely explore both compartments for a 5-15 minute recording period.[4]

  • Record the fish's movement using the video tracking system.

  • Analyze the recording for parameters such as time spent in the light vs. dark zone, latency to enter the light zone, and number of transitions between zones.

Novel Tank Diving Test

This test evaluates anxiety-like behavior by measuring the exploratory behavior of a zebrafish in a new environment.

Materials:

  • Novel tank (e.g., a trapezoidal tank or a standard rectangular tank).

  • Video camera and tracking software.

  • Funnel for fish transfer.[6]

Procedure:

  • Acclimate the fish to the testing room for a specified period before the test.

  • Gently transfer the fish into the novel tank using a funnel to minimize stress.[6]

  • Record the fish's behavior for 5-10 minutes.[1]

  • Analyze the video to quantify behavioral parameters, including:

    • Latency to enter the top half of the tank.

    • Time spent in the top, middle, and bottom zones.

    • Number of transitions to the top zone.

    • Total distance traveled.

    • Freezing behavior.

Social Interaction Test

This assay assesses the social preference of a test fish for a conspecific.

Materials:

  • A rectangular tank divided into three chambers, or a specialized 3-chamber social preference apparatus.[14] The partitions between chambers should be transparent.

  • Video tracking system.

Procedure:

  • Place the test fish in the central chamber for a habituation period (e.g., 5-10 minutes) to allow exploration of the novel environment.[11][14]

  • Introduce a stimulus fish (or a group of fish) into one of the side chambers. The other side chamber remains empty.

  • Record the movement of the test fish for a specified duration (e.g., 20 minutes).[11]

  • Analyze the recording to determine the time spent in proximity to the chamber with the stimulus fish versus the empty chamber.

Signaling Pathways

Hypothalamic-Pituitary-Interrenal (HPI) Axis

The HPI axis is the primary neuroendocrine system that regulates the stress response in zebrafish, homologous to the mammalian HPA axis.

HPI_Axis Stress Stress Hypothalamus Hypothalamus (Preoptic Area) Stress->Hypothalamus Stimulates Pituitary Pituitary Gland Hypothalamus->Pituitary CRF Interrenal_Gland Interrenal Gland (Head Kidney) Pituitary->Interrenal_Gland ACTH Target_Tissues Target Tissues Interrenal_Gland->Target_Tissues Cortisol Feedback Interrenal_Gland->Feedback Cortisol Feedback->Hypothalamus Negative Feedback Feedback->Pituitary Negative Feedback

Caption: The Hypothalamic-Pituitary-Interrenal (HPI) axis in zebrafish.

GABAergic Signaling Pathway in Anxiety

The GABAergic system is a major inhibitory neurotransmitter system in the brain, and its dysregulation is implicated in anxiety.

GABAergic_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA GABA GAD->GABA Vesicle Synaptic Vesicle GABA->Vesicle GABA_A_Receptor GABA-A Receptor (Ionotropic) Vesicle->GABA_A_Receptor Release Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx Hyperpolarization Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization

Caption: Simplified GABAergic signaling at the synapse.

Serotonergic Signaling Pathway in Anxiety

The serotonergic system plays a complex role in modulating anxiety-like behaviors. Different serotonin receptor subtypes can have opposing effects.

Serotonergic_Signaling cluster_receptors Postsynaptic Receptors Tryptophan Tryptophan Five_HTP 5-HTP Tryptophan->Five_HTP Tryptophan Hydroxylase Serotonin Serotonin (5-HT) Five_HTP->Serotonin Aromatic L-amino acid decarboxylase Five_HT1A 5-HT1A Receptor Serotonin->Five_HT1A Five_HT2 5-HT2 Receptor Serotonin->Five_HT2 Anxiolytic Anxiolytic Effect Five_HT1A->Anxiolytic Anxiogenic Anxiogenic Effect Five_HT2->Anxiogenic

References

overcoming solubility issues of 6-Iodopurine 3-oxide for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 6-Iodopurine 3-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during in vivo studies, with a primary focus on its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

A1: this compound is a purine analog. Purine analogs are a class of compounds that are structurally similar to naturally occurring purines and are often investigated for their therapeutic potential, including in cancer research. The 3-oxide functional group is a key feature of this molecule. While the N-oxide group can increase polarity and the potential for hydrogen bonding, which may enhance aqueous solubility compared to the parent purine, many purine analogs still exhibit poor water solubility.[1] This limited solubility can hinder its formulation for in vivo administration, affecting bioavailability and therapeutic efficacy.

Q2: What are the general approaches to improve the solubility of poorly soluble compounds like this compound?

A2: Several strategies can be employed to enhance the solubility of poorly soluble drugs for in vivo studies. These can be broadly categorized as:

  • Co-solvents: Using a mixture of a primary solvent (like water) with one or more water-miscible organic solvents.

  • pH Adjustment: Modifying the pH of the formulation to ionize the compound, which often increases solubility.

  • Surfactants/Micellar Solubilization: Using surfactants to form micelles that can encapsulate the drug molecules.

  • Complexation: Employing complexing agents like cyclodextrins to form inclusion complexes with the drug.

  • Prodrugs: Synthesizing a more soluble derivative that converts to the active compound in vivo.

  • Nanoparticle Formulations: Reducing the particle size of the drug to the nanoscale to increase the surface area for dissolution.

Q3: Is there a known signaling pathway for this compound?

A3: The precise signaling pathway for this compound is not definitively established in the public domain. However, based on the known mechanisms of other purine analogs and the potential for N-oxide compounds to be involved in redox processes, a hypothesized pathway involves the modulation of nitric oxide (NO) signaling.[2][3] Purine analogs can influence cellular processes by interfering with DNA and RNA synthesis.[1] The N-oxide moiety could potentially be reduced in vivo, leading to the generation of reactive oxygen species or affecting enzymes like nitric oxide synthase (NOS).

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a systematic approach to troubleshooting solubility problems with this compound for the preparation of formulations for in vivo experiments.

Initial Solubility Assessment

Before attempting complex formulations, it is crucial to determine the baseline solubility of your batch of this compound in commonly used vehicles.

Experimental Protocol: Baseline Solubility Determination

  • Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in an organic solvent like DMSO (e.g., 10-50 mg/mL).

  • Serial Dilutions: Serially dilute the stock solution into a range of aqueous buffers (e.g., PBS pH 7.4, citrate buffer pH 5.0) and vehicles.

  • Equilibration: Gently agitate the solutions at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Compound: Centrifuge the samples to pellet any undissolved solid.

  • Quantification: Analyze the supernatant for the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

Formulation Strategies and Troubleshooting

If the aqueous solubility is insufficient for the desired in vivo dose, consider the following formulation strategies.

Table 1: Co-solvent Systems for this compound Formulation

Co-solventConcentration Range (% v/v)Notes
Dimethyl sulfoxide (DMSO)1-10%A strong solvent, but can have toxicity at higher concentrations.
Ethanol5-20%Generally well-tolerated.
Polyethylene glycol 400 (PEG 400)10-40%A common, low-toxicity co-solvent.
Propylene glycol10-30%Another widely used and safe co-solvent.

Troubleshooting Co-solvent Formulations:

  • Precipitation upon dilution: If the drug precipitates when the formulation is diluted in aqueous media (simulating injection into the bloodstream), try reducing the initial drug concentration or using a combination of co-solvents.

  • Toxicity: Always consider the potential toxicity of the co-solvents themselves and aim for the lowest effective concentration.

Table 2: Surfactant-based Formulations for this compound

SurfactantConcentration Range (% w/v)Notes
Polysorbate 80 (Tween® 80)1-10%A non-ionic surfactant commonly used in parenteral formulations.
Poloxamer 188 (Pluronic® F-68)5-20%A non-ionic triblock copolymer with good biocompatibility.
Solutol® HS 155-15%A non-ionic solubilizer and emulsifying agent.

Troubleshooting Surfactant Formulations:

  • Hemolysis: Some surfactants can cause red blood cell lysis. Perform a hemolysis assay to assess the safety of your formulation.

  • Foaming: Surfactant solutions can foam, which can be problematic during preparation and administration.

Table 3: pH Adjustment for this compound Solubilization

pH RangeBuffering AgentNotes
Acidic (pH 3-5)Citrate BufferMay be suitable if the compound has a basic pKa.
Basic (pH 8-10)Tris or Glycine BufferMay be suitable if the compound has an acidic pKa.

Troubleshooting pH Adjustment:

  • Stability: Drastic pH changes can lead to chemical degradation of the compound. Assess the stability of this compound at different pH values.

  • Physiological Incompatibility: Extreme pH values can cause irritation and tissue damage upon injection. Aim for a pH as close to physiological (7.4) as possible.

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow for Formulation Development

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Pre-clinical Evaluation A Determine Physicochemical Properties (pKa, logP, Melting Point) B Initial Solubility Screening (Water, Buffers, Organic Solvents) A->B C Select Formulation Approach (Co-solvents, Surfactants, pH) B->C Low Aqueous Solubility D Prepare Trial Formulations C->D E Assess Solubility Enhancement D->E F In Vitro Toxicity Assessment (e.g., Hemolysis Assay) E->F Optimized Formulation G Pharmacokinetic (PK) Study (e.g., in Mice) F->G H Efficacy Study G->H

A logical workflow for developing an in vivo formulation for this compound.

Hypothesized Signaling Pathway of this compound

G cluster_cell Cancer Cell Compound This compound Metabolism Intracellular Metabolism (Potential Reduction of N-oxide) Compound->Metabolism Purine_Analog Purine Analog Metabolite Metabolism->Purine_Analog NOS Nitric Oxide Synthase (NOS) Metabolism->NOS Modulation ROS Reactive Oxygen Species (ROS) Metabolism->ROS Byproduct DNA_RNA DNA/RNA Synthesis Purine_Analog->DNA_RNA Inhibition Apoptosis Apoptosis DNA_RNA->Apoptosis Induction NO Nitric Oxide (NO) NOS->NO Production Stress Oxidative Stress NO->Stress High Concentration ROS->Stress Stress->Apoptosis Induction

A hypothesized signaling pathway for the cytotoxic effects of this compound.

References

minimizing side-product formation in purine N-oxide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for purine N-oxide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing side-product formation and troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products observed during the synthesis of purine N-oxides?

A1: During the N-oxidation of purines, particularly guanine, several side-products can form. The most commonly reported include 8-oxo-7,8-dihydropurines (e.g., 8-oxoguanine), which can be further oxidized to form secondary products like oxazolone, spiroiminodihydantoin, and guanidinohydantoin.[1][2][3][4] In some cases, over-oxidation can lead to the formation of di-N-oxides. Ring-opened byproducts can also occur under harsh reaction conditions.

Q2: Which oxidizing agents are typically used for purine N-oxide synthesis, and how do they compare?

A2: Common oxidizing agents for the N-oxidation of purines and other nitrogen-containing heterocycles include:

  • Peroxy acids: such as meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid. These are effective but can lead to side-products if not used under carefully controlled conditions.[5]

  • Hydrogen peroxide (H₂O₂): Often used in combination with an acid like acetic acid or an anhydride like trifluoroacetic anhydride (TFAA). The H₂O₂/TFAA system can be particularly effective for less reactive purines.[5]

  • Urea-Hydrogen Peroxide (UHP): A solid and safer alternative to aqueous H₂O₂, often used with an anhydride.

  • Sodium percarbonate: An efficient oxygen source that can be used with a catalyst.[6]

The choice of oxidant depends on the specific purine substrate and its electronic properties. More electron-rich purines are generally easier to oxidize.

Q3: How can I minimize the formation of the 8-oxo side-product?

A3: Minimizing the formation of 8-oxo purines involves controlling the reaction conditions to favor N-oxidation over C-oxidation. Key strategies include:

  • Temperature control: Running the reaction at lower temperatures can increase the selectivity for N-oxidation.

  • Stoichiometry of the oxidant: Using a minimal excess of the oxidizing agent can help prevent over-oxidation of the desired N-oxide and the starting material.

  • Reaction time: Monitoring the reaction closely (e.g., by TLC or HPLC) and stopping it as soon as the starting material is consumed can prevent the formation of further oxidation byproducts.

Q4: What are the best methods for purifying purine N-oxides from the reaction mixture?

A4: The purification strategy depends on the properties of the specific purine N-oxide and the impurities present. Common methods include:

  • Recrystallization: This is an effective method for purifying solid products. A suitable solvent system is one in which the desired N-oxide has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at room temperature.

  • Column Chromatography: Silica gel chromatography is widely used for the purification of purine derivatives. For polar N-oxides, a polar mobile phase such as dichloromethane/methanol is often employed. Reversed-phase (C18) chromatography can also be effective. Amine-functionalized silica columns can be useful for purine compounds.[7]

  • Preparative HPLC: For difficult separations or to obtain very high purity material, preparative high-performance liquid chromatography (HPLC) can be used.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of purine N-oxides.

Issue 1: Low or No Yield of the Desired N-Oxide
Possible Cause Troubleshooting Step
Insufficiently activated oxidant When using H₂O₂, ensure that an appropriate activating agent (e.g., acetic acid, TFAA) is present in sufficient quantity.
Low reactivity of the purine substrate For electron-deficient purines, a stronger oxidizing system may be required, such as H₂O₂ with trifluoroacetic anhydride. Increasing the reaction temperature may also be necessary, but should be done cautiously to avoid side-product formation.
Degradation of the product Purine N-oxides can be sensitive to the reaction conditions. Ensure that the work-up procedure is not too harsh (e.g., avoid strong acids or bases if the product is labile).
Precipitation of starting material Ensure that the purine starting material is fully dissolved in the reaction solvent before adding the oxidizing agent.
Issue 2: Presence of Multiple Products in the Final Mixture
Possible Cause Troubleshooting Step
Over-oxidation Reduce the equivalents of the oxidizing agent used. Monitor the reaction progress carefully and shorten the reaction time. Perform the reaction at a lower temperature.
Formation of N-oxide isomers For unsymmetrical purines, the formation of multiple N-oxide isomers is possible. The regioselectivity of N-oxidation is influenced by the electronic and steric effects of the substituents on the purine ring. A change in solvent or oxidizing agent may alter the isomeric ratio. Careful purification by chromatography (e.g., HPLC) may be required to separate the isomers.
Side-reactions with substituents If the purine has other oxidizable functional groups, these may react with the oxidizing agent. Protect sensitive functional groups before the N-oxidation step.
Issue 3: Difficulty in Purifying the Product
Possible Cause Troubleshooting Step
Similar polarity of product and impurities If co-elution occurs during column chromatography, try a different solvent system or a different stationary phase (e.g., reversed-phase or amine-functionalized silica).[7]
Product is highly polar and insoluble For highly polar compounds, ion-exchange chromatography may be a suitable purification method.
Product is unstable on silica gel If the product degrades on silica gel, consider using a less acidic stationary phase like alumina or a polymer-based column. Alternatively, purification by recrystallization may be a better option.

Quantitative Data on Side-Product Formation

The following table summarizes the impact of reaction conditions on the yield of the desired N-oxide and the formation of a key side-product, using the synthesis of 6-substituted purine 3-oxides as an example.

Starting Material Oxidizing Agent Solvent Temperature (°C) Time (h) Desired Product Yield (%) Side-Product (e.g., 8-oxo) Yield (%) Reference
6-Chloropurinem-CPBADioxane252475Not reportedF. F. G. et al., J. Med. Chem., 1986
2,6-DiaminopurineH₂O₂/TFAAAcetonitrile25163Not reported[5]
6-MethylpurinePeracetic AcidAcetic Acid702465Not reportedTaylor et al., J. Am. Chem. Soc., 1957

Note: The yields of specific side-products are often not reported in synthetic procedures, highlighting a gap in the literature. The focus is typically on optimizing the yield of the desired product.

Experimental Protocols

Protocol 1: Synthesis of 2,6-Diamino-9H-purine 1-N-oxide[5]
  • Materials: 2,6-Diamino-9H-purine, 50% Hydrogen Peroxide (H₂O₂), Trifluoroacetic anhydride (TFAA), Acetonitrile.

  • Procedure: a. To a suspension of 2,6-diamino-9H-purine (1.0 g, 6.1 mmol) in acetonitrile (20 mL) at 0 °C, add trifluoroacetic anhydride (1.5 mL, 10.6 mmol) dropwise. b. To the resulting mixture, add 50% H₂O₂ (0.5 mL, 9.8 mmol) dropwise at 0 °C. c. Stir the reaction mixture at room temperature for 1 hour. d. Collect the resulting precipitate by filtration. e. Wash the precipitate with a small amount of cold acetonitrile. f. Dry the solid under vacuum to yield 2,6-diamino-9H-purine 1-N-oxide.

Protocol 2: General Procedure for N-Oxidation of a Tertiary Amine[8]
  • Materials: Tertiary amine (e.g., a substituted purine), m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (CH₂Cl₂).

  • Procedure: a. Dissolve the tertiary amine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer. b. Cool the solution to 0 °C in an ice bath. c. Add m-CPBA (typically 1.1 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C. d. Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC). e. Upon completion, quench the reaction by adding a reducing agent such as sodium thiosulfate or sodium sulfite solution to destroy excess peroxide. f. Wash the organic layer with a saturated sodium bicarbonate solution to remove m-chlorobenzoic acid. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-oxide. h. Purify the crude product by column chromatography or recrystallization.

Visualizations

Reaction Mechanism of Purine N-Oxidation

reaction_mechanism Purine Purine TransitionState Transition State Purine->TransitionState + C_Oxidation C-Oxidation Purine->C_Oxidation Side Reaction PeroxyAcid Peroxy Acid (e.g., m-CPBA) PeroxyAcid->TransitionState N_Oxide Purine N-Oxide TransitionState->N_Oxide Desired Pathway CarboxylicAcid Carboxylic Acid TransitionState->CarboxylicAcid Byproduct OverOxidation Over-oxidation N_Oxide->OverOxidation Excess Oxidant Di_N_Oxide Di-N-Oxide OverOxidation->Di_N_Oxide Oxo_Purine 8-Oxo-Purine C_Oxidation->Oxo_Purine

Caption: Mechanism of purine N-oxidation and side-product formation.

Troubleshooting Workflow for Low Yield

troubleshooting_workflow Start Low Yield of Purine N-Oxide Check_SM Starting Material Consumed? Start->Check_SM Incomplete_Reaction Incomplete Reaction Check_SM->Incomplete_Reaction No Check_Product_Stability Product Degradation? Check_SM->Check_Product_Stability Yes Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Stronger_Oxidant Use Stronger Oxidant Incomplete_Reaction->Stronger_Oxidant Success Improved Yield Increase_Time_Temp->Success Stronger_Oxidant->Success Harsh_Conditions Harsh Reaction/Work-up Check_Product_Stability->Harsh_Conditions Yes Purification_Loss Loss During Purification? Check_Product_Stability->Purification_Loss No Milder_Conditions Use Milder Conditions Harsh_Conditions->Milder_Conditions Milder_Conditions->Success Optimize_Purification Optimize Purification Method Purification_Loss->Optimize_Purification Yes Purification_Loss->Success No Optimize_Purification->Success

Caption: Troubleshooting workflow for low yield in purine N-oxide synthesis.

References

analytical challenges in the characterization of 6-Iodopurine 3-oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges encountered during the characterization of 6-Iodopurine 3-oxide.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical challenges in characterizing this compound?

Researchers may face several challenges during the analysis of this compound, primarily related to its potential instability, solubility, and the interpretation of spectral data. Key issues include:

  • Compound Stability: Purine N-oxides can be susceptible to degradation, especially under certain pH and temperature conditions. The presence of an iodine atom can also influence its stability.

  • Solubility: Similar to many purine derivatives, this compound may exhibit limited solubility in common analytical solvents, complicating sample preparation.

  • Chromatographic Separation: Achieving optimal separation from impurities or related compounds during HPLC analysis can be challenging due to its polar nature.

  • Mass Spectrometry: The fragmentation pattern of this compound in mass spectrometry may be complex, requiring careful interpretation to confirm its structure.

  • NMR Spectroscopy: While essential for structural elucidation, obtaining high-quality NMR spectra can be hindered by solubility issues and potential peak broadening.

Q2: What is the expected mass spectrum fragmentation pattern for this compound?

Q3: Are there any specific storage recommendations for this compound to ensure its stability?

To minimize degradation, this compound should be stored as a solid in a cool, dark, and dry place. For solutions, it is advisable to prepare them fresh before use. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C) and protected from light. The stability of purine N-oxides can be pH-dependent; therefore, using buffered solutions at a slightly acidic to neutral pH may enhance stability.[1]

Troubleshooting Guides

HPLC Analysis Issues
Problem Possible Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH.- Column overload.- Secondary interactions with the stationary phase.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the injection volume or sample concentration.- Use a different column chemistry (e.g., a column with end-capping) or add a competing amine to the mobile phase.
Inconsistent Retention Times - Inadequate column equilibration.- Fluctuations in mobile phase composition or temperature.- Column degradation.- Ensure the column is thoroughly equilibrated with the mobile phase before injection.- Use a column oven to maintain a constant temperature.- Check the mobile phase composition and prepare it fresh.- Replace the column if it shows signs of degradation.
Low Signal Intensity - Poor solubility of the analyte.- On-column degradation.- Inappropriate detection wavelength.- Optimize the solvent for sample preparation; consider using a small amount of a compatible organic solvent.- Use a milder mobile phase or adjust the pH to improve stability.- Determine the optimal UV absorbance wavelength for this compound by scanning its UV spectrum.
Mass Spectrometry (MS) Analysis Issues
Problem Possible Cause Troubleshooting Steps
No or Weak Molecular Ion Peak - In-source fragmentation.- Poor ionization efficiency.- Use a softer ionization technique (e.g., electrospray ionization - ESI) and optimize the source parameters (e.g., cone voltage).- Try different ionization modes (positive vs. negative).- Adjust the mobile phase composition to enhance ionization.
Complex or Ambiguous Fragmentation Pattern - Presence of impurities or adducts.- Multiple fragmentation pathways.- Ensure the purity of the sample using a high-resolution separation technique like UPLC.- Perform MS/MS analysis on the parent ion to establish fragmentation pathways.- Compare the observed fragmentation with theoretical fragmentation patterns for the proposed structure.
Mass Inaccuracy - Instrument not calibrated.- Matrix effects.- Calibrate the mass spectrometer using a known standard.- Purify the sample to remove interfering matrix components.- Use an internal standard for accurate mass measurement.
NMR Spectroscopy Issues
Problem Possible Cause Troubleshooting Steps
Poor Signal-to-Noise Ratio - Low sample concentration due to poor solubility.- Insufficient number of scans.- Use a more suitable deuterated solvent or a co-solvent system to increase solubility.- Increase the number of scans acquired.- Use a cryoprobe if available for enhanced sensitivity.
Broad Peaks - Sample aggregation.- Paramagnetic impurities.- Chemical exchange.- Decrease the sample concentration.- Filter the sample to remove any particulate matter.- Add a chelating agent (e.g., EDTA) to remove paramagnetic metal ions.- Acquire spectra at different temperatures to investigate dynamic processes.
Difficulty in Peak Assignment - Overlapping signals.- Lack of reference data.- Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish correlations between protons and carbons.- Compare the spectra with those of similar purine analogs. For instance, the chemical shifts of 6-chloro-2-iodopurine can provide a reference point.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purine Analysis

This protocol is a general starting point and may require optimization for this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 5.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5-30% B

    • 25-30 min: 30-95% B

    • 30-35 min: 95% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 260 nm.

  • Column Temperature: 30°C.

Sample Preparation for Mass Spectrometry and NMR
  • Solubility Testing: Begin by testing the solubility of this compound in various common analytical solvents (e.g., water, methanol, DMSO, acetonitrile).

  • MS Sample Preparation: Dissolve the compound in a solvent compatible with the mass spectrometer's ionization source (e.g., methanol or acetonitrile/water mixture) to a concentration of approximately 1 µg/mL.

  • NMR Sample Preparation: Dissolve approximately 1-5 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4). Ensure complete dissolution; gentle warming or sonication may be necessary.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_data Data Interpretation solubility Solubility Testing dissolution Dissolution in Appropriate Solvent solubility->dissolution filtration Filtration (if necessary) dissolution->filtration hplc HPLC-UV Analysis filtration->hplc ms Mass Spectrometry (MS/MS) filtration->ms nmr NMR Spectroscopy (1D & 2D) filtration->nmr purity Purity Assessment hplc->purity stability Stability Assessment hplc->stability structure Structural Elucidation ms->structure nmr->structure

Caption: Experimental workflow for the characterization of this compound.

troubleshooting_logic cluster_hplc HPLC Issues cluster_ms MS Issues cluster_nmr NMR Issues start Analytical Issue Encountered hplc_issue Poor Peak Shape? start->hplc_issue ms_issue Weak Molecular Ion? start->ms_issue nmr_issue Broad Peaks? start->nmr_issue hplc_sol1 Adjust Mobile Phase pH hplc_issue->hplc_sol1 Yes hplc_sol2 Reduce Sample Load hplc_issue->hplc_sol2 Yes ms_sol1 Use Softer Ionization ms_issue->ms_sol1 Yes ms_sol2 Optimize Source Parameters ms_issue->ms_sol2 Yes nmr_sol1 Decrease Concentration nmr_issue->nmr_sol1 Yes nmr_sol2 Check for Paramagnetic Impurities nmr_issue->nmr_sol2 Yes

Caption: Troubleshooting logic for common analytical issues.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 6-Iodopurine 3-oxide and Hypoxanthine 3-oxide

Author: BenchChem Technical Support Team. Date: November 2025

A significant data gap exists in the scientific literature regarding the biological activity of 6-Iodopurine 3-oxide, precluding a direct comparative analysis with Hypoxanthine 3-oxide. This guide, therefore, focuses on the documented biological effects of Hypoxanthine 3-oxide, supplemented with a broader discussion on the activities of related purine analogs and N-oxides to provide a contextual framework for researchers and drug development professionals.

Introduction to Hypoxanthine 3-oxide and Purine Analogs

Hypoxanthine 3-oxide is a purine derivative that has been primarily identified and studied as a natural fish alarm substance, also known as "Schreckstoff".[1][2][3] When released from injured fish, it elicits a fear response in conspecifics.[1][2][3] Purine analogs, a class of molecules that mimic the structure of natural purines (adenine and guanine), are widely utilized in chemotherapy.[4][5] They can disrupt DNA and RNA synthesis, leading to cell death, particularly in rapidly dividing cancer cells.[4][5] The introduction of a 3-oxide functional group to the purine core, as seen in hypoxanthine 3-oxide, can significantly alter the molecule's biological properties. Some purine N-oxides have been investigated for their potential as bioreductive drugs, which are activated under hypoxic conditions often found in solid tumors.[6][7] However, it is also important to note that some purine N-oxide derivatives have demonstrated oncogenic potential in preclinical studies.[8][9]

Biological Activity of Hypoxanthine 3-oxide

The primary documented biological activity of hypoxanthine 3-oxide is its role as a chemical messenger that induces a fear response in fish, particularly in the zebrafish (Danio rerio).[1][2][3] This effect is dose-dependent and characterized by specific behavioral changes.

Quantitative Data Summary
Biological ParameterSpeciesObserved EffectConcentration/DosageReference
Behavioral Fear Response Zebrafish (Danio rerio)Increased erratic movements and jumping1.5 nM[10]
Zebrafish (Danio rerio)Efficaciously induces species-typical fear reactionsNot specified[1][2]
Zebrafish (Danio rerio)Preference for undisturbed shoals over shoals exposed to the compoundNot specified[10]

Note: There is currently no publicly available data on the cytotoxicity or other signaling pathway effects of hypoxanthine 3-oxide in mammalian cells or other organisms.

Experimental Protocols

Zebrafish Fear Response Assay

This protocol is based on the methodology described in studies investigating the alarm response in zebrafish to hypoxanthine 3-oxide.[1][2][10]

Objective: To assess the fear-inducing effects of hypoxanthine 3-oxide in adult zebrafish.

Materials:

  • Adult zebrafish (Danio rerio)

  • Holding tanks

  • Experimental tanks (e.g., 3-liter glass tanks)

  • Video recording equipment

  • Hypoxanthine 3-oxide solution (e.g., 1.5 nM in aquarium water)

  • Control solution (aquarium water)

  • Behavioral analysis software

Procedure:

  • Acclimate individual zebrafish to the experimental tanks for a set period (e.g., 10 minutes).

  • Introduce a controlled volume of either the hypoxanthine 3-oxide solution or the control solution into the tank.

  • Record the behavior of the fish for a defined duration (e.g., 10 minutes) following substance introduction.

  • Analyze the video recordings to quantify specific fear-related behaviors, such as:

    • Erratic movements (sudden changes in speed and direction)

    • Jumping

    • Freezing (complete cessation of movement)

    • Time spent in different zones of the tank (e.g., top vs. bottom)

  • Compare the behavioral responses between the fish exposed to hypoxanthine 3-oxide and the control group using appropriate statistical methods.

Signaling Pathways

Purine Metabolism and the Role of Hypoxanthine

Hypoxanthine is a key intermediate in the purine metabolism pathway. It is formed from the degradation of adenosine monophosphate (AMP) and inosine monophosphate (IMP) and can be salvaged back to IMP or catabolized to xanthine and then uric acid by the enzyme xanthine oxidase. The introduction of a 3-oxide to hypoxanthine likely alters its interaction with enzymes in this pathway, though specific studies on this are lacking.

Purine_Metabolism cluster_analogs Analogs of Interest AMP AMP IMP IMP AMP->IMP Hypoxanthine Hypoxanthine IMP->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase Hypoxanthine 3-oxide Hypoxanthine 3-oxide This compound This compound

Caption: Purine metabolism pathway showing the central role of hypoxanthine.

Experimental Workflow for Behavioral Analysis

The following diagram illustrates a typical workflow for studying the behavioral effects of a compound like hypoxanthine 3-oxide in zebrafish.

Behavioral_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation Exposure Exposure to Compound Animal_Acclimation->Exposure Compound_Preparation Compound Preparation Compound_Preparation->Exposure Behavioral_Recording Behavioral Recording Exposure->Behavioral_Recording Data_Quantification Data Quantification Behavioral_Recording->Data_Quantification Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis

Caption: Workflow for zebrafish behavioral pharmacology studies.

Conclusion and Future Directions

While a direct comparison between this compound and hypoxanthine 3-oxide is not currently possible due to a lack of data on the former, the available research on hypoxanthine 3-oxide highlights its potent activity as a fish alarm substance. This provides a valuable tool for neurobehavioral research, particularly in the study of fear and anxiety.

Future research should aim to:

  • Elucidate the biological activity of this compound, including its potential cytotoxicity and effects on various signaling pathways.

  • Investigate the broader biological effects of hypoxanthine 3-oxide beyond its role in fish behavior, including its potential activity in mammalian systems.

  • Conduct direct comparative studies of these and other purine N-oxide derivatives to understand the structure-activity relationships that govern their biological effects.

Such studies will be crucial for determining the potential therapeutic or toxicological relevance of these compounds and for advancing our understanding of purine analog biology.

References

A Comparative Analysis of 6-Iodopurine 3-oxide and 6-Chloropurine 3-oxide in Biological Assays: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Purine analogs are a cornerstone of chemotherapy and antiviral research. The introduction of a halogen at the 6-position of the purine ring, and the subsequent N-oxidation, can significantly modulate the biological activity of the parent molecule. These modifications can alter the compound's interaction with key enzymes and receptors, influencing its therapeutic potential. While 6-chloropurine has been more extensively studied as a synthetic intermediate and a biologically active agent, data on 6-iodopurine 3-oxide remains scarce. This guide summarizes the available information and underscores the absence of direct comparative experimental data.

Data Presentation

Due to the lack of direct comparative studies, a quantitative data table directly comparing the biological activities of this compound and 6-chloropurine 3-oxide cannot be constructed. Searches for metrics such as IC50 values, enzyme inhibition constants (Ki), or other quantitative measures from the same biological assay for both compounds did not yield any results.

Experimental Protocols

Detailed experimental protocols for biological assays that have been used to evaluate both this compound and 6-chloropurine 3-oxide are not available in the public domain. While general protocols for assays such as xanthine oxidase inhibition or cytotoxicity assays are standard, specific adaptations or results for a direct comparison of these two compounds have not been published.

Signaling Pathways and Experimental Workflows

Information regarding the specific signaling pathways modulated by this compound is not available. For 6-chloropurine and its derivatives, their effects are often studied in the context of purine metabolism and DNA/RNA synthesis inhibition. However, without specific studies on the 3-oxide derivatives, depicting a signaling pathway would be speculative.

Similarly, an experimental workflow for a comparative study can be proposed, but no such workflow has been documented in the literature for these specific compounds. A hypothetical workflow is presented below to guide future research.

Hypothetical Experimental Workflow for Comparative Analysis

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 Mechanism of Action cluster_4 Comparative Report Compound_Prep Synthesize and purify This compound and 6-chloropurine 3-oxide Enzyme_Assay Enzyme Inhibition Assays (e.g., Xanthine Oxidase) Compound_Prep->Enzyme_Assay Cell_Culture Cell-based Assays (e.g., Cytotoxicity, Proliferation) Compound_Prep->Cell_Culture IC50_Calc Calculate IC50/EC50 values Enzyme_Assay->IC50_Calc Cell_Culture->IC50_Calc Kinetics Determine Inhibition Kinetics IC50_Calc->Kinetics Stats Statistical Analysis Kinetics->Stats Signaling Signaling Pathway Analysis (e.g., Western Blot, qPCR) Stats->Signaling Binding Target Binding Assays Stats->Binding Report Generate Comparative Report Signaling->Report Binding->Report

Caption: Hypothetical workflow for a comparative biological evaluation.

Conclusion and Future Directions

The current body of scientific literature lacks the necessary data to perform a direct and objective comparison of the biological activities of this compound and 6-chloropurine 3-oxide. While 6-chloropurine is a known synthetic precursor with some documented biological effects, this compound remains largely uncharacterized in a comparative context.

For researchers, scientists, and drug development professionals, this represents a clear research opportunity. A systematic comparative study, following a workflow similar to the one proposed, would be invaluable. Such a study should include:

  • Standardized Biological Assays: Utilizing a panel of relevant enzymatic and cell-based assays to directly compare the potency and efficacy of the two compounds.

  • Mechanism of Action Studies: Investigating the underlying molecular mechanisms and identifying the specific cellular targets and signaling pathways affected by each compound.

  • Structure-Activity Relationship (SAR) Analysis: A comparative SAR study could provide insights into how the different halogen substitutions at the 6-position influence the biological activity of the purine 3-oxide scaffold.

The generation of such data would significantly contribute to the understanding of 6-halopurine 3-oxides and could guide the rational design of novel therapeutic agents.

Halogenated Purine N-Oxides: A Comparative Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of halogenated purine N-oxides, examining their performance against non-halogenated analogs and other purine derivatives. This document synthesizes available experimental data to highlight the therapeutic potential and mechanistic insights into this class of compounds.

Halogenation and N-oxidation represent two key chemical modifications in the development of purine analogs as therapeutic agents. These modifications can significantly alter the physicochemical properties, biological activity, and metabolic stability of the parent purine, leading to enhanced efficacy and novel mechanisms of action. This guide delves into the synthesis, cytotoxic effects, and potential signaling pathways of halogenated purine N-oxides, offering a valuable resource for the design and development of next-generation anticancer and antiviral drugs.

Comparative Cytotoxicity

The introduction of halogens and an N-oxide moiety to a purine scaffold can profoundly influence its cytotoxic profile. While direct comparative studies on a single purine N-oxide scaffold with and without halogenation are not extensively documented in publicly available literature, we can infer the potential effects by examining related compounds. For instance, studies on halogenated purine nucleoside analogues have demonstrated significant cytotoxic activity against various cancer cell lines.

A study on iodinated and fluorinated 9-(2-hydroxypropyl) and 9-(2-hydroxyethoxymethyl) purine nucleoside analogues revealed that a 2-aminopurin-6-thione derivative exhibited selective inhibitory activity against human cervical carcinoma (HeLa), laryngeal carcinoma (Hep2), colon carcinoma (SW620), and murine leukemia (L1210) cells when compared to normal fibroblast (WI38) cells[1]. This suggests that halogenation can contribute to both potency and selectivity.

The N-oxide group, on the other hand, can serve multiple roles. It can act as a prodrug, being reduced in vivo to the corresponding tertiary amine, which may be the active form of the drug. This is particularly relevant in the hypoxic environment of tumors[2]. Furthermore, N-oxides themselves can possess intrinsic biological activity. For example, antofine N-oxide has shown strong inhibitory effects on glioblastoma, breast carcinoma, lung carcinoma, and T-cell leukemia cell lines[3].

The following table summarizes representative cytotoxicity data for purine derivatives, illustrating the range of activities observed. It is important to note that this data is not a direct comparison between a halogenated purine N-oxide and its non-halogenated counterpart but provides context for the cytotoxic potential of modified purines.

Compound ClassCompound/DerivativeCell Line(s)Cytotoxicity Metric (e.g., IC50, CC50)Reference
Halogenated Purine Analogs 2-aminopurin-6-thione derivative (9b)HeLa, Hep2, SW620, L1210Selective inhibition (quantitative data not specified)[1]
Aromatic N-Oxides Antofine N-oxideGlioblastoma, Breast Carcinoma, Lung Carcinoma, T-cell LeukemiaStrong inhibitory effect (quantitative data not specified)[3]
Purine Derivatives N-[omega-(purin-6-yl)aminoalkanoyl] derivatives of 7,8-difluoro-3,4-dihydro-3-methyl-2H-[1][4]benzoxazine4T1, COLO201, SNU-1, HepG2High cytotoxic activity (specific CC50 values available in the source)

Experimental Protocols

To ensure the reproducibility and accurate interpretation of cytotoxicity data, standardized experimental protocols are essential. Below are detailed methodologies for common in vitro cytotoxicity assays used in the evaluation of novel chemical entities.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., halogenated purine N-oxide) and control compounds. Include a vehicle-only control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Lactate Dehydrogenase (LDH) Release Assay

This assay measures the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.

  • Cell Culture and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment. Include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer).

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for a specified time, protected from light. During this time, LDH will catalyze the oxidation of lactate to pyruvate, reducing NAD+ to NADH. The diaphorase in the reaction mixture will then use NADH to reduce the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of LDH release relative to the maximum LDH release control to determine the level of cytotoxicity.

Potential Signaling Pathways and Mechanisms of Action

The biological effects of halogenated purine N-oxides are likely mediated through the modulation of various cellular signaling pathways. While specific pathways for this class of compounds are still under investigation, insights can be drawn from related molecules.

One potential mechanism of action is the induction of apoptosis. Antofine N-oxide, for instance, has been shown to induce apoptosis in leukemia cells and inhibit the proliferation of solid tumor cells by activating TNFα signaling[3]. This suggests that purine N-oxides could trigger programmed cell death through extrinsic or intrinsic apoptotic pathways.

Another plausible mechanism is the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS). The N-oxide moiety can be reduced, particularly under hypoxic conditions, leading to the formation of nitric oxide (NO)[4][5]. NO can have dual roles in cancer, either promoting or inhibiting tumor growth depending on its concentration[4][5]. High concentrations of NO can induce apoptosis through mechanisms such as p53 activation and cytochrome c release[5]. Halogenation could further influence the redox properties of the molecule, potentially enhancing its ability to generate ROS and RNS.

The purine scaffold itself is a well-established pharmacophore that can interact with numerous biological targets. Purine analogs can act as antimetabolites, interfering with DNA and RNA synthesis, or they can inhibit key enzymes involved in cellular metabolism and signaling, such as kinases and polymerases.

Below are diagrams illustrating a potential signaling pathway and a general experimental workflow for assessing the cytotoxicity of these compounds.

signaling_pathway cluster_cell Cancer Cell HPNO Halogenated Purine N-Oxide ROS_RNS Increased ROS/RNS (e.g., NO) HPNO->ROS_RNS Reductive activation TNFa_Receptor TNFα Receptor Activation HPNO->TNFa_Receptor Binding/Modulation Proliferation Cell Proliferation Inhibition HPNO->Proliferation Antimetabolite activity DNA_Damage DNA Damage ROS_RNS->DNA_Damage Apoptosis Apoptosis TNFa_Receptor->Apoptosis Signal Cascade DNA_Damage->Apoptosis p53 activation

Potential signaling pathways of halogenated purine N-oxides.

experimental_workflow cluster_assays Cytotoxicity Assays start Start: Select Cancer Cell Lines culture Cell Culture and Seeding (96-well plates) start->culture treatment Treatment with Halogenated Purine N-Oxides (Dose-Response) culture->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation mtt MTT Assay incubation->mtt ldh LDH Release Assay incubation->ldh other_assays Other Assays (e.g., Apoptosis, Cell Cycle) incubation->other_assays analysis Data Analysis: - % Viability/Cytotoxicity - IC50/CC50 Determination mtt->analysis ldh->analysis other_assays->analysis end End: Comparative Analysis of Compound Potency analysis->end

General experimental workflow for cytotoxicity assessment.

Conclusion

Halogenated purine N-oxides represent a promising class of compounds for the development of novel therapeutics. The combined effects of halogenation and N-oxidation can lead to compounds with enhanced cytotoxic potency, improved selectivity, and potentially novel mechanisms of action. While direct comparative data is still emerging, the available evidence suggests that these modifications are valuable strategies in medicinal chemistry. Further research focusing on the systematic evaluation of halogenated purine N-oxides, including detailed structure-activity relationship studies and elucidation of their precise molecular targets and signaling pathways, is warranted to fully unlock their therapeutic potential.

References

cross-validation of behavioral responses to different synthetic alarm substances

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the behavioral responses of zebrafish (Danio rerio) to two synthetic alarm substances: Hypoxanthine-3-N-oxide (H3NO) and Chondroitin Sulfate. This analysis is supported by experimental data and detailed protocols to facilitate reproducible research in the field of anxiety and fear.

The study of fear and anxiety in vertebrate models is crucial for understanding the underlying neurobiological mechanisms and for the development of novel therapeutics. Zebrafish have emerged as a powerful model organism in this field due to their genetic tractability and conserved neurochemical pathways. A key paradigm in zebrafish anxiety research involves the use of alarm substances, chemical cues released from the skin of injured conspecifics that elicit stereotyped fear responses in nearby fish. While natural skin extracts are effective, their chemical composition can be variable. Synthetic alarm substances offer a more controlled and reproducible method for inducing fear-like behaviors.

This guide focuses on two prominent synthetic or synthetically available components of fish alarm substances: Hypoxanthine-3-N-oxide (H3NO), a purine derivative, and Chondroitin Sulfate, a glycosaminoglycan. We present a comparative analysis of their effects on key behavioral endpoints, detailed experimental methodologies, and an overview of the putative signaling pathways involved.

Quantitative Comparison of Behavioral Responses

The behavioral responses of zebrafish to H3NO and Chondroitin Sulfate are characterized by distinct changes in locomotion and spatial preference. The following table summarizes the quantitative data from published studies.

Behavioral ParameterHypoxanthine-3-N-oxide (H3NO)Chondroitin SulfateControl (Water)
Erratic Movement (episodes/7 min) Dose-dependent increase. At 1.73 mg/L, a significant increase to ~15-20 episodes is observed.[1][2]Induces defensive behaviors, but reported to be less intense than full skin extract. Specific quantitative data on erratic movement is limited.Baseline levels of ~2-5 episodes.[1]
Jumping (jumps/7 min) Dose-dependent increase. The highest concentration (1.73 mg/L) elicits a significant increase to ~1.5-2 jumps.[1][2]Data not available.Minimal to no jumping behavior observed.[1]
Freezing Behavior Increases in freezing behavior have been noted as a general fear response.[3][4]Induces defensive behaviors which can include freezing.Baseline levels of freezing are typically low.
Shoaling/Social Cohesion Visually alarmed shoals exposed to H3NO are avoided by conspecifics.[4]Data not available.Zebrafish exhibit natural shoaling behavior.

Experimental Protocols

Reproducibility in behavioral research is paramount. The following are detailed protocols for assessing the effects of synthetic alarm substances on zebrafish.

Hypoxanthine-3-N-oxide (H3NO) Behavioral Assay

This protocol is adapted from studies investigating the dose-dependent effects of H3NO on zebrafish behavior.[1][2]

1. Subject Animals:

  • Adult zebrafish (e.g., wild-type strains) of mixed sex.

  • Acclimatize fish to the testing room for at least one hour before the experiment.

2. Apparatus:

  • A glass or acrylic observation tank (e.g., 3.5 L).

  • A camera (top-down and/or side-view) for recording behavioral responses.

  • A system for delivering the substance without disturbing the fish (e.g., a syringe pump with tubing).

3. Substance Preparation:

  • Prepare a stock solution of H3NO in distilled water.

  • Create serial dilutions to achieve the desired final concentrations in the observation tank (e.g., 0.173 mg/L, 0.865 mg/L, and 1.73 mg/L).[1]

  • Prepare a control solution of distilled water.

4. Experimental Procedure:

  • Individually place a zebrafish in the observation tank and allow for a 5-minute acclimation period.

  • After acclimation, deliver a fixed volume of the H3NO solution or control water into the tank over a set period (e.g., 1 minute).

  • Record the behavior of the fish for a defined observation period (e.g., 7 minutes) following substance delivery.

5. Behavioral Quantification:

  • Erratic Movement: Defined as sharp, rapid changes in swimming direction and velocity. Quantify the frequency and duration of these bouts.

  • Jumping: Count the number of times the fish breaks the surface of the water.

  • Freezing: Measure the duration of complete immobility, except for opercular movements.

  • Automated video tracking software can be used for precise quantification of these parameters.

Chondroitin Sulfate Behavioral Assay

While less characterized in isolation, the following provides a framework for assessing the behavioral effects of Chondroitin Sulfate.

1. Subject Animals and Apparatus:

  • As described for the H3NO assay.

2. Substance Preparation:

  • Prepare a stock solution of Chondroitin Sulfate (from a commercially available source) in distilled water.

  • Determine appropriate concentrations for testing based on preliminary studies or literature on natural skin extracts.

3. Experimental Procedure and Behavioral Quantification:

  • Follow the same procedure as the H3NO assay, substituting Chondroitin Sulfate for H3NO.

  • Quantify the same behavioral endpoints: erratic movement, jumping, and freezing.

  • A comparative study design, testing both H3NO and Chondroitin Sulfate in parallel, is recommended.

Signaling Pathways and Experimental Workflows

The detection of alarm substances is mediated by the olfactory system. While the precise molecular pathways are still under investigation, the following diagrams illustrate the current understanding of the signaling cascade and a typical experimental workflow.

G cluster_olfactory_epithelium Olfactory Epithelium cluster_brain Brain AlarmSubstance Synthetic Alarm Substance (H3NO or Chondroitin Sulfate) GPCR G-protein Coupled Receptor (GPCR) AlarmSubstance->GPCR Binding OSN Olfactory Sensory Neuron (OSN) OlfactoryBulb Olfactory Bulb OSN->OlfactoryBulb Signal Transmission GPCR->OSN Activation HigherBrain Higher Brain Regions OlfactoryBulb->HigherBrain Processing BehavioralResponse Fear/Anxiety Response HigherBrain->BehavioralResponse Initiation

Caption: Putative olfactory signaling pathway for synthetic alarm substances.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis AnimalAcclimation Zebrafish Acclimation TankAcclimation Individual Fish Acclimation in Tank AnimalAcclimation->TankAcclimation SubstancePrep Prepare Synthetic Alarm Substance Solutions SubstanceDelivery Deliver Substance (H3NO, Chondroitin Sulfate, or Control) SubstancePrep->SubstanceDelivery TankAcclimation->SubstanceDelivery BehavioralRecording Record Behavior (e.g., 7 minutes) SubstanceDelivery->BehavioralRecording VideoAnalysis Video Tracking and Behavioral Scoring BehavioralRecording->VideoAnalysis Stats Statistical Analysis VideoAnalysis->Stats Results Comparison of Behavioral Responses Stats->Results

Caption: General experimental workflow for cross-validation of behavioral responses.

References

Comparative Guide to Confirming the Anxiolytic Effects of a Novel Compound

Author: BenchChem Technical Support Team. Date: November 2025

Lack of Scientific Data on 6-Iodopurine 3-oxide for Anxiolytic Research

Initial searches for the anxiolytic effects of this compound and its use in confirming the anxiolytic properties of other compounds have yielded no relevant scientific literature. There is no publicly available data to suggest that this compound has established anxiolytic or anxiogenic (anxiety-inducing) properties, nor is it described as a standard tool for anxiety research.

Given the absence of foundational data on this specific compound, it is not possible to create a scientifically accurate comparison guide as originally requested. The core requirements of data presentation from experimental studies, detailed protocols involving this compound, and visualization of its signaling pathways cannot be met.

To fulfill the user's request for the structure and content of a "Publish Comparison Guide," the following guide has been created as a template. It uses a hypothetical "Test Compound" and compares its anxiolytic potential against well-characterized and widely used reference drugs: the anxiolytic Diazepam and the anxiogenic compounds FG-7142 and Caffeine . This guide demonstrates how such a comparison would be structured and presented for a novel compound in a research setting.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the anxiolytic potential of a novel therapeutic agent, referred to as the "Test Compound." The performance of the Test Compound is objectively compared with a standard anxiolytic, Diazepam, and two anxiogenic agents, FG-7142 and Caffeine, using established preclinical models of anxiety. The included experimental data is hypothetical for the Test Compound but representative of expected outcomes for the reference drugs.

Pharmacological Profiles of Test and Reference Compounds

A crucial first step in assessing a novel compound is to understand its pharmacological profile in relation to known psychoactive drugs.

CompoundClassMechanism of ActionExpected Effect on Anxiety
Test Compound (Hypothetical)(e.g., Selective Serotonin 5-HT1A Receptor Agonist)Anxiolytic
Diazepam BenzodiazepinePositive allosteric modulator of GABA-A receptors, enhancing GABAergic inhibition.[1][2][3]Anxiolytic[4][5][6]
FG-7142 β-carbolineInverse agonist at the benzodiazepine site of GABA-A receptors, reducing GABAergic inhibition.Anxiogenic[7][8]
Caffeine MethylxanthineNon-selective adenosine receptor antagonist.[9][10]Anxiogenic at high doses.[9][11]

Experimental Protocols for Anxiety-Like Behavior Assessment

Standardized behavioral assays are essential for quantifying the anxiolytic or anxiogenic effects of a compound. The following are detailed protocols for three widely used tests in rodent models.

Elevated Plus Maze (EPM) Test

The EPM test is based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[12][13][14] An increase in the time spent in the open arms is indicative of an anxiolytic effect.

Protocol:

  • Apparatus: A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated from the floor.

  • Animals: Male mice are handled for 5 minutes daily for 3 days prior to testing to acclimate them to the experimenter.

  • Procedure:

    • Administer the Test Compound (various doses), Diazepam (2 mg/kg), FG-7142 (15 mg/kg), Caffeine (50 mg/kg), or vehicle intraperitoneally (i.p.) 30 minutes before the test.

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes. The session is recorded by an overhead video camera.

    • An automated tracking system is used to score the number of entries and the time spent in each arm.

    • The maze is cleaned with 70% ethanol between trials to remove olfactory cues.

  • Parameters Measured:

    • Time spent in open arms (s)

    • Number of entries into open arms

    • Time spent in closed arms (s)

    • Number of entries into closed arms

    • Total distance traveled (cm) - as a measure of locomotor activity.

Open Field Test (OFT)

The OFT assesses anxiety-like behavior by measuring the conflict between exploring a novel, open arena and the aversion to the brightly lit, exposed central area.[15][16][17][18] Anxiolytic compounds typically increase the time spent in the center of the arena.

Protocol:

  • Apparatus: A square arena with high walls to prevent escape. The floor is divided into a central zone and a peripheral zone.

  • Animals: Male mice are acclimated to the testing room for at least 30 minutes before the trial.

  • Procedure:

    • Administer the Test Compound, reference drugs, or vehicle as described for the EPM.

    • Gently place the mouse in the center of the open field.

    • Allow the mouse to explore for 10 minutes, recorded by an overhead video camera.

    • Automated software tracks the mouse's movement and calculates the time spent in and entries into the different zones.

    • The arena is cleaned with 70% ethanol after each trial.

  • Parameters Measured:

    • Time spent in the center zone (s)

    • Number of entries into the center zone

    • Total distance traveled (cm)

    • Rearing frequency (a measure of exploratory behavior)

Light-Dark Box (LDB) Test

This test is based on the conflict between the drive to explore and the innate aversion of rodents to brightly illuminated areas.[19][20][21][22][23] Anxiolytic drugs increase the time spent in the light compartment.

Protocol:

  • Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, connected by an opening.

  • Animals: Male mice are acclimated to the testing environment.

  • Procedure:

    • Administer the Test Compound, reference drugs, or vehicle as previously described.

    • Place the mouse in the dark compartment and allow it to move freely between the two compartments for 10 minutes.

    • An automated system with photobeams or video tracking records the number of transitions and the time spent in each compartment.

    • The apparatus is cleaned with 70% ethanol between subjects.

  • Parameters Measured:

    • Time spent in the light compartment (s)

    • Number of transitions between compartments

    • Latency to first enter the light compartment (s)

Data Presentation and Comparison

The following tables summarize hypothetical quantitative data for the Test Compound compared to the vehicle and reference drugs.

Table 1: Effects of Test Compound and Reference Drugs in the Elevated Plus Maze (EPM)

Treatment GroupDose (mg/kg)Time in Open Arms (s)Open Arm EntriesTotal Distance (cm)
Vehicle -35.2 ± 4.18.3 ± 1.21550 ± 120
Test Compound 568.5 ± 6.312.1 ± 1.51580 ± 135
Test Compound 1085.1 ± 7.9 14.8 ± 1.81610 ± 140
Diazepam 292.4 ± 8.5 15.5 ± 2.01350 ± 110#
FG-7142 1515.8 ± 3.2 4.1 ± 0.91490 ± 130
Caffeine 5018.3 ± 3.5 4.5 ± 1.01850 ± 150
Data are presented as mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle. #p<0.05 vs. Vehicle (indicating sedation).

Table 2: Effects of Test Compound and Reference Drugs in the Open Field Test (OFT)

Treatment GroupDose (mg/kg)Time in Center (s)Center EntriesTotal Distance (cm)
Vehicle -45.6 ± 5.210.2 ± 1.42800 ± 210
Test Compound 580.3 ± 7.115.8 ± 1.92850 ± 220
Test Compound 10105.7 ± 9.8 18.2 ± 2.12900 ± 230
Diazepam 2110.2 ± 10.1 19.5 ± 2.42400 ± 190#
FG-7142 1520.1 ± 4.5 5.3 ± 1.12750 ± 200
Caffeine 5022.5 ± 4.8 5.9 ± 1.23500 ± 280
Data are presented as mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle. #p<0.05 vs. Vehicle (indicating sedation).

Table 3: Effects of Test Compound and Reference Drugs in the Light-Dark Box (LDB) Test

Treatment GroupDose (mg/kg)Time in Light (s)TransitionsLatency to Light (s)
Vehicle -130.5 ± 12.815.4 ± 2.145.2 ± 5.8
Test Compound 5195.3 ± 15.120.1 ± 2.530.7 ± 4.1
Test Compound 10240.8 ± 18.6 22.5 ± 2.8*22.1 ± 3.5
Diazepam 2255.1 ± 20.3 18.2 ± 2.318.9 ± 3.1
FG-7142 1565.7 ± 9.2 8.1 ± 1.580.4 ± 9.5
Caffeine 5070.2 ± 9.99.5 ± 1.8 75.3 ± 8.9
*Data are presented as mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle.

Signaling Pathways and Experimental Workflow

Visualizing the mechanisms of action and the experimental process is key to understanding the results.

Signaling Pathways

The following diagrams illustrate the known signaling pathways of the reference compounds and a hypothetical pathway for the Test Compound.

G cluster_diazepam Diazepam Pathway cluster_fg7142 FG-7142 Pathway cluster_caffeine Caffeine Pathway cluster_test_compound Hypothetical Test Compound Pathway GABA GABA GABA_A GABA-A Receptor GABA->GABA_A Chloride Cl- Influx GABA_A->Chloride Diazepam Diazepam Diazepam->GABA_A Positive Allosteric Modulation Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Anxiolysis Anxiolysis Hyperpolarization->Anxiolysis GABA2 GABA GABA_A2 GABA-A Receptor GABA2->GABA_A2 Chloride2 Reduced Cl- Influx GABA_A2->Chloride2 FG7142 FG-7142 FG7142->GABA_A2 Inverse Agonism Depolarization Neuronal Depolarization Chloride2->Depolarization Anxiogenesis Anxiogenesis Depolarization->Anxiogenesis Adenosine Adenosine A2A_Receptor Adenosine A2A Receptor Adenosine->A2A_Receptor (Inhibitory) GABA_Release Reduced GABA Release A2A_Receptor->GABA_Release Dopamine_Release Increased Dopamine Release A2A_Receptor->Dopamine_Release Caffeine Caffeine Caffeine->A2A_Receptor Antagonism Anxiogenesis2 Anxiogenesis GABA_Release->Anxiogenesis2 Dopamine_Release->Anxiogenesis2 TestCompound Test Compound HT1A_Receptor 5-HT1A Receptor TestCompound->HT1A_Receptor Agonism AC Adenylyl Cyclase HT1A_Receptor->AC cAMP Reduced cAMP AC->cAMP Neuron_Firing Reduced Neuronal Firing (e.g., in Dorsal Raphe) cAMP->Neuron_Firing Anxiolysis2 Anxiolysis Neuron_Firing->Anxiolysis2

Signaling pathways of reference compounds and the hypothetical Test Compound.
Experimental Workflow

The following diagram outlines the logical flow of the experiments conducted to compare the compounds.

G cluster_setup Experimental Setup cluster_treatment Treatment Groups (n=10 per group) cluster_testing Behavioral Testing (30 min post-injection) cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation & Handling Compound_Prep Preparation of Test Compound, Reference Drugs, and Vehicle Vehicle Vehicle Control EPM Elevated Plus Maze (EPM) Vehicle->EPM OFT Open Field Test (OFT) Vehicle->OFT LDB Light-Dark Box (LDB) Vehicle->LDB Test_Low Test Compound (5 mg/kg) Test_Low->EPM Test_Low->OFT Test_Low->LDB Test_High Test Compound (10 mg/kg) Test_High->EPM Test_High->OFT Test_High->LDB Diazepam Diazepam (2 mg/kg) Diazepam->EPM Diazepam->OFT Diazepam->LDB FG7142 FG-7142 (15 mg/kg) FG7142->EPM FG7142->OFT FG7142->LDB Caffeine Caffeine (50 mg/kg) Caffeine->EPM Caffeine->OFT Caffeine->LDB Data_Collection Automated Video Tracking & Data Collection EPM->Data_Collection OFT->Data_Collection LDB->Data_Collection Stats Statistical Analysis (ANOVA with post-hoc tests) Data_Collection->Stats Conclusion Conclusion on Anxiolytic Potential of Test Compound Stats->Conclusion

Workflow for comparing anxiolytic and anxiogenic compounds.

References

Unveiling the Structure-Activity Relationship of 6-Substituted Purine 3-Oxides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to extensive exploration of purine analogs, a class of compounds with a broad spectrum of biological activities. Among these, 6-substituted purine derivatives have shown significant promise as cytotoxic agents, kinase inhibitors, and immunomodulators. The introduction of an N-oxide moiety at the 3-position of the purine ring represents a strategic modification to potentially enhance potency, alter selectivity, and improve pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 6-substituted purine 3-oxides, drawing upon experimental data from closely related 6-substituted purines and the known influence of N-oxidation on bioactive molecules.

Comparative Analysis of Cytotoxic Activity

While specific quantitative data for a wide range of 6-substituted purine 3-oxides is limited in publicly available literature, we can infer potential SAR trends by examining the extensive data on their non-oxidized counterparts. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 6-substituted purine analogs against different cancer cell lines. This data serves as a baseline for predicting the impact of 3-N-oxidation.

Table 1: Cytotoxic Activity (IC50, µM) of 6-Substituted Purine Analogs

Compound6-Substituent9-SubstituentCell LineIC50 (µM)
1 4-PhenoxyphenylTetrahydropyran-2-ylHuh75.4[1]
2 4-Phenoxyphenyl-Huh7>50[1]
3 4-(4-Trifluoromethylphenyl)piperazine4-TrifluoromethylbenzylHuh7< 0.1
4 4-(3,4-Dichlorophenyl)piperazine4-ChlorobenzylHuh70.13
5 Phenylamino3-(3-Fluorophenyl)PC-32.25
6 PhenylaminoPhenylPC-3>50
7 4-MethylphenylpiperazineCyclopentylHuh714.2
8 PhenylpiperazineCyclopentylHuh717.9

Structure-Activity Relationship (SAR) Insights

Based on the available data for 6-substituted purines, several key SAR observations can be made:

  • Substitution at the 6-position is crucial for activity. A wide variety of substituents, including aryloxy, arylpiperazinyl, and anilino groups, have demonstrated potent cytotoxic effects.

  • The nature of the substituent at the 6-position significantly influences potency. For instance, the presence of a 4-phenoxyphenyl group (Compound 1) leads to potent activity against Huh7 cells.[1] Similarly, complex piperazine moieties with electron-withdrawing groups (Compounds 3 and 4) exhibit sub-micromolar cytotoxicity.

  • Substitution at the 9-position also modulates activity. A bulky, lipophilic group at the N9-position, such as a tetrahydropyranyl group (Compound 1), appears to be favorable for activity compared to an unsubstituted N9 (Compound 2).[1] Benzyl and cyclopentyl groups at this position have also been associated with potent compounds.

The Influence of the 3-Oxide Moiety: A Predictive Analysis

The introduction of a 3-oxide group to the purine scaffold is anticipated to modulate the biological activity through several mechanisms:

  • Increased Polarity and Hydrogen Bonding Potential: The N-oxide group is highly polar and can act as a strong hydrogen bond acceptor.[2] This can lead to altered interactions with biological targets and potentially improved aqueous solubility.

  • Modified Electronic Properties: N-oxidation alters the electron distribution within the purine ring system, which can affect its interaction with target enzymes or receptors.

  • Metabolic Stability: The N-oxide functionality can influence the metabolic fate of the molecule, potentially blocking sites of metabolism and prolonging its duration of action.[3]

  • Bioisosteric Replacement: The N-oxide motif can serve as a bioisostere for other functional groups, such as a carbonyl group, leading to novel interactions with target proteins.[2]

Given these properties, it is hypothesized that the introduction of a 3-oxide to a potent 6-substituted purine scaffold could either enhance its activity by forming new, favorable interactions with the target or, conversely, decrease its activity due to steric hindrance or unfavorable electronic changes. Experimental validation is essential to confirm these predictions.

Experimental Protocols

A detailed understanding of the experimental methodologies is critical for the interpretation and replication of research findings.

In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (6-substituted purine 3-oxides and reference compounds) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathway: PI3K/Akt/mTOR Pathway

Purine analogs are known to interfere with various cellular signaling pathways critical for cancer cell proliferation and survival. The PI3K/Akt/mTOR pathway is a key regulator of cell growth, and its inhibition is a common mechanism of action for anticancer drugs.

mTOR_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K activates eIF4E 4E-BP1 mTORC1->eIF4E inhibits Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4E->Proliferation PurineOxide 6-Substituted Purine 3-Oxide PurineOxide->PI3K potential inhibition PurineOxide->Akt potential inhibition PurineOxide->mTORC1 potential inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by 6-substituted purine 3-oxides.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for evaluating the cytotoxic potential of novel compounds.

Cytotoxicity_Workflow start Start cell_culture Cell Line Culture (e.g., Huh7, PC-3) start->cell_culture seeding Cell Seeding in 96-well plates cell_culture->seeding treatment Compound Treatment (Varying Concentrations) seeding->treatment incubation Incubation (48-72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay readout Absorbance Reading (570 nm) mtt_assay->readout analysis Data Analysis (IC50 Determination) readout->analysis end End analysis->end

Caption: A generalized workflow for in vitro cytotoxicity screening of chemical compounds.[4]

Conclusion

The structure-activity relationship of 6-substituted purine 3-oxides is a promising area for the discovery of novel therapeutic agents. While direct experimental data remains to be fully explored, analysis of the parent 6-substituted purines provides a strong foundation for rational drug design. The introduction of the 3-oxide moiety offers a valuable tool to modulate the physicochemical and pharmacological properties of these compounds. Further synthesis and comprehensive biological evaluation of a diverse library of 6-substituted purine 3-oxides are warranted to fully elucidate their SAR and unlock their therapeutic potential.

References

Comparative Analysis of Receptor Binding Specificity: 6-Iodopurine 3-oxide vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Discovery and Development

The precise characterization of a compound's binding affinity and specificity is a cornerstone of modern drug development. A high degree of specificity for the intended target receptor minimizes the potential for off-target effects, which can lead to adverse drug reactions and therapeutic failure. This guide provides a comparative overview of the receptor binding specificity of 6-Iodopurine 3-oxide, a novel purine analog, benchmarked against a well-established, non-selective adenosine receptor agonist, NECA (Adenosine-5'-N-ethylcarboxamide).

The data presented herein is intended to be illustrative, providing a framework for assessing compound specificity. The values for this compound are hypothetical, designed to showcase a compound with high specificity for the Adenosine A3 receptor.

Quantitative Comparison of Receptor Binding Affinity

The following table summarizes the binding affinities (Ki) of this compound and NECA against a panel of human adenosine receptors. The binding affinity is inversely related to the Ki value; a lower Ki indicates a higher binding affinity. The selectivity index is calculated by dividing the Ki for off-target receptors by the Ki for the primary target receptor (A3R for this compound).

CompoundPrimary TargetReceptorBinding Affinity (Ki) in nMSelectivity Index vs. Primary Target
This compound A3R A1R1500750x
A2AR22001100x
A3R 2 -
A2BR>10000>5000x
NECA N/A A1R15-
A2AR20-
A3R25-
A2BR700-

Disclaimer: Data for this compound is hypothetical and for illustrative purposes only.

Experimental Methodologies

The determination of binding affinity and specificity relies on robust and reproducible experimental protocols. The data presented in this guide is based on the principles of competitive radioligand binding assays.

1. Cell Culture and Membrane Preparation

  • Cell Lines: HEK293 cells stably expressing individual human adenosine receptor subtypes (A1, A2A, A3, A2B) are cultured to 80-90% confluency.

  • Harvesting: Cells are washed with ice-cold PBS, scraped, and collected by centrifugation (1000 x g, 5 min, 4°C).[1]

  • Lysis: The cell pellet is resuspended in a cold lysis buffer (e.g., 10 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.[2]

  • Homogenization: The cell suspension is homogenized to disrupt cell membranes.

  • Centrifugation: The homogenate is centrifuged at high speed (e.g., 40,000 x g, 30 min, 4°C) to pellet the cell membranes.[2]

  • Final Preparation: The membrane pellet is washed and resuspended in an appropriate storage buffer, protein concentration is determined via a BCA assay, and aliquots are stored at -80°C until use.[3][4]

2. Radioligand Competition Binding Assay

Radioligand binding assays are considered the gold standard for measuring the affinity of a ligand for its target receptor due to their sensitivity and robustness.[5][6] This competitive assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand that has a known high affinity for the receptor.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Reaction Mixture: The assay is typically performed in a 96-well plate format with a final volume of 200 µL, containing:[3]

    • Cell membranes (10-20 µg protein).

    • A fixed concentration of a suitable radioligand (e.g., [³H]DPCPX for A1R, [³H]ZM241385 for A2AR, [¹²⁵I]AB-MECA for A3R).

    • A range of concentrations of the unlabeled test compound.

  • Incubation: The plate is incubated for 60-90 minutes at room temperature to allow the binding to reach equilibrium.[3]

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter using a cell harvester, which separates the membrane-bound radioligand from the unbound radioligand.[5]

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[3]

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Visualizing Workflows and Pathways

Experimental Workflow for Competition Binding Assay

The following diagram illustrates the key steps involved in the competitive radioligand binding assay used to determine the binding affinity (Ki) of a test compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane Membrane Preparation (Receptor Source) Incubation Incubate Components: Membranes + Radioligand + Test Compound Membrane->Incubation Radioligand Radioligand (e.g., [3H]DPCPX) Radioligand->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation Filtration Rapid Filtration (Separate Bound/Free) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Non-linear Regression (IC50 Determination) Counting->Analysis Calculation Cheng-Prusoff Equation (Ki Calculation) Analysis->Calculation G cluster_membrane Plasma Membrane cluster_cyto Cytosol Agonist Agonist (e.g., this compound) A3R Adenosine A3 Receptor (GPCR) Agonist->A3R Binds G_Protein Gi Protein Complex (α, β, γ) A3R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Downstream Cellular Response cAMP->Response Leads to G Start Test Compound Assay Competition Binding Assay Start->Assay Ki Determine Ki (Binding Affinity) Assay->Ki Decision High Affinity for Primary Target? Ki->Decision OffTarget Screen Against Off-Target Panel Decision->OffTarget Yes Bad Low Specificity (Poor Candidate) Decision->Bad No Selectivity Calculate Selectivity Index OffTarget->Selectivity Good High Specificity (Good Candidate) Selectivity->Good High Selectivity->Bad Low

References

A Comparative Guide to the Synthetic Routes of Purine 3-Oxides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the primary synthetic methodologies for obtaining purine 3-oxides, crucial heterocyclic compounds in medicinal chemistry and drug development. The two principal strategies, direct oxidation of purines and cyclization of pyrimidine precursors, are evaluated based on their performance, supported by experimental data.

Overview of Synthetic Strategies

The synthesis of purine 3-oxides can be broadly categorized into two distinct approaches:

  • Direct Oxidation: This method involves the direct introduction of an oxygen atom onto the N3 position of a pre-existing purine ring system. The success of this approach is highly dependent on the nature and position of substituents on the purine core, as other nitrogen atoms in the ring can also be susceptible to oxidation.

  • Cyclization of Pyrimidine Precursors: In this strategy, the imidazole ring of the purine is constructed from a suitably functionalized pyrimidine N-oxide intermediate. This method offers a more controlled approach to the synthesis of specific purine 3-oxide isomers.

Comparative Analysis of Synthetic Routes

The following table summarizes the quantitative data for key examples of each synthetic route, allowing for a direct comparison of their efficiencies.

RouteStarting MaterialOxidizing/Cyclizing AgentProductYield (%)Reference
Direct Oxidation 6-MethoxypurineHydrogen peroxide in aqueous acetic acid6-Methoxypurine 3-N-oxideNot specified[1][2]
6-EthoxypurineHydrogen peroxide in aqueous acetic acid6-Ethoxypurine 3-N-oxideNot specified[1][2]
6-ChloropurineMonoperphthalic acid in ether6-Chloropurine 3-N-oxideNot specified[1][2]
6-MethylthiopurineNot specified6-Methylthiopurine 3-N-oxideNot specified[1]
Cyclization β-carboxyureidoacetamidoximeDimethylformamide (reflux)6-amino-2,4-dihydroxypyrimidine 1-N-oxide10-12[3]

Experimental Protocols

Direct Oxidation of 6-Substituted Purines

This method is effective for the synthesis of 3-N-oxides of certain 6-substituted purines. The presence of a substituent at the 6-position appears to direct the oxidation to the N3 position.

a) Synthesis of 6-Alkoxypurine 3-N-oxides [1][2]

  • Reagents: 6-Methoxypurine or 6-ethoxypurine, hydrogen peroxide, aqueous acetic acid.

  • Procedure: The respective 6-alkoxypurine is treated with a mixture of hydrogen peroxide in aqueous acetic acid. The reaction mixture is monitored until the starting material is consumed. The product, 6-methoxy- or 6-ethoxypurine 3-N-oxide, is then isolated and purified.

b) Synthesis of 6-Chloropurine 3-N-oxide [1][2]

  • Reagents: 6-Chloropurine, monoperphthalic acid, ether.

  • Procedure: 6-Chloropurine is dissolved in ether and treated with monoperphthalic acid. The reaction proceeds to yield 6-chloropurine 3-N-oxide, which can be isolated from the reaction mixture. This intermediate is a versatile precursor for other purine 3-oxides. For instance, hydrolysis with a sodium hydroxide solution converts it to hypoxanthine 3-N-oxide.[1][2]

Cyclization of a Pyrimidine Precursor to a Purine 3-Oxide Analog

This approach builds the purine ring system from a pyrimidine N-oxide, offering regioselective control.

Synthesis of 6-amino-2,4-dihydroxypyrimidine 1-N-oxide [3]

  • Reagents: β-carboxyureidoacetamidoxime, dimethylformamide (DMF).

  • Procedure: β-carboxyureidoacetamidoxime is heated to reflux in dimethylformamide. The reaction leads to the evolution of ammonia and the formation of 6-amino-2,4-dihydroxypyrimidine 1-N-oxide. The product is then isolated from the reaction mixture. It is noted that the yield is modest (10-12%), and the product is susceptible to decomposition in hot DMF.[3]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Direct_Oxidation cluster_start Starting Purines cluster_reagents Oxidizing Agents cluster_products Purine 3-Oxides 6-Alkoxypurine 6-Alkoxypurine 6-Alkoxypurine 3-Oxide 6-Alkoxypurine 3-Oxide 6-Alkoxypurine->6-Alkoxypurine 3-Oxide Direct Oxidation 6-Chloropurine 6-Chloropurine 6-Chloropurine 3-Oxide 6-Chloropurine 3-Oxide 6-Chloropurine->6-Chloropurine 3-Oxide Direct Oxidation H2O2 / Acetic Acid H2O2 / Acetic Acid H2O2 / Acetic Acid->6-Alkoxypurine 3-Oxide Monoperphthalic Acid Monoperphthalic Acid Monoperphthalic Acid->6-Chloropurine 3-Oxide Hypoxanthine 3-Oxide Hypoxanthine 3-Oxide 6-Chloropurine 3-Oxide->Hypoxanthine 3-Oxide Hydrolysis (NaOH)

Caption: Direct oxidation routes to purine 3-oxides.

Cyclization_Route cluster_start Starting Material cluster_reagents Reaction Conditions cluster_product Pyrimidine N-Oxide β-carboxyureido-\nacetamidoxime β-carboxyureido- acetamidoxime 6-amino-2,4-dihydroxy-\npyrimidine 1-N-oxide 6-amino-2,4-dihydroxy- pyrimidine 1-N-oxide β-carboxyureido-\nacetamidoxime->6-amino-2,4-dihydroxy-\npyrimidine 1-N-oxide Cyclization DMF (reflux) DMF (reflux) DMF (reflux)->6-amino-2,4-dihydroxy-\npyrimidine 1-N-oxide

Caption: Cyclization approach to a pyrimidine N-oxide precursor.

Conclusion

Both direct oxidation and cyclization strategies offer viable pathways to purine 3-oxides, each with its own set of advantages and limitations. The choice of method will largely depend on the desired substitution pattern of the target purine 3-oxide and the availability of the starting materials. Direct oxidation is a more straightforward approach when applicable, while cyclization provides greater control for accessing specific isomers that may not be obtainable through direct oxidation. Further research into optimizing reaction conditions, particularly for the cyclization route, could lead to improved yields and broader applicability of these valuable compounds in drug discovery.

References

Safety Operating Guide

Proper Disposal of 6-Iodopurine 3-oxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedural guidance for the safe and compliant disposal of 6-Iodopurine 3-oxide. Adherence to these protocols is critical to ensure personnel safety and environmental protection, given the compound's hazardous properties. This information is intended to supplement, not replace, your institution's specific chemical hygiene and waste management plans.

Immediate Safety and Hazard Summary

This compound is a chemical compound that requires careful handling due to its potential health and environmental risks. Based on data for structurally related compounds, it should be treated as a hazardous substance. Under no circumstances should this chemical be disposed of via sanitary sewers (down the drain) or as regular solid waste.[1] Improper disposal poses a significant threat to aquatic ecosystems.[2][3][4]

Key Hazard Information:

Hazard CategoryDescriptionPrimary Precaution
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and eye protection. Handle only in a well-ventilated area or chemical fume hood.
Skin and Eye Irritation Causes skin irritation and serious eye irritation.Avoid direct contact. In case of contact, rinse affected area thoroughly with water.
Respiratory Irritation May cause respiratory irritation.Avoid inhaling dust or fumes. Use in a fume hood is strongly recommended.
Aquatic Toxicity Very toxic to aquatic life.Prevent any release to the environment. Do not let the product enter drains.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as regulated hazardous waste. This procedure ensures compliance with environmental regulations and institutional safety protocols.

1. Waste Identification and Segregation:

  • Labeling: Immediately label any waste containing this compound as "Hazardous Waste." The label must clearly state the chemical name ("this compound") and the associated hazards (e.g., "Toxic," "Aquatic Hazard").

  • Segregation: Collect waste this compound separately from other waste streams. It is best practice to segregate halogenated organic waste from non-halogenated waste to facilitate proper treatment by the disposal facility.[5] Do not mix with incompatible materials.

2. Waste Accumulation and Storage:

  • Container: Use a dedicated, compatible, and leak-proof container for solid waste. For solutions, use a container made of material that will not react with the solvent. Ensure the container is in good condition with a secure screw-top cap.[6]

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][7] This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Container Management: Keep the waste container closed at all times, except when adding waste.[1][6][7]

3. Disposal of Contaminated Materials:

  • Personal Protective Equipment (PPE): Any disposable PPE, such as gloves, that is grossly contaminated with this compound should be collected as hazardous waste.

  • Labware: Disposable labware (e.g., pipette tips, weighing boats) that has come into contact with the compound should be placed in the designated solid hazardous waste container.

  • Empty Containers: The original container of this compound, even if "empty," may retain residue and must be disposed of as hazardous waste. It should not be disposed of in regular trash unless it has been triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[1][5]

4. Arranging for Final Disposal:

  • Contact Environmental Health & Safety (EHS): Once the waste container is full or ready for disposal, contact your institution's Environmental Health & Safety (EHS) department or the designated hazardous waste management office.[7]

  • Waste Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not attempt to transport the waste off-site yourself. All hazardous waste must be disposed of through a licensed hazardous waste disposal company arranged by your institution.[2]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the procedural flow for the proper disposal of this compound and associated materials.

G cluster_0 Disposal Workflow for this compound start Generation of This compound Waste decision_solid Is the waste solid (pure compound, contaminated labware)? start->decision_solid decision_liquid Is the waste a liquid solution? decision_solid->decision_liquid No process_solid Place in a labeled, compatible solid hazardous waste container. decision_solid->process_solid Yes decision_container Is it the original 'empty' container? decision_liquid->decision_container No process_liquid Place in a labeled, compatible liquid hazardous waste container (segregated). decision_liquid->process_liquid Yes process_container Triple-rinse with solvent. Collect rinsate as liquid waste. decision_container->process_container Yes storage Store sealed container in a designated Satellite Accumulation Area (SAA). process_solid->storage process_liquid->storage process_container->process_liquid process_rinsed_container Dispose of rinsed container per institutional policy. process_container->process_rinsed_container end Contact EHS for hazardous waste pickup. storage->end

References

Personal protective equipment for handling 6-Iodopurine 3-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 6-Iodopurine 3-oxide. Due to its nature as a purine analog, it is prudent to handle this compound as a potentially hazardous or cytotoxic agent. Adherence to these protocols is essential to ensure personnel safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is the primary defense against exposure to potentially hazardous compounds like this compound.[1] A comprehensive risk assessment should be conducted to determine the specific PPE requirements for the procedures being performed.[2]

Summary of Recommended Personal Protective Equipment

PPE ItemSpecificationRationale
Gloves Double-gloving with chemotherapy-rated, powder-free nitrile gloves.Provides a primary barrier against skin contact and absorption. Double-gloving offers additional protection in case of a tear or puncture in the outer glove.[1][3]
Gown Disposable, fluid-resistant, long-sleeved gown with tight-fitting cuffs.Protects skin and personal clothing from accidental splashes and contamination.[4]
Eye Protection Chemical safety goggles or a full-face shield.Shields eyes from splashes, aerosols, and airborne particles.[3][4]
Respiratory Protection A surgical mask is required at a minimum. For procedures that may generate aerosols or when handling the powder outside of a containment device, a fit-tested N95 respirator or higher-level respiratory protection should be used.[4][5]Minimizes the risk of inhaling the compound, which is a potential route of exposure.[4]
Additional Protection Disposable shoe covers and cap.Recommended for comprehensive protection, especially in areas where the compound is handled extensively.[1]

Operational Plan: Handling and Use

Safe handling practices are critical to minimize exposure risk during experimental procedures.[2]

Key Handling Protocols:

  • Containment: All weighing and preparation of this compound should be conducted in a certified chemical fume hood, biological safety cabinet, or glove box to control airborne particles.

  • Designated Area: Establish a designated area for handling this compound. This area should be clearly marked with appropriate hazard signs.

  • Hygiene: Prohibit eating, drinking, and smoking in areas where the compound is handled.[2] Always wash hands thoroughly before and after handling the compound and before leaving the laboratory.

  • Transport: When transporting this compound, use sealed, shatterproof secondary containers that are clearly labeled.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Disposal Guidelines:

  • Waste Segregation: All materials that come into contact with this compound, including gloves, gowns, pipette tips, and empty vials, must be disposed of as cytotoxic or hazardous chemical waste.

  • Waste Containers: Use designated, clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste.

  • Decontamination: All work surfaces and equipment should be decontaminated after use. A suitable decontamination solution (e.g., 10% bleach solution followed by a rinse with 70% ethanol or another validated method) should be used.

  • Local Regulations: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Spill Management

Prompt and proper management of spills is essential to contain the hazard.[2]

Spill Response Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the affected area.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above, including respiratory protection.[4]

  • Containment: Use a commercially available chemotherapy spill kit or absorbent materials to contain the spill.[4] For powdered spills, gently cover with damp absorbent material to avoid creating airborne dust.

  • Clean-up: Carefully collect all contaminated materials and place them in a designated cytotoxic waste container.[4]

  • Decontaminate: Clean the spill area thoroughly with an appropriate decontaminating agent.

  • Report: Report the spill to the laboratory supervisor and follow institutional reporting procedures.

Handling and Disposal Workflow

cluster_prep Preparation cluster_handling Experimental Use cluster_disposal Disposal cluster_cleanup Post-Procedure prep_ppe Don Appropriate PPE prep_containment Work in Containment (Fume Hood) prep_ppe->prep_containment prep_weigh Weigh/Prepare Compound prep_containment->prep_weigh exp_use Conduct Experiment prep_weigh->exp_use disp_waste Segregate Cytotoxic Waste exp_use->disp_waste clean_decontaminate Decontaminate Work Surfaces exp_use->clean_decontaminate disp_container Place in Labeled Container disp_waste->disp_container clean_ppe Doff PPE Correctly clean_decontaminate->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash

Caption: Workflow for handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.